4-Methoxyphenyl trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNIRWDULKNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973474 | |
| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-41-0, 66107-29-7 | |
| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate
January 2026
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic organic chemistry. Known commonly as 4-methoxyphenyl triflate, this compound serves as a highly reactive and versatile electrophilic partner in a multitude of cross-coupling reactions. Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, rendering it a superior alternative to traditional aryl halides in many contexts. This document delves into its synthesis, physicochemical properties, and core applications, with a particular focus on palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction: The Ascendancy of Aryl Triflates
In the landscape of cross-coupling chemistry, the choice of the electrophilic partner is critical to reaction efficiency, scope, and functional group tolerance. While aryl halides have long been the workhorses of this field, aryl triflates, such as this compound, have emerged as powerful and often advantageous substitutes.[1] Synthesized readily from the corresponding phenols, aryl triflates exhibit enhanced reactivity, which frequently allows for catalysis under milder conditions and with faster reaction kinetics.[1]
This compound is particularly valuable due to the prevalence of the methoxyphenyl moiety in pharmaceuticals, natural products, and materials science. Its ability to act as a surrogate for a 4-methoxyphenol cation equivalent in complex bond formations makes it an indispensable tool for synthetic chemists. This guide will explore the practical aspects of its preparation and use, providing the causal insights necessary for successful experimental design and execution.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its safe and effective handling in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 66107-29-7 | [2] |
| Molecular Formula | C₈H₇F₃O₄S | [3][4][5] |
| Molecular Weight | 256.20 g/mol | [6] |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| Boiling Point | 125 °C at 18 mmHg | [3][4][6] |
| Density | 1.416 g/mL | [4][6] |
| Refractive Index | 1.454 | [4][6] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |
Synthesis of this compound
The preparation of aryl triflates from phenols is a robust and high-yielding transformation. The following protocol describes a standard procedure for the synthesis of this compound from 4-methoxyphenol.
Rationale of Synthesis
The synthesis involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O).[7] The phenolic hydroxyl group acts as a nucleophile, attacking one of the highly electrophilic sulfur atoms of the anhydride. This reaction requires a non-nucleophilic base, such as pyridine, to neutralize the trifluoromethanesulfonic acid byproduct that is generated, driving the reaction to completion. The use of an inert atmosphere and anhydrous conditions is critical, as both the starting anhydride and the product triflate can be sensitive to moisture.
Experimental Protocol: Synthesis
-
Vessel Preparation : An oven-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition : Dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes. The pyridine acts as a base to quench the triflic acid formed during the reaction.
-
Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the cooled, stirring solution. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methoxyphenol starting material.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude triflate can be purified by column chromatography on silica gel to yield the final product.[1]
Core Application: Palladium-Catalyzed Cross-Coupling
This compound is a premier substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing molecular complexity. Its high reactivity is attributed to the triflate anion being an excellent leaving group, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step with less reactive electrophiles.[8]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, typically between an aryl halide or triflate and an organoboron species.[9][10] Using 4-methoxyphenyl triflate allows for the synthesis of diverse 4-methoxybiaryl compounds, which are common scaffolds in medicinal chemistry.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
This protocol details the coupling of this compound with phenylboronic acid.
-
Vessel Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 2-6 mol%).[1]
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times). Add a degassed solvent, such as dioxane or toluene, via cannula or syringe.
-
Reaction Execution : Heat the mixture to 80 °C and stir for 1-4 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting triflate.
-
Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford pure 4-methoxybiphenyl.[1]
The mechanism proceeds through a well-established catalytic cycle involving a palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[11][12] This reaction is of paramount importance in pharmaceutical development, as the aryl amine linkage is a common feature in many drug candidates. The use of 4-methoxyphenyl triflate enables the facile synthesis of various N-(4-methoxyphenyl) anilines and related compounds.[13] The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for safety.
-
Hazards : The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb with an inert material like sand or vermiculite and dispose of it as chemical waste.[2]
-
Incompatibilities : Avoid contact with moisture and strong oxidizing agents.
Conclusion
This compound stands as a testament to the power of strategic reagent design in modern organic synthesis. Its enhanced reactivity compared to traditional aryl halides provides chemists with a reliable and efficient tool for constructing complex molecules under often milder conditions. By understanding its properties, synthesis, and the mechanistic underpinnings of its application in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can confidently leverage this reagent to accelerate discovery in medicine, materials, and beyond.
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Apollo Scientific. (2023).
- Chemsrc. (2025).
- PubChem. (4-Methoxyphenyl)
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (4-Methoxyphenyl)
- BenchChem. (2025).
- Wikipedia. (n.d.).
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Chemdad Co. (n.d.).
- PubChemLite.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ChemicalBook.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2023).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CAS#:66107-29-7 | this compound | Chemsrc [chemsrc.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 66107-29-7 [amp.chemicalbook.com]
- 7. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate: Principles, Protocol, and Applications
Foreword: The Strategic Value of Aryl Triflates in Modern Synthesis
In the landscape of contemporary organic synthesis, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic strategy.[1] While aryl halides have long been the traditional electrophiles in these reactions, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2][3] Their facile synthesis from readily available phenols and their often superior reactivity make them indispensable tools in the synthetic chemist's arsenal.[1][2] This guide provides an in-depth technical overview of the synthesis of a key aryl triflate, 4-methoxyphenyl trifluoromethanesulfonate, offering not just a protocol, but a deeper understanding of the underlying principles that govern its formation and utility.
The Core Transformation: Triflation of 4-Methoxyphenol
The most direct and widely employed route to this compound is the reaction of 4-methoxyphenol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), in the presence of a base.[2] This reaction is a classic example of O-acylation, where the highly electrophilic sulfur atom of the triflic anhydride is attacked by the nucleophilic oxygen of the phenol.
Mechanistic Insights: The "Why" Behind the Reagents
The choice of reagents is dictated by the need to activate the phenol and accommodate the subsequent reaction cascade.
-
The Phenol: 4-Methoxyphenol serves as the nucleophilic component. The electron-donating nature of the methoxy group enhances the nucleophilicity of the phenolic oxygen, facilitating the reaction.
-
The Triflating Agent: Triflic anhydride is a powerful electrophile. The two trifluoromethyl groups are strongly electron-withdrawing, rendering the sulfur atoms highly susceptible to nucleophilic attack.
-
The Base: A non-nucleophilic base, such as pyridine or a hindered amine like N,N-diisopropylethylamine (DIPEA), is crucial.[1][4][5] Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This deprotonation significantly accelerates the rate of reaction. The base also serves to neutralize the trifluoromethanesulfonic acid byproduct that is formed during the reaction.
The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the sulfur atoms of the triflic anhydride. This is followed by the departure of the triflate anion, a very good leaving group, to yield the desired this compound.
Sources
An In-depth Technical Guide to 4-Methoxyphenyl trifluoromethanesulfonate: Properties, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl trifluoromethanesulfonate, a versatile and highly reactive reagent in modern organic synthesis. Commonly known as 4-methoxyphenyl triflate, this compound has emerged as a superior alternative to traditional aryl halides in a variety of cross-coupling reactions. This document will delve into its core chemical and physical properties, provide detailed protocols for its synthesis, and explore its extensive applications in the construction of complex molecular architectures, which are crucial for drug discovery and materials science.
Introduction
In the landscape of contemporary organic synthesis, the development of efficient and versatile reagents is paramount. This compound (4-MeO-PhOTf) has garnered significant attention as a potent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The triflate group (CF₃SO₃⁻), being an excellent leaving group, imparts high reactivity to the aryl scaffold, often enabling milder reaction conditions and broader substrate scope compared to the analogous aryl bromides or chlorides. This guide, intended for chemists in research and development, offers an in-depth exploration of this valuable synthetic tool.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its robust chemical nature, coupled with its high reactivity, makes it a staple in synthetic laboratories.
| Property | Value | Reference |
| CAS Number | 66107-29-7 | |
| Molecular Formula | C₈H₇F₃O₄S | [2] |
| Molecular Weight | 256.20 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Purity | >97.0% (GC) | |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methoxy carbon, distinct signals for the aromatic carbons, and a characteristic quartet for the trifluoromethyl carbon due to fluorine coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and strong absorptions corresponding to the S=O and C-F bonds of the triflate group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the triflate group. Predicted mass spectral data indicates a [M+H]⁺ peak at m/z 257.00898.[2]
Synthesis of this compound
The synthesis of 4-methoxyphenyl triflate is a straightforward and high-yielding procedure, typically involving the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base.[3]
Experimental Protocol: Synthesis from 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.[3]
Reactivity and Applications in Cross-Coupling Reactions
The triflate group is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion. This high leaving group ability makes aryl triflates, including 4-methoxyphenyl triflate, highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 4-methoxyphenyl triflate is an excellent substrate for this transformation. It often exhibits faster reaction kinetics and allows for milder reaction conditions compared to the corresponding aryl halides.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[3]
-
Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).[3]
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.[3]
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and aryl triflates are highly effective electrophiles in this reaction. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and broad substrate scope.[4]
Experimental Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the base (1.4 equivalents), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%) to a Schlenk flask.
-
Add the amine (1.2 equivalents) and 4-methoxyphenyl triflate (1.0 equivalent) to the reaction vessel.
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the triflate.
-
Seal the reaction vessel and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl or vinyl halide/triflate and an alkene, is another important application of 4-methoxyphenyl triflate. The reaction typically employs a palladium catalyst and a base.[5]
General Reaction Conditions:
-
Catalyst: Pd(OAc)₂ or other Pd(0) or Pd(II) sources.
-
Ligand: Often phosphine-based, such as PPh₃ or dppp.[5]
-
Base: Triethylamine (Et₃N) or an inorganic base like K₂CO₃.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are common.[5]
-
Temperature: Typically elevated, ranging from 80 to 140 °C.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is a powerful tool for the synthesis of arylalkynes. Aryl triflates are effective electrophiles in this transformation, often requiring a palladium catalyst and a copper(I) co-catalyst.[6][7]
General Reaction Conditions:
-
Catalyst: A palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[7]
-
Co-catalyst: Copper(I) iodide (CuI) is typically used.[7]
-
Base: An amine base like triethylamine or diisopropylamine is required.
-
Solvent: Solvents such as THF, DMF, or toluene are commonly employed.
-
Temperature: Reactions can often be run at or slightly above room temperature.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere to prevent hydrolysis.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a highly valuable and versatile reagent in the arsenal of the modern organic chemist. Its enhanced reactivity compared to traditional aryl halides allows for milder reaction conditions and a broader range of applications in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The straightforward synthesis and commercial availability of this compound further enhance its utility. By understanding its properties and reactivity, researchers and drug development professionals can effectively leverage 4-methoxyphenyl triflate to construct complex molecular frameworks essential for the advancement of science and medicine.
References
- PubChemLite. (n.d.). This compound (C8H7F3O4S).
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
- Wikipedia. (n.d.). Heck reaction.
- PubChem. (n.d.). (4-Methoxyphenyl)diphenylsulfonium triflate.
- NIST WebBook. (n.d.). 4-Methoxyphenol, TMS derivative.
- Supporting Information. (n.d.). [No Title].
- Chemdad. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Hoffman Fine Chemicals. (n.d.). CAS 115298-63-0 | (4-Methoxyphenyl)(phenyl)iodonium triflate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed Central (PMC). (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.
- ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole.
- Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central (PMC). (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- DR-NTU. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES.
- ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum.
- PubChemLite. (n.d.). This compound (C8H7F3O4S).
- SpectraBase. (n.d.). 4-methoxyphenyl trifluoroacetate - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
- ResearchGate. (n.d.). Fourier transform‐infrared (FT‐IR) spectrum of 4‐methoxybenzonitrile.
- PubChem. (n.d.). Trifluoromethanesulfonic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 3. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanoient.org [nanoient.org]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
An In-depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-methoxyphenyl trifluoromethanesulfonate. It delves into the compound's core properties, synthesis, applications, and handling, with a focus on the practical insights and scientific principles that govern its use in modern organic chemistry.
Introduction: The Strategic Advantage of a Triflate
This compound, commonly known as 4-methoxyphenyl triflate, is a highly valuable reagent in organic synthesis. Its utility stems from the trifluoromethanesulfonyl group (-SO₂CF₃ or triflate, -OTf), one of the most effective leaving groups known in chemistry. This property allows for the facile activation of the phenolic oxygen of 4-methoxyphenol, transforming it into a versatile electrophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Unlike traditional aryl halides (e.g., bromides or iodides), aryl triflates often exhibit superior reactivity, enabling reactions to proceed under milder conditions with faster kinetics. This guide provides an in-depth look at this powerful synthetic tool, moving from its fundamental properties to its practical application in cornerstone reactions such as the Suzuki-Miyaura coupling.
Section 1: Core Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any experimental setting.
Chemical Structure and Identifiers
The molecule consists of a 4-methoxyphenyl group linked to a trifluoromethanesulfonate ester. This structure is key to its reactivity, combining an electron-rich aromatic system with a super leaving group.
Table 1: Key Identifiers and Physicochemical Properties
| Parameter | Value | Reference(s) |
| CAS Number | 66107-29-7 | [1][2][3] |
| Molecular Formula | C₈H₇F₃O₄S | [1][4] |
| Molecular Weight | 256.20 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic Acid 4-Methoxyphenyl Ester | [5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [6][7] |
| Boiling Point | 125°C @ 18 mmHg | [7] |
| Density | 1.416 g/cm³ | [7] |
| SMILES | COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | [4] |
Section 2: Synthesis of this compound
The preparation of an aryl triflate from its corresponding phenol is a robust and high-yielding transformation. This process is fundamental to unlocking the synthetic potential of the phenolic hydroxyl group.
Underlying Chemistry: The "Triflation" Reaction
The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O). The causality behind this choice is twofold:
-
Electrophilicity: The sulfur atom in Tf₂O is highly electrophilic due to the presence of two oxygen atoms and the powerful electron-withdrawing trifluoromethyl group.
-
Base-Mediation: A non-nucleophilic base, typically pyridine, is required. Its role is to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic sulfur of Tf₂O. The steric hindrance of pyridine prevents it from competing as a nucleophile.
The result is the formation of the highly stable triflate ester and pyridinium triflate salt, which can be easily removed during aqueous workup.
Experimental Protocol: Synthesis from 4-Methoxyphenol
This protocol is adapted from established methodologies for the preparation of aryl triflates.[5]
Step 1: Reaction Setup
-
In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq, e.g., 1.24 g, 10 mmol).
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the phenol in anhydrous dichloromethane (DCM, ~40 mL).
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Reagent Addition
-
To the stirred solution, add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) via syringe. Stir for 10 minutes.
-
Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq, e.g., 1.86 mL, 11 mmol) dropwise over 15 minutes using a syringe. Caution: Tf₂O is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
Step 3: Reaction and Monitoring
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
Step 4: Workup and Purification
-
Quench the reaction by slowly adding deionized water (~20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude triflate by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Section 3: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures common in pharmaceuticals and materials science. Aryl triflates are exceptional substrates for this transformation.
Mechanistic Advantage over Aryl Halides
The key to the Suzuki reaction is the initial oxidative addition of the aryl electrophile to a Palladium(0) catalyst. The C-O bond of an aryl triflate is weaker and more polarized than the C-Br bond of an aryl bromide. This leads to a lower activation energy for the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, reactions with triflates can be run at lower temperatures and often complete in less time.[5]
Table 2: Comparative Performance in 4-Methoxybiphenyl Synthesis [5]
| Parameter | Method A: Aryl Triflate | Method B: Aryl Halide | Rationale |
| Precursor | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Triflate is derived from the corresponding phenol. |
| Typical Yield | 85-95% | 74-91% | The triflate route can provide higher yields under optimized conditions. |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates exhibit faster reaction kinetics due to easier oxidative addition. |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | The higher reactivity of the triflate group allows for milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methoxybiphenyl.[5]
Step 1: Reagent Preparation
-
To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and powdered potassium phosphate (K₃PO₄) (2.0 eq, e.g., 425 mg, 2.0 mmol).
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%, 4.5 mg) and a suitable phosphine ligand, such as tricyclohexylphosphine (PCy₃, 4 mol%, 22.4 mg).
Step 2: Reaction Execution
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent, such as 1,4-dioxane or toluene (5 mL).
-
Heat the mixture to 80 °C and stir for 1-4 hours.
-
Monitor the reaction by TLC or GC-MS.
Step 3: Workup and Purification
-
After cooling to room temperature, dilute the mixture with ethyl acetate (~20 mL) and water (~20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methoxybiphenyl.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Spectroscopic Characterization
While experimental spectra should be obtained for each batch, the following provides the expected characteristic signals for this compound based on its structure.
-
¹H NMR (Proton NMR):
-
~ 7.2 ppm (d, 2H): Two aromatic protons ortho to the triflate group, appearing as a doublet.
-
~ 6.9 ppm (d, 2H): Two aromatic protons ortho to the methoxy group, appearing as a doublet. This upfield shift is due to the electron-donating effect of the -OCH₃ group.
-
~ 3.8 ppm (s, 3H): Three protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.
-
-
¹³C NMR (Carbon NMR):
-
~ 158 ppm (quaternary C): Aromatic carbon attached to the methoxy group.
-
~ 145 ppm (quaternary C): Aromatic carbon attached to the triflate group.
-
~ 123 ppm (aromatic CH): Aromatic carbons ortho to the triflate group.
-
~ 115 ppm (aromatic CH): Aromatic carbons ortho to the methoxy group.
-
~ 118.7 ppm (q, J ≈ 320 Hz, CF₃): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms.
-
~ 55.6 ppm (CH₃): The carbon of the methoxy group.
-
-
IR (Infrared) Spectroscopy:
-
~ 1420 cm⁻¹ & ~1210 cm⁻¹: Strong characteristic S=O stretching absorptions from the sulfonate group.
-
~ 1250 cm⁻¹: C-O stretching for the aryl ether.
-
~ 1140 cm⁻¹: Strong C-F stretching absorption from the trifluoromethyl group.
-
Section 5: Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is critical for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[7][8] Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
-
-
Handling:
-
Always handle this reagent in a well-ventilated chemical fume hood.[8]
-
Avoid all personal contact, including inhalation.[8]
-
Prevent contact with moisture, as triflates can be sensitive to hydrolysis.
-
Grounding and non-sparking tools should be considered if handling large quantities, although the compound itself has a high flash point.
-
-
Storage:
Conclusion
This compound is a superior alternative to traditional aryl halides for many advanced synthetic applications. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for efficient C-C bond formation under mild conditions. By understanding its properties, synthesis, and the mechanistic principles behind its application, researchers can effectively leverage this reagent to streamline the synthesis of complex molecules in pharmaceutical and materials science discovery.
References
- PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate.
- PubChemLite.
- PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate.
- SpectraBase.
- Royal Society of Chemistry. Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]
- PrepChem.com. Synthesis of tris-(4-methoxyphenyl)
- Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy-. [Link]
- BuyersGuideChem.
Sources
- 1. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 66107-29-7 [amp.chemicalbook.com]
- 4. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 5. (4-甲氧基苯基)二苯基锍三氟甲磺酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]
mechanism of 4-Methoxyphenyl trifluoromethanesulfonate in cross-coupling
<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## The Role and Mechanism of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Cross-Coupling Chemistry: A Technical Guide
Abstract
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with profound implications for the pharmaceutical, materials science, and agrochemical industries.[1] While aryl halides have traditionally served as the workhorse electrophiles in these transformations, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2][3] This technical guide provides an in-depth exploration of the mechanism of this compound (4-MeOPhOTf) in key cross-coupling reactions. We will dissect the synthesis of this important reagent, analyze the critical role of the triflate leaving group, and elucidate the nuanced mechanistic pathways of its engagement in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this powerful synthetic tool.
Introduction: The Ascendancy of Aryl Triflates in Cross-Coupling
The construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis.[4] Palladium-catalyzed cross-coupling reactions have become indispensable for this purpose, offering a mild and efficient means to forge these critical linkages.[1] Historically, aryl halides (I, Br, Cl) have been the most common electrophilic partners. However, their reactivity can be limiting, and the synthesis of functionalized aryl halides can sometimes be circuitous.
Aryl triflates, easily prepared from readily available phenols, offer a compelling alternative.[5] The triflate group (–OTf) is an exceptional leaving group due to the extreme stability of the triflate anion, a consequence of resonance stabilization and the potent electron-withdrawing nature of the trifluoromethyl group.[2] This high reactivity often translates to milder reaction conditions and faster reaction times compared to their halide counterparts.[5]
This compound, in particular, serves as an excellent model substrate and a valuable building block in its own right. The electron-donating methoxy group influences the electronic properties of the aromatic ring, which in turn can affect the kinetics and outcomes of the cross-coupling reaction. Understanding the mechanistic intricacies of this specific reagent provides a foundational understanding applicable to a broader range of substituted aryl triflates.
Synthesis and Properties of this compound
The preparation of this compound is a straightforward and high-yielding process, typically involving the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base, such as pyridine.[5]
Experimental Protocol: Synthesis of this compound[5]
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.[5]
The resulting this compound is a stable, often liquid, compound that can be stored for extended periods under appropriate conditions.[6][7]
The Core Mechanism: A Palladium-Catalyzed Dance
The majority of cross-coupling reactions involving this compound proceed through a common catalytic cycle centered around a palladium catalyst. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or a related step, and reductive elimination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Oxidative Addition: The Initiating Step
The catalytic cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex.[1] This step is often rate-determining and involves the cleavage of the Ar–OTf bond and the formation of a new palladium(II) intermediate.[8][9] The palladium center formally donates two electrons, increasing its oxidation state from 0 to +2.
The mechanism of oxidative addition for aryl triflates can be nuanced and ligand-dependent.[10] While a three-centered concerted mechanism is often proposed for aryl halides, computational and experimental studies suggest that a nucleophilic displacement-type mechanism can be favored for aryl triflates, particularly with certain phosphine ligands.[10] This is attributed to the stability of the triflate anion and the nature of the C-O bond.[10] The oxidative addition of aryl triflates can be accelerated by the presence of coordinating anions.[8]
The electron-donating methoxy group on the phenyl ring can slightly decrease the rate of oxidative addition compared to unsubstituted or electron-withdrawn aryl triflates, as it increases the electron density on the aromatic ring, making it a less potent electrophile.
Transmetalation (Suzuki-Miyaura Coupling)
In the Suzuki-Miyaura coupling, the next crucial step is transmetalation.[11] Here, the organic group from an organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) center, displacing the triflate group.[3] This step requires the presence of a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[11]
Figure 2: The transmetalation step in the Suzuki-Miyaura coupling.
The choice of base is critical and can significantly impact the reaction's efficiency.[5] The resulting diorganopalladium(II) complex now carries both the aryl group from the triflate and the aryl group from the boronic acid.
Reductive Elimination: The Product-Forming Step
The final step of the catalytic cycle is reductive elimination.[12] In this step, the two organic groups on the palladium(II) center couple to form the desired biaryl product.[13] Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst and allowing the cycle to continue.[1]
Reductive elimination is generally a facile process, particularly from cis-diorganopalladium(II) complexes. The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium.
Specific Cross-Coupling Reactions of this compound
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for the synthesis of biaryls.[4] this compound is an excellent substrate for this reaction, often providing higher yields and requiring milder conditions than the corresponding aryl bromide.[5]
Table 1: Comparative Data for Suzuki-Miyaura Coupling [5]
| Parameter | Method A: Aryl Triflate (4-MeOPhOTf) | Method B: Aryl Halide (4-Bromoanisole) |
| Typical Yield | 85-95% | 74-91% |
| Reaction Time | 1-4 hours | 1-12 hours |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C |
| Catalyst | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene.[14] Unlike the Suzuki-Miyaura coupling, the Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex and undergoes a migratory insertion into the Pd-Ar bond. This is followed by a β-hydride elimination to form the final product and regenerate the palladium(0) catalyst.[15]
Aryl triflates are highly effective in the Heck reaction, and their use can lead to different mechanistic pathways and regioselectivity compared to aryl halides.[14] The lability of the Pd-OTf bond can favor the formation of a cationic palladium complex, which can influence the regioselectivity of the alkene insertion.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[16][17] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[18]
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, but with some key differences. After oxidative addition of the aryl triflate, the amine coordinates to the palladium(II) center. In the presence of a strong base (e.g., NaOtBu, K₃PO₄), the amine is deprotonated, leading to the formation of a palladium-amido complex. Reductive elimination from this complex then furnishes the desired aryl amine and regenerates the palladium(0) catalyst.[17]
The use of bulky, electron-rich phosphine ligands is often crucial for the success of the Buchwald-Hartwig amination, as they facilitate both the oxidative addition and the reductive elimination steps.[16] Aryl triflates are excellent substrates for this reaction, often providing high yields of the aminated product.[19][20]
Conclusion: A Versatile and Powerful Tool
This compound, and aryl triflates in general, represent a significant advancement in the field of palladium-catalyzed cross-coupling. Their high reactivity, stemming from the excellent leaving group ability of the triflate anion, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to traditional aryl halides. The ability to readily synthesize aryl triflates from abundant phenols further enhances their utility.
A thorough understanding of the mechanistic principles governing their participation in key cross-coupling reactions—oxidative addition, transmetalation, and reductive elimination—is paramount for researchers seeking to leverage these powerful reagents in the synthesis of complex molecules. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the importance of aryl triflates in the synthetic chemist's toolbox is only set to increase.
References
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
- Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Semantic Scholar.
- oxidative addition and palladium coupling. St. John's University and the College of St. Benedict.
- Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. The Hartwig Group at UC Berkeley.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Palladium-Catalyzed Asymmetric Heck Coupling of Aryl Triflates and Alkynes. Semantic Scholar.
- Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cati. ACS Publications.
- Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. ACS Publications.
- Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications.
- Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. ACS Publications.
- Heck Reaction. Chemistry LibreTexts.
- Asymmetric reductive Heck reaction of aryl triflates and a 2‐cyclopentenone ketal. ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Royal Society of Chemistry.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate.
- Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group at UC Berkeley.
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.
- Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Royal Society of Chemistry.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. ResearchGate.
- Triflate. Wikipedia.
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. ACS Publications.
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. DSpace@MIT.
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Catalysts. ACS Publications.
- Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates. ACS Publications.
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health.
- Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature.
- (-)-Spiro[4.5]decan-1-one, 4-methoxy-. Organic Syntheses.
- Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. ResearchGate.
- Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. ResearchGate.
- Introduction to Cross-Coupling Reactions. OUCI.
Sources
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 66107-29-7 [amp.chemicalbook.com]
- 7. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 8. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Organic Synthesis
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-methoxyphenyl trifluoromethanesulfonate. This guide delves into its synthesis, properties, and, most critically, its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry and materials science. We will explore the nuances of its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, supported by detailed protocols and mechanistic insights.
Introduction: The Rise of Aryl Triflates in Cross-Coupling Chemistry
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. While aryl halides have traditionally dominated this landscape, aryl trifluoromethanesulfonates (triflates) have emerged as powerful and often superior alternatives.[1][2] Derived from readily available phenols, aryl triflates offer distinct advantages, including high reactivity, which often allows for milder reaction conditions and faster reaction times.[1][2]
This compound, the subject of this guide, is a prime example of this class of reagents. Its methoxy group provides electronic diversity and a potential handle for further functionalization, making it a valuable building block in the synthesis of complex biaryls and arylamines—structural motifs prevalent in pharmaceuticals and functional materials.[1][2]
Synthesis and Physicochemical Properties
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding procedure, starting from the commercially available 4-methoxyphenol.[1][2]
Experimental Protocol:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[1][3]
Diagram of Synthesis:
Caption: Synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 66107-29-7[3] |
| Molecular Formula | C₈H₇F₃O₄S[4] |
| Molecular Weight | 256.20 g/mol |
| Appearance | Colorless to light yellow clear liquid[3] |
| Boiling Point | 125 °C at 18 mmHg |
| Density | 1.416 g/cm³ |
| Refractive Index | 1.454 |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly effective electrophile in a variety of palladium-catalyzed cross-coupling reactions. Its reactivity often surpasses that of the corresponding aryl bromides and chlorides, enabling reactions to proceed under milder conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. This compound readily participates in this reaction with a wide range of boronic acids and their derivatives.[1][2]
Comparative Performance:
| Parameter | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Notes |
| Typical Yield | 85-95%[2] | 74-91%[2] | The triflate route often provides slightly higher yields under optimized conditions. |
| Reaction Time | 1-4 hours[2] | 1-12 hours[2] | Aryl triflates generally exhibit faster reaction kinetics.[2] |
| Reaction Temperature | Room Temp. to 80 °C[2] | 50-100 °C[2] | Milder conditions are often sufficient for the more reactive triflate. |
| Catalyst | Pd(OAc)₂ / PCy₃[2] | Pd(OAc)₂ or Pd/C | Different phosphine ligands may be optimal for each substrate. |
| Base | K₃PO₄ or KF[2] | K₂CO₃ or Na₂CO₃ | The choice of base is crucial for activating the boronic acid. |
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).[2]
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the mixture to 80 °C and stir for 1-4 hours, monitoring the reaction by TLC or GC-MS.[2]
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanism of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. 4-Methoxyphenyl triflate serves as an excellent substrate in these reactions, coupling with a variety of primary and secondary amines.[5][6] The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands being particularly effective.[5][7]
Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine 4-methoxyphenyl triflate (1.0 equivalent), the desired amine (1.2 equivalents), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equivalents).
-
Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), and a suitable phosphine ligand, such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Mechanism of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl electrophiles, is another important C-C bond-forming reaction.[8][9] While specific, detailed protocols for the Heck reaction of this compound were not prominently found in the reviewed literature, a general protocol for aryl triflates can be applied. The reactivity of the triflate group makes it a suitable substrate for this transformation.
Generalized Protocol for Heck Reaction with Aryl Triflates:
-
Combine the aryl triflate (1.0 equivalent), the alkene (1.5 equivalents), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equivalents) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Add a palladium source, such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand, for example, triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%).
-
Degas the reaction mixture and heat it under an inert atmosphere to 80-120 °C.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Role as a Methoxybenzene Cation Precursor: A Critical Evaluation
Aryl triflates are known to be excellent leaving groups, and in some contexts, can lead to the formation of aryl cations. However, a comprehensive review of the scientific literature did not yield significant evidence for the application of this compound as a practical precursor for the methoxybenzene cation in, for example, electrophilic aromatic substitution reactions. The generation of such high-energy aryl cation intermediates typically requires superacidic conditions or photolysis and is not a common synthetic strategy. The predominant reactivity of this compound observed in the literature is its participation as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Health Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10] Keep the container tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[1]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[1][3][10][11][12]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ease of preparation and enhanced reactivity compared to traditional aryl halides make it an attractive choice for constructing complex molecular architectures. Its utility is particularly pronounced in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient synthesis of a wide array of biaryls and arylamines. While its application as a direct precursor to the methoxybenzene cation is not well-established, its role as a potent electrophile in cross-coupling chemistry is undeniable and continues to be a cornerstone for innovation in pharmaceutical and materials science research.
References
- Apollo Scientific. (2023).
- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Mann, G., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(16), 5413–5418.
- Wikipedia. Buchwald–Hartwig amination.
- Fisher Scientific. (2020).
- PubChem. This compound.
- SpectraBase. (4-Methoxyphenyl)(trifluoromethyl)sulfane.
- The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)
- PubChem. (4-Methoxyphenyl)diphenylsulfonium triflate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemical Review and Letters. (2024).
- Fisher Scientific. p-(Trifluoromethoxy)
- CymitQuimica. (2023).
- RSC Publishing. (2023).
- Chemical Society Reviews. (2016).
- ResearchGate. (2025).
- PMC - NIH. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- ACS Publications. (2013). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)
- MIT Open Access Articles.
- Google Patents. Process for preparing biaryl compounds.
- ResearchGate.
- ChemRxiv.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023).
- Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
- Sunway Pharm Ltd.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (2025). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- Master Organic Chemistry. (2018).
- Wikipedia. Electrophilic aromatic substitution.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 4. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
The Ascendance of Aryl Triflates: A Technical Guide to Their Discovery, Synthesis, and Transformative Role in Organic Chemistry
Abstract
This in-depth technical guide charts the course of aryl triflates from their initial exploration to their current status as indispensable tools in modern organic synthesis. We will delve into the fundamental principles that govern their reactivity, explore the evolution of their synthesis, and provide a comprehensive overview of their transformative applications, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of aryl triflates in their synthetic endeavors. We will not only present established protocols but also provide the causal reasoning behind experimental choices, ensuring a deeper understanding of the underlying chemistry.
Introduction: The Making of a "Super" Leaving Group
In the vast toolkit of organic synthesis, the ability to selectively form carbon-carbon and carbon-heteroatom bonds is paramount. The success of many such transformations hinges on the presence of a good leaving group—a molecular fragment that departs with a pair of electrons during a substitution or elimination reaction. Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, have emerged as exceptionally potent electrophiles in this context.
The trifluoromethanesulfonyl group (-SO₂CF₃), or "triflyl" group, is a powerful electron-withdrawing group. This property, coupled with the high stability of the resulting triflate anion (CF₃SO₃⁻) due to extensive resonance delocalization and the inductive effect of the fluorine atoms, makes the triflate one of the best leaving groups known in organic chemistry.[1][2] This exceptional leaving group ability, often termed a "super leaving group," allows for the activation of otherwise unreactive phenolic hydroxyl groups towards a wide array of synthetic transformations.[3] While alkyl triflates are known for their high reactivity, aryl triflates offer a greater degree of stability, allowing for their isolation and handling, which has been crucial for their widespread adoption in synthesis.[4]
This guide will provide a comprehensive journey through the history, synthesis, and application of these remarkable molecules.
A Historical Perspective: From Curiosity to Cornerstone
While the precise moment of discovery can be difficult to pinpoint, the foundational work on vinyl and aryl triflates in the late 1970s and early 1980s by Peter J. Stang and his collaborators was instrumental in establishing their synthetic utility.[5][6][7] Their research demonstrated that these compounds could serve as stable yet highly reactive substrates in a variety of reactions, including solvolysis and cross-coupling.[8] This early work laid the groundwork for the explosion of applications that would follow, particularly with the advent of palladium-catalyzed cross-coupling reactions. The development of these reactions, which earned the 2010 Nobel Prize in Chemistry, created a significant demand for versatile and reactive coupling partners, a role that aryl triflates were perfectly suited to fill.
The Synthesis of Aryl Triflates: A Methodological Evolution
The primary route to aryl triflates is the O-sulfonylation of phenols. Over the years, a variety of methods have been developed, each with its own advantages and limitations.
Traditional Methods: Triflic Anhydride and Amine Bases
The most common and historically significant method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of an amine base, such as pyridine or triethylamine.[9][10]
Mechanism: The amine base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of triflic anhydride. A second equivalent of the base neutralizes the triflic acid byproduct.
Caption: General scheme for aryl triflate synthesis using triflic anhydride and a base.
While effective, this method can suffer from several drawbacks. Triflic anhydride is a highly reactive and moisture-sensitive reagent.[9] Furthermore, the use of amine bases can lead to the formation of ammonium triflate salts, which can be difficult to remove and may interfere with subsequent catalytic reactions.[10]
Milder and More Practical Approaches
To address the limitations of the traditional method, a number of alternative triflating agents and reaction conditions have been developed.
-
N-Phenyltriflimide: This stable, crystalline solid is a less aggressive triflating agent than triflic anhydride, often leading to improved selectivity.[9] Reactions with N-phenyltriflimide typically require longer reaction times but are often cleaner.[9] The use of microwave heating can significantly accelerate these reactions.[9]
-
Aqueous Conditions: A significant advancement has been the development of procedures for aryl triflate synthesis under biphasic aqueous conditions.[10][11] These methods often use an inorganic base, such as potassium carbonate or sodium hydroxide, and can circumvent the need for organic amine bases altogether.[11] This not only simplifies the workup, allowing for isolation by simple phase separation and solvent evaporation, but also provides a more "green" and cost-effective alternative.[10][11]
-
Recent Innovations: More recently, novel reagents such as 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been introduced, allowing for the rapid and clean conversion of phenols to aryl triflates under exceptionally mild, room temperature conditions.[12] These methods are particularly valuable for the late-stage functionalization of complex molecules, including peptides.[12]
Table 1: Comparison of Selected Aryl Triflate Synthesis Methods
| Method | Trifling Agent | Base | Solvent | Key Advantages | Key Disadvantages |
| Traditional | Triflic Anhydride | Pyridine, Et₃N | CH₂Cl₂, etc. | Fast, widely applicable | Moisture sensitive, byproduct contamination |
| N-Phenyltriflimide | N-Phenyltriflimide | K₂CO₃, DBU | DMF, CH₃CN | Stable reagent, improved selectivity | Slower reaction times (can be mitigated with microwave) |
| Aqueous Biphasic | Triflic Anhydride | NaOH, K₃PO₄ | Toluene/H₂O | No amine base, easy workup, cost-effective | May not be suitable for all substrates |
| Modern Reagent | 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Fluoride source | Various | Very mild conditions, fast, good for complex molecules | Reagent cost and availability |
The Synthetic Utility of Aryl Triflates: Powering Modern Chemistry
The high reactivity of the triflate leaving group makes aryl triflates versatile substrates in a multitude of organic transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Aryl triflates are excellent partners in a wide range of palladium- and nickel-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of aryl halides.
Caption: A simplified workflow for transition-metal-catalyzed cross-coupling reactions of aryl triflates.
-
Suzuki-Miyaura Coupling: The reaction of aryl triflates with organoboron reagents is a powerful method for the formation of biaryl structures.[13] The reactivity of aryl triflates in Suzuki couplings can sometimes show different selectivity patterns compared to aryl bromides, highlighting the nuanced mechanistic pathways that can be accessed.[14]
-
Heck-Mizoroki Reaction: Aryl triflates readily participate in the Heck reaction, coupling with alkenes to form substituted olefins. The asymmetric Heck reaction, in particular, has benefited from the use of aryl triflate electrophiles.[15]
-
Stille Coupling: The coupling of aryl triflates with organostannanes is another highly effective method for C-C bond formation.[16]
-
Buchwald-Hartwig Amination: Aryl triflates can be converted to arylamines through palladium-catalyzed amination.[17][18] This reaction provides a valuable alternative to traditional methods for the synthesis of anilines and their derivatives. Careful control of the aryl triflate addition rate can be crucial to prevent undesired side reactions, such as phenol formation.[17][18]
-
Sonogashira Coupling: The coupling of aryl triflates with terminal alkynes, typically catalyzed by palladium and a copper co-catalyst, is a cornerstone for the synthesis of aryl-substituted alkynes.
The utility of aryl triflates in these reactions is further enhanced by their ability to participate in chemoselective couplings. For instance, in molecules containing both an aryl bromide and an aryl triflate, it is often possible to selectively react one over the other by careful choice of catalyst and reaction conditions.[19][20]
Aryl Triflates as Aryl Radical Precursors
Recent advancements have demonstrated that aryl triflates can serve as effective precursors to aryl radicals under photoredox catalysis.[21][22] This is a significant development as it provides a mild, transition-metal-free method for generating these highly reactive intermediates.[22] This strategy has been successfully applied to the synthesis of aryl boronates and aryl iodides at room temperature.[22]
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of the synthesis and application of aryl triflates, based on established literature procedures.
Protocol 1: Synthesis of an Aryl Triflate under Aqueous Biphasic Conditions
This protocol is adapted from the work of Frantz and coworkers and offers a practical and scalable method for aryl triflate synthesis.[10][11]
Materials:
-
Phenol (1.0 equiv)
-
Toluene
-
30% w/w aqueous potassium phosphate (K₃PO₄)
-
Trifluoromethanesulfonic anhydride (1.1 equiv)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol and toluene (approximately 2 M concentration of phenol).
-
Add the 30% aqueous K₃PO₄ solution (2.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add the trifluoromethanesulfonic anhydride via syringe over 10-15 minutes.
-
Continue stirring vigorously for 30 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude aryl triflate, which is often of sufficient purity for use in subsequent reactions.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl triflate with an arylboronic acid.
Materials:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Aqueous 2 M sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene/Ethanol (3:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Aryl triflates have firmly established themselves as indispensable reagents in the arsenal of the modern organic chemist. Their journey from niche curiosities to mainstream synthetic building blocks is a testament to their exceptional reactivity and versatility. The continuous development of milder, more efficient, and more sustainable methods for their synthesis will undoubtedly broaden their applicability, particularly in the context of complex molecule synthesis and late-stage functionalization. Furthermore, the emerging use of aryl triflates as precursors for aryl radicals under photoredox conditions opens up new avenues for synthetic innovation. As the demand for ever more sophisticated molecules in drug discovery, materials science, and agrochemicals continues to grow, the importance of aryl triflates is set to increase even further.
References
- Hoyt, L. et al. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews.
- Wikipedia. (n.d.). Leaving group.
- Reddit. (2023).
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Frantz, D. E. et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4, 4717-4718.
- ResearchGate. (2025).
- Kappe, C. O. et al. (n.d.).
- PubMed. (2017).
- Qing, F. et al. (n.d.). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Master Organic Chemistry. (2025).
- Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
- Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Frantz, D. E. et al. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters.
- NIH. (2016).
- PubMed. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides.
- ResearchGate. (2025).
- The Hartwig Group. (n.d.).
- ChemRxiv. (n.d.).
- NIH. (n.d.).
- Peter J. Stang – Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). A)
- Stang, P. J. et al. (n.d.). The mechanism of the metal mediated vinylic cross-coupling reactions. 1. Oxidative addition: the reaction of vinyl triflates with zerovalent platinum. Kinetics, stereochemistry and molecular structure. Journal of the American Chemical Society.
- Princeton University. (2003). The first Suzuki cross-couplings of aryltrimethylammonium salts.
- Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Google Scholar. (n.d.). Peter J. Stang.
- ACS Publications. (n.d.).
- PNAS. (2022). Metal–organic cycle-based multistage assemblies.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. First synthesis of ortho -trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A702607B [pubs.rsc.org]
- 6. Peter J. Stang – Department of Chemistry [chemistry.utah.edu]
- 7. Peter J. Stang - Google Scholar [scholar.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 12. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxyphenyl trifluoromethanesulfonate
Abstract
4-Methoxyphenyl trifluoromethanesulfonate, commonly known as 4-methoxyphenyl triflate, is a pivotal reagent in modern organic synthesis. As a highly reactive derivative of 4-methoxyphenol, it serves as a superior alternative to aryl halides in a multitude of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[1][2] The triflate group's exceptional leaving group ability facilitates reactions under milder conditions and often with higher efficiency.[2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and purity assessment of this compound. The causality behind spectral features and detailed experimental protocols are presented to equip researchers, scientists, and drug development professionals with the practical knowledge for its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 4-methoxyphenyl triflate. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic (methoxy) region. The 1,4-disubstituted aromatic ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets due to the differing electronic environments ortho and meta to the methoxy and triflate groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.25 | d | ~9.0 | 2H | H-2, H-6 (ortho to -OTf) |
| ~6.95 | d | ~9.0 | 2H | H-3, H-5 (ortho to -OCH₃) |
| ~3.82 | s | - | 3H | -OCH₃ |
Note: Data are typical values reported in CDCl₃. Actual shifts may vary slightly based on solvent and instrument.
Expertise & Experience: The strong electron-withdrawing nature of the triflate group (-OTf) deshields the ortho protons (H-2, H-6), causing them to resonate further downfield compared to the protons ortho to the electron-donating methoxy group (-OCH₃) (H-3, H-5). The sharp singlet for the methoxy group is a hallmark of this and related anisole structures.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon skeleton. Six distinct signals are expected for the eight carbon atoms in the molecule. The trifluoromethyl carbon is particularly diagnostic, appearing as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~158.8 | s | - | C-4 (ipso to -OCH₃) |
| ~148.1 | s | - | C-1 (ipso to -OTf) |
| ~122.9 | s | - | C-2, C-6 |
| ~118.7 | q | ~320 | CF₃ |
| ~115.1 | s | - | C-3, C-5 |
| ~55.8 | s | - | -OCH₃ |
Note: Data are typical values reported in CDCl₃.
Expertise & Experience: The carbon attached to the highly electronegative oxygen of the triflate group (C-1) is significantly deshielded and appears downfield. Conversely, the carbon attached to the methoxy group (C-4) is shielded. The most prominent feature is the CF₃ quartet, whose large coupling constant is characteristic of a direct C-F bond.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly specific technique for fluorinated compounds. Due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope, it provides a clean and unambiguous signal for the triflate group.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -73 to -79 | s | -SO₂CF₃ |
Note: Referenced against an external standard like CFCl₃. The chemical shift for triflate anions is often reported around -79 ppm.[3]
Expertise & Experience: The presence of a single, sharp peak in this region is definitive proof of the trifluoromethanesulfonyl group. The absence of other fluorine signals confirms the structural integrity of the triflate moiety.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Caption: Structure and key NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their vibrational frequencies. The spectrum of 4-methoxyphenyl triflate is dominated by strong absorptions from the S=O and C-F bonds of the triflate group.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2840 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1600, ~1500 | Strong-Medium | Aromatic C=C Stretch |
| ~1420 | Strong | Asymmetric SO₂ Stretch |
| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |
| ~1210 | Very Strong | Symmetric SO₂ Stretch & C-F Stretch |
| ~1140 | Very Strong | C-F Stretch |
| ~1020 | Strong | C-O-C Symmetric Stretch (Aryl Ether) |
Trustworthiness: The triflate group provides a highly reliable spectral fingerprint. The combination of very strong bands in the 1420-1140 cm⁻¹ region is a definitive indicator of its presence.[4] The C-O-C stretching bands confirm the aryl ether moiety.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 4-methoxyphenyl triflate, both the molecular ion and characteristic fragment ions are observable.
The molecular formula is C₈H₇F₃O₄S, with a monoisotopic mass of 256.0017 Da.[5]
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| m/z (Calculated) | m/z (Found) | Adduct | Formula |
| 256.0017 | User dependent | [M]⁺ | C₈H₇F₃O₄S |
| 257.0090 | User dependent | [M+H]⁺ | C₈H₈F₃O₄S |
| 279.0009 | User dependent | [M+Na]⁺ | C₈H₇F₃NaO₄S |
Fragmentation Analysis (Typical EI): Under electron ionization (EI), the molecular ion is often observed, followed by fragmentation. The primary cleavage occurs at the C-O and S-O bonds of the triflate ester.
-
m/z 123: [M - OSO₂CF₃]⁺ - Loss of the triflate radical to form the 4-methoxyphenyl cation.
-
m/z 108: [C₇H₈O]⁺ - Formation of the 4-methoxyphenol radical cation, possibly through rearrangement.
-
m/z 69: [CF₃]⁺ - The trifluoromethyl cation is a common fragment.
Caption: Major fragmentation pathway in EI-MS.
Experimental Protocol: Direct Infusion ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Setup: Set up the mass spectrometer in positive or negative ion electrospray mode. Calibrate the instrument using a known standard.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR provides an unmistakable signal for the triflate group. IR spectroscopy confirms the presence of key functional groups, with powerful, characteristic absorbances for the sulfonyl and C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide a self-validating system for researchers, ensuring the identity and purity of this essential synthetic building block.
References
- Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4kwKe-EABWuZjFC1kX0tQVgNCHfhM0vEyzpAqJAMBFUhbfk-vjjraGUBjLws1pbthNDojs9IrlL7DYj3m7sVbbijFTFRFUt2UMVyxfIxGFxT3MC_uky30i9aFJJUbbSGvnlm82hzcLRYInqbuhDga-mpiEy_7gc=]
- Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC5f3nDnWtmw_GyKmvQ4HHLNZWWlZJalEIYwKaGJpSCHAyj_YijseM48rTLKrVFiAZWasifb_ebg_OajzHWiGLULNdmt5Asl_Nh1IdQmjxPvDaiQEhAEf-NptwY7tAo6NUJ4X6LglFoiWFzaP8Y9Lhg80jkFu8]
- Chemical Society of Japan. (2021). Mechanistic Studies into Visible Light-Driven Carboxylation of Aryl Halides/Triflates by the Combined Use of Palladium and. Bulletin of the Chemical Society of Japan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHALFm0IrevRN9p3aq97SGsemrB9w1VDtwf7vdwV9ReqF04CA9RPI2Ek6ypOwDKDpXKquFugy893N23V0tPO1UJs9fgeoWe-mq5pWyXAajCHMpFkXbLXjuXvDyu8LBDPNvlzLZPMxYuC0B4PUW9sepB0LtVpj91obaFnxbDsDOcuXkzw0aY5NRsaQ==]
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcfq-6r411xjOlup0pkWtgcbihycGqnb7xzZ2QU_LCtPQnUexpO2CUiOhcSNfzZwOqEFoEwwZlpwTl-fZzJsxzemF8rZqYcNI6kAS_Gggn4giWq2B83u5F4jBLNr51wHzRz09umILaKcIC591uPswsqJ-TxnnsfA==]
- ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwFtCnyRcM4W78-96Od4ySsfE5DrRYESXGm-TL5N4CH6Puws3Ws8JThSlO7oVYfTKV8r_oHay-d0hwtM1RAVd5bQdTC-foRC7dkaQial-4mJFFHxMpEL8jCkEjaAP0bVRD7lBLtw==]
- PubChemLite. (n.d.). This compound (C8H7F3O4S). Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQ3Pcq_yHMn0-YODCBzxBw_jIxQTbq2qGvRDvkFJzp3b7n0gG75VMB25HOLH_-don2-7Dhw4hDse2fndE767AdbxReW1l5vfqCfe8n3QqDOitRSZ3LdgoaGaLKsn9in2PrzR6cr0aBCvls50=]
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNtC29YiBfFaZPliHptAwhWB1GOKG3IpNgk1MytmQ1XSH9dkvvfi-sy16aVB5u79QVfmA9Kr8_XOPOJY6Pco4GuDsnykqoJqILhk5_J_gIIkI0XGrfgy0AduG60S3_r61JYzzHoGGZxil0-i4TRBzjHUuAwrZdqPvREmK-ee-ox51n2zL6Jwl1VUOMqPmrqZ6gCR205MpOJCfgQnM7j7DJGQ8RVLYBRsuMMgeNdzJSiA==]
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbjoLU1ter204vmmozsqxjcAhUeeEbs9Kq9IjqAN6RtzXM-df8C0TO2TZ8TEyDJwYKSdk2i-_XHmxExzXwlQ6QN-vjgtCxOQQnZhnjNOxFXbH5RZlfL3EluiR6w5c6hNhE70NwkbJaFAHI4IA0_XaXf76zMnd-9uVvRKwkJr1FNgmWrBvd4deQ-A2FByumgaQw6Jy-u0SKtzHIOlANc97HcOGhBvcGHmieRcR69oWFChp2U9g14-8HVbku_BBVUijjBtHK]
- Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz,. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBW2zub3x34IxPLGyGsytJ7mmfk1tmM07vIUn6tbbWExSEqLJmW64NeCQczFDIBighajTvcdeJUqJxR1NYlxErqLGpC68tZN-ERA6c6xCihrVpbJ0rbuv5T3O2te19qVxWIp-fEhC9si27rYteyhtwayB0ByjzRfn-]
- PubMed. (2020). Aryl Triflates in On-Surface Chemistry. Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc7vysaUqfWal7pFs6n5fqLNNCbrJ2Df7OD9FadOWxMfOUSXgW7cdHuHq62cUc6p_1naHEvx813taj4gCPPSrkZyf5QZR4jpn6XrvbKyKPhPM3qdGxOamYtuJw5k2qG9zLg2sz]
- ACS Publications. (n.d.). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh6kfRDrM-nFOiOFA49zEWatVpBGFFElJGkS6B-g8VyNt380o58_qyN6nCv2t__VOvAd34NAa1L7tN6c2kpvx2OXdk6hSki9EwMUtO8d1PRrpUAmFoCsabqKbLiIyLL4QKzYzr6u0P5nw=]
- Wiley-VCH. (n.d.). Supporting Information. Retrieved from Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaVb5plmtKdmdfHd4zqROhgRlhdOhs7wz6XoXNEW1FIugesJ0BEEv8aZhR8MEtLmmv5Vin-9igngoIGii98sMbuoVN22lSNvHsWQCH38RCUneu46mQoiWHDyslCWG-ncBs-TMVEtWujhRywwRO--opkv7GLlQqu7FpU6MctA=]
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpithrhDwGDl_Hzsbdwn5DdzYy-gpNbm-y4W3_BKfH3fj0Xv5-umtbmfo80B5DEjFMmi9ySXBK-i4-L9GYQzAeqetp2sf1VLyrrtZ3LvHhYBSEulZ1iw73NAXhxymnPp4rY0Cp20Ph2uFSTEARS2TGowicvHGIU9bm1RCGgl1_aiaKgDpGhZqzhydSWUlEEnzr57UpHuLvlxQ92S2EQot]
Sources
A Technical Guide to the Stability and Storage of 4-Methoxyphenyl trifluoromethanesulfonate
Abstract: 4-Methoxyphenyl trifluoromethanesulfonate (CAS 66107-29-7), also known as 4-methoxyphenyl triflate, is a valuable reagent and building block in organic synthesis, particularly in cross-coupling reactions. Its efficacy is directly linked to its chemical integrity, which can be compromised by improper storage and handling. This guide provides a comprehensive overview of the compound's stability profile, outlining the primary degradation pathways and offering evidence-based protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing shelf-life, and maintaining a safe laboratory environment.
Physicochemical Properties and Identification
A foundational understanding of the physicochemical properties of this compound is essential for its correct handling. The compound is typically a colorless to light yellow or orange clear liquid.[1]
| Property | Value | Source(s) |
| CAS Number | 66107-29-7 | [2] |
| Molecular Formula | C₈H₇F₃O₄S | [1][3] |
| Molecular Weight | 256.2 g/mol | [1][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 125 °C / 18 mmHg | [1][3] |
| Density | 1.416 g/mL | [1][3] |
| Flash Point | 113 °C | [1][3] |
| Synonyms | 4-Methoxyphenyl triflate, Trifluoromethanesulfonic Acid 4-Methoxyphenyl Ester | [1][4] |
Chemical Stability and Degradation Profile
The stability of this compound is primarily influenced by its sensitivity to moisture, with secondary considerations for light and thermal stress.
Primary Degradation Pathway: Hydrolysis
The most significant factor affecting the stability of aryl triflates is their susceptibility to hydrolysis.[5] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the sulfur atom electrophilic and prone to nucleophilic attack by water. This reaction cleaves the sulfur-oxygen bond, resulting in the formation of 4-methoxyphenol and trifluoromethanesulfonic acid.
This degradation is the scientific basis for the stringent recommendations to avoid moisture at all costs.[2] The presence of either acidic or basic contaminants can catalyze this hydrolysis, accelerating decomposition.[5][6] The accumulation of these degradation products can interfere with subsequent chemical reactions, leading to lower yields and the formation of impurities.
Primary hydrolytic degradation pathway of this compound.
Thermal Stability
Under recommended storage conditions, this compound is thermally stable.[7][8] However, it is not combustible and is not considered a significant fire risk, though its containers may burn.[2] In the event of a fire, thermal decomposition can lead to the release of hazardous and corrosive fumes, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[7][9]
Photochemical and Atmospheric Sensitivity
In addition to being hygroscopic (moisture-sensitive), the compound is also noted to be sensitive to light and air.[9] Exposure to direct sunlight should be avoided.[9] The sensitivity to air is primarily due to the presence of ambient moisture, which drives hydrolysis. Storing the compound under an inert atmosphere is a critical measure to prevent this degradation pathway.[7][9]
Recommended Storage and Handling Protocols
A multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Long-Term Storage
For long-term storage, the following conditions are mandatory to minimize degradation and ensure a viable shelf life.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C | Slows kinetic degradation processes. | [1][3] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture, mitigating hydrolysis. | [7][9] |
| Container | Original, tightly sealed container (Polyethylene or Polypropylene) | Prevents moisture ingress and contamination. | [2][7][10] |
| Light | Protect from light (e.g., store in an amber vial or dark location) | Prevents potential photochemical degradation. | [9][11] |
| Security | Store locked up | Standard practice for hazardous research chemicals. | [2][9][11] |
In-Lab Handling and Dispensing
Proper technique during handling is as crucial as long-term storage. The primary goal is to minimize the compound's exposure to the laboratory atmosphere.
Workflow for the safe handling and dispensing of this compound.
Incompatible Materials
To prevent hazardous reactions and maintain chemical purity, avoid contact with the following materials:
-
Moisture/Water: Causes hydrolysis.[2]
-
Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[7][8][9]
-
Strong Acids: Can catalyze hydrolysis.[7]
-
Acid Chlorides: May react with the compound or trace moisture.[9]
Safety and Emergency Procedures
Personal Protective Equipment (PPE)
Due to the hazardous nature of the compound and its potential decomposition products, appropriate PPE is mandatory. The compound causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][9]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[2][7]
-
Respiratory Protection: Use exclusively in a well-ventilated area, preferably a certified chemical fume hood.[2][9] If inhalation risk exists, use appropriate respiratory protection.[7]
-
Facilities: Emergency eyewash stations and safety showers must be readily accessible.[7][9]
Accidental Spills Protocol
In the event of a minor spill, adhere to the following procedure:
-
Evacuate and Ventilate: Ensure the area is clear of personnel and well-ventilated.
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover and contain the spill.[2]
-
Collect Absorbent: Carefully collect the contaminated absorbent material into a suitable, clearly labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to all local, state, and federal regulations.[2][11]
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary liability is a pronounced sensitivity to moisture, which leads to hydrolytic degradation. To ensure its long-term viability and the safety of laboratory personnel, it is imperative to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere, protected from light. Strict adherence to safe handling protocols, including the use of engineering controls and appropriate PPE, is essential for mitigating risks and achieving reliable experimental outcomes.
References
- Apollo Scientific. (2023). 4-Methoxyphenyl trifluoromethanesulphonate Safety Data Sheet.
- TCI Chemicals. (2023). SAFETY DATA SHEET: 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate.
- Synquest Labs. (2017). 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenol.
- LookChem. (n.d.). Methanesulfonic acid, trifluoro-, 4-acetyl-2-methoxyphenyl ester Safety Data Sheets(SDS).
- CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: Trimethylsilyl Trifluoromethanesulfonate.
- Various Authors. (2025). A Simple Deprotection of Triflate Esters of Phenol Derivatives.
- Synquest Labs. (n.d.). 4-(Trifluoromethoxy)phenol Safety Data Sheet.
- Xiang, F., et al. (2020). Aryl Triflates in On-Surface Chemistry. Chemistry – A European Journal, 26(70), 16727-16732. [Link]
- Villeneuve, K., et al. (2025). Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Trifluoromethanesulfonic acid.
- Barbero, M., et al. (2025). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry. [Link]
- Louie, J., et al. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
- University of California, Davis. (n.d.). Ester Hydrolysis: Trifluoroacetates.
- Spectrum Chemical. (2020). SAFETY DATA SHEET: 4-Methoxyphenol.
- Buchwald, S. L., et al. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry. [Link]
- Chemdad Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). (4-Methoxyphenyl)diphenylsulfonium triflate.
- ChemicalBook. (n.d.). 66107-29-7(this compound).
- LibreTexts. (2023). The Hydrolysis of Esters.
- Keskiväli, J., et al. (2018). Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. RSC Advances, 8, 15111–15118.
- Various Authors. (n.d.). Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances.
- E3S Web of Conferences. (2021). Study on the thermal decomposition kinetics of DNTF.
- Wang, Y., et al. (2018).
- Various Authors. (n.d.). Catalytic thermal decomposition of tetrafluoromethane (CF4): A review.
- Zhang, L., et al. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI. [Link]
Sources
- 1. This compound | 66107-29-7 [amp.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 66107-29-7 CAS Manufactory [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Genesis of a Super Leaving Group: An In-depth Technical Guide to the Early Research on Trifluoromethanesulfonates
Introduction
In the landscape of modern organic chemistry, the trifluoromethanesulfonate group, commonly known as triflate, stands as a cornerstone of synthetic strategy. Its unparalleled ability to function as a leaving group has unlocked countless transformations, enabling the construction of complex molecular architectures that are central to drug discovery, materials science, and beyond. This guide delves into the seminal research that established the triflate group as a "super" leaving group, providing a historical and technical perspective for researchers, scientists, and drug development professionals. We will explore the foundational studies that not only introduced this remarkable functional group but also meticulously quantified its reactivity, thereby laying a robust framework for its subsequent widespread application.
The Dawn of a New Era in Leaving Group Chemistry: Historical Context and Foundational Discoveries
The story of the triflate leaving group begins in the mid-20th century, a period of intense innovation in fluorine chemistry. The unique electronic properties of fluorine were beginning to be systematically explored, leading to the development of novel reagents and functional groups.
The First Synthesis of Triflic Anhydride
The journey to harnessing the power of the triflate leaving group necessitated the development of efficient triflating agents. The first synthesis of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), the most common reagent for introducing the triflate group, was reported in a 1956 patent by Brice and Trott.[1][2] This pioneering work was swiftly followed by publications in 1957 from the laboratories of Burdon and Gramstad, which described improved, higher-yield preparations involving the dehydration of trifluoromethanesulfonic acid with phosphorus pentoxide (P₂O₅).[1][2] This method remains a cornerstone of triflic anhydride synthesis to this day.
Early Insights into Triflate's Potential: The Work of Gramstad and Haszeldine
In 1956, the same year as the first triflic anhydride synthesis, a landmark paper by T. Gramstad and R. N. Haszeldine provided the first glimpse into the synthetic utility of the triflate group.[3] Their work detailed the preparation of alkyl triflates from the corresponding alkyl halides and silver triflate. This study was not only a practical demonstration of the formation of alkyl triflates but also an early indication of the triflate anion's remarkable stability, a key prerequisite for a good leaving group.
The Triflate Anion: A Paradigm of Stability and Low Nucleophilicity
The exceptional leaving group ability of the trifluoromethanesulfonate anion (CF₃SO₃⁻) is a direct consequence of its inherent stability. This stability arises from a combination of two powerful electronic effects:
-
Resonance Delocalization: The negative charge on the triflate anion is delocalized over three oxygen atoms and the sulfur atom, effectively spreading the charge and reducing its electron density at any single point.
-
Inductive Effect: The three highly electronegative fluorine atoms of the trifluoromethyl group exert a strong electron-withdrawing inductive effect through the sulfur atom. This effect further stabilizes the anion by pulling electron density away from the sulfonate core.
This high degree of charge delocalization and inductive stabilization results in a very weak conjugate base of a superacid (triflic acid, TfOH, pKa ≈ -14), making the triflate anion an extremely poor nucleophile and an excellent leaving group.[4]
Quantifying Reactivity: Early Solvolysis Studies
The true measure of a leaving group's efficacy lies in its relative rate of departure in nucleophilic substitution reactions. The 1960s and 1970s saw a flurry of research dedicated to quantifying the reactivity of the triflate group through solvolysis studies. These experiments, which measure the rate of reaction of a substrate with a solvent, provided the hard data that cemented the triflate's status as a super leaving group.
Pioneering work by A. Streitwieser, Jr. and his group in the late 1960s provided some of the first direct quantitative comparisons. In a seminal 1968 paper, they reported that the acetolysis of ethyl triflate is a staggering 30,000 times faster than that of ethyl tosylate, a widely used and well-regarded leaving group at the time. This dramatic rate enhancement unequivocally demonstrated the superior leaving group ability of the triflate.
Subsequent studies by various research groups, including those of P. v. R. Schleyer, further expanded our understanding of the triflate's reactivity across a range of substrates and solvent systems. The following table summarizes representative relative solvolysis rates for various leaving groups, highlighting the exceptional reactivity of the triflate.
| Leaving Group (X in R-X) | Common Abbreviation | Relative Rate of Solvolysis (krel) |
| Trifluoromethanesulfonate | OTf | ~10⁸ |
| p-Toluenesulfonate | OTs | ~10⁴ |
| Methanesulfonate | OMs | 1 |
| Iodide | I | ~10⁻¹ |
| Bromide | Br | ~10⁻² |
| Chloride | Cl | ~10⁻⁵ |
Note: These are approximate relative rates for SN1 solvolysis of a secondary alkyl substrate and can vary depending on the specific substrate and solvent system.
Experimental Protocols: A Nod to the Pioneers
To truly appreciate the early work, it is instructive to examine the experimental methodologies of the time. These protocols, while seemingly straightforward by modern standards, required meticulous attention to detail, particularly given the reactive and hygroscopic nature of the reagents involved.
Protocol 1: Synthesis of Trifluoromethanesulfonic Anhydride (Adapted from Burdon et al., 1957)
This procedure outlines a laboratory-scale preparation of triflic anhydride based on the early work.
Materials:
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Phosphorus pentoxide (P₂O₅)
-
Dry glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, carefully combine trifluoromethanesulfonic acid with an equimolar amount of phosphorus pentoxide. The addition should be done cautiously as the reaction is exothermic.
-
Stir the resulting slurry at room temperature for 2-3 hours. The mixture will gradually solidify.
-
Heat the flask gently under reduced pressure to distill the trifluoromethanesulfonic anhydride.
-
Collect the fraction boiling at approximately 81-83 °C. The product is a colorless, fuming liquid.
-
The freshly distilled triflic anhydride should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent hydrolysis.
Causality of Experimental Choices:
-
Phosphorus pentoxide was chosen as the dehydrating agent due to its strong affinity for water, effectively removing it from the triflic acid to form the anhydride.
-
Distillation under reduced pressure was employed to lower the boiling point of the triflic anhydride, preventing potential decomposition at higher temperatures.
-
The use of dry glassware and storage under an inert atmosphere were critical to prevent the highly hygroscopic triflic anhydride from reacting with atmospheric moisture to revert to triflic acid.
Protocol 2: Preparation of an Alkyl Triflate (Adapted from Gramstad and Haszeldine, 1956)
This protocol describes a general method for the synthesis of a primary alkyl triflate.
Materials:
-
Primary alkyl bromide (e.g., 1-bromobutane)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous diethyl ether
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve silver trifluoromethanesulfonate in anhydrous diethyl ether.
-
Add the primary alkyl bromide dropwise to the stirred suspension of silver triflate at room temperature.
-
A precipitate of silver bromide (AgBr) will form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the reaction mixture through a pad of Celite to remove the precipitated silver bromide.
-
The ethereal solution of the alkyl triflate can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure at low temperature to yield the crude alkyl triflate.
Causality of Experimental Choices:
-
Silver triflate was used because the precipitation of the insoluble silver bromide provides a strong thermodynamic driving force for the reaction to proceed to completion.
-
Anhydrous diethyl ether was chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants.
-
The reaction was performed under anhydrous conditions to prevent the hydrolysis of the product alkyl triflate.
-
Filtration was a straightforward and effective method to remove the solid byproduct, simplifying the purification of the desired product.
Visualizing the Core Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key structures and reaction pathways.
Caption: Resonance delocalization in the triflate anion.
Caption: Synthesis of triflic anhydride.
Caption: Generalized SN2 reaction workflow.
Conclusion: A Legacy of Reactivity
The early research on trifluoromethanesulfonate leaving groups, from their initial synthesis to the meticulous quantification of their reactivity, represents a pivotal chapter in the history of organic chemistry. The insights gleaned from these foundational studies provided the chemical community with a powerful new tool, fundamentally altering the landscape of what was synthetically achievable. The work of pioneers like Brice, Trott, Gramstad, Haszeldine, Streitwieser, and Schleyer laid the groundwork for the triflate group's ascent to its current status as an indispensable component of the modern synthetic chemist's toolkit. This guide serves as a testament to their scientific integrity and ingenuity, a reminder that today's innovations are built upon the rigorous and insightful research of the past.
References
- Brice, T. J., & Trott, P. W. (1956). U.S. Patent No. 2,732,398. Washington, DC: U.S.
- Burdon, J., Farazmand, I., Stacey, M., & Tatlow, J. C. (1957). Fluorinated sulphonic acids. Part I. Perfluoro-methane-, -octane-, and -decane-sulphonic acids and their simple derivatives. Journal of the Chemical Society (Resumed), 2574-2578. [Link]
- Gramstad, T., & Haszeldine, R. N. (1956). Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids. Journal of the Chemical Society (Resumed), 173-180. [Link]
- Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of sulphur. Part I. Trifluoromethanesulphonic acid. Journal of the Chemical Society (Resumed), 4228-4232. [Link]
- Gramstad, T., & Haszeldine, R. N. (1957). Perfluoroalkyl derivatives of sulphur. Part VII. Alkyl trifluoromethanesulphonates as alkylating agents, trifluoromethanesulphonic anhydride as a promoter for esterification, and some reactions of trifluoromethanesulphonic acid. Journal of the Chemical Society (Resumed), 4069-4079. [Link]
- Streitwieser, A., Jr., Wilkins, C. L., & Kiehlmann, E. (1968). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Journal of the American Chemical Society, 90(6), 1598–1601. [Link]
- Howells, R. D., & McCown, J. D. (1977). Trifluoromethanesulfonic acid and derivatives. Chemical Reviews, 77(1), 69-92. [Link]
Sources
- 1. Peter J. Stang - Google Scholar [scholar.google.com]
- 2. Peter J. Stang - Google Scholar [scholar.google.com.vn]
- 3. 806. Perfluoroalkyl derivatives of sulphur. Part VII. Alkyl trifluoromethanesulphonates as alkylating agents, trifluoromethanesulphonic anhydride as a promoter for esterification, and some reactions of trifluoromethanesulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Synthesis and Properties of 4-Methoxyphenyl Trifluoromethanesulfonate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl trifluoromethanesulfonates (triflates) are highly versatile reagents in modern organic synthesis, prized for their exceptional leaving group ability which facilitates a wide array of cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-methoxyphenyl trifluoromethanesulfonate and its analogs. We will delve into the nuances of their preparation from phenolic precursors, focusing on the critical role of trifluoromethanesulfonic anhydride (triflic anhydride) and reaction conditions. Furthermore, this guide will elucidate the physicochemical properties that underpin their reactivity and survey their extensive applications in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. By offering a blend of theoretical principles and practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful synthetic intermediates.
Introduction: The Ascendancy of Aryl Triflates in Synthesis
The trifluoromethanesulfonate (triflate) group is an outstanding leaving group in organic chemistry, a property attributable to the significant resonance stabilization of the resulting triflate anion. This stability makes aryl triflates valuable precursors in a multitude of synthetic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.[1] Their utility is especially pronounced in scenarios where the corresponding aryl halides are less reactive or challenging to prepare.
This compound, and its analogs bearing various substituents on the phenyl ring, serve as pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The methoxy group, in particular, is a common feature in biologically active compounds, making this class of triflates especially relevant to drug discovery and development. The ease of their preparation from readily available phenols further enhances their appeal as synthetic building blocks.[2] This guide will provide a comprehensive overview of the synthesis of these compounds and their subsequent application in key synthetic methodologies.
Synthesis of this compound Analogs
The primary route to this compound and its analogs is the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O), often in the presence of a mild base.
The Triflation Reaction: Mechanism and Key Considerations
The triflation of a phenol proceeds via the nucleophilic attack of the phenoxide oxygen onto the highly electrophilic sulfur atom of triflic anhydride. The choice of base is critical to deprotonate the phenol, thereby increasing its nucleophilicity, without promoting side reactions. Pyridine is a commonly employed base for this transformation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triflic anhydride is extremely reactive towards water, leading to rapid hydrolysis to triflic acid. Therefore, all reagents and solvents must be rigorously dried to ensure high yields of the desired triflate.[3][4]
-
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.[5]
-
Low Temperature: The reaction is often initiated at 0 °C to control the exothermicity and minimize potential side reactions.[5]
-
Stoichiometry: A slight excess of triflic anhydride is often used to ensure complete conversion of the phenol.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Self-Validating System: The purity of the final product can be readily assessed by ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry, to confirm the expected structure and the absence of impurities such as unreacted phenol or hydrolysis byproducts.
Synthesis of Trifluoromethanesulfonic Anhydride
While commercially available, triflic anhydride can also be synthesized in the laboratory. A common method involves the dehydration of trifluoromethanesulfonic acid with a strong dehydrating agent like phosphorus pentoxide.[6][7][8]
Reaction: 2 CF₃SO₃H + P₂O₅ → (CF₃SO₂)₂O + 2 HPO₃
Caution: Triflic anhydride is a corrosive and moisture-sensitive liquid. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][9]
Physicochemical Properties and Reactivity
The utility of this compound and its analogs stems from their distinct physicochemical properties.
| Property | Description | Implication for Reactivity |
| Leaving Group Ability | The triflate anion is an exceptionally stable leaving group due to resonance delocalization of the negative charge across the three oxygen atoms and the inductive effect of the trifluoromethyl group.[1] | Promotes a wide range of nucleophilic substitution and cross-coupling reactions. |
| Electrophilicity | The carbon atom attached to the triflate group is highly electrophilic. | Susceptible to attack by various nucleophiles. |
| Stability | Aryl triflates are generally stable compounds that can be purified by chromatography and stored for extended periods under anhydrous conditions. | Practical and convenient reagents for multi-step synthesis. |
The electronic nature of substituents on the aromatic ring influences the reactivity of the aryl triflate. Electron-donating groups, such as the methoxy group, can slightly decrease the rate of oxidative addition in some palladium-catalyzed reactions compared to electron-withdrawing groups. However, they remain highly effective coupling partners.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound and its analogs are premier substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[10] Aryl triflates are excellent coupling partners for organoboronic acids or their esters in this reaction.[11][12]
Reaction Scheme:
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. biosynth.com [biosynth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoromethanesulfonic anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation of Trifluoromethanesulfonic anhydride._Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lobachemie.com [lobachemie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging 4-Methoxyphenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of Aryl Triflates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl structures, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[3][4] While aryl halides have traditionally been the electrophilic partners of choice, the use of aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate, offers a compelling and often superior alternative.[5][6]
Aryl triflates are readily synthesized from ubiquitous phenols, providing an accessible pathway to substrates that may be more challenging to prepare as the corresponding halides.[1][5] More importantly, the triflate group is a highly effective leaving group, often leading to faster reaction kinetics and allowing for milder reaction conditions compared to aryl bromides or chlorides.[1][7] This heightened reactivity can be particularly advantageous when dealing with electron-rich systems, like the 4-methoxyphenyl moiety, which can be sluggish in the oxidative addition step with less reactive electrophiles.[8]
This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this versatile substrate.
Mechanistic Considerations: The Palladium Catalytic Cycle
The efficacy of this compound in Suzuki coupling hinges on the well-established palladium catalytic cycle. Understanding these fundamental steps is crucial for rational catalyst selection and reaction optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-triflate bond of this compound. This is often the rate-determining step, and the high reactivity of the triflate leaving group facilitates this process, even with electron-rich aryl systems.[7]
-
Transmetalation: Following oxidative addition, the aryl palladium(II) intermediate undergoes transmetalation. The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with this compound.
Comparative Performance: Aryl Triflate vs. Aryl Halide
The choice of electrophile can significantly impact the outcome of a Suzuki-Miyaura coupling. The following table summarizes key performance indicators for the synthesis of 4-methoxybiphenyl, comparing the use of this compound with the more traditional 4-bromoanisole.
| Parameter | Method A: this compound | Method B: 4-Bromoanisole | Notes |
| Typical Yield | 85-95% | 74-91% | The triflate route often demonstrates slightly higher yields under optimized conditions.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates can exhibit faster reaction kinetics due to the superior leaving group ability of the triflate.[1] |
| Reaction Temperature | Room Temp. to 80 °C | 50-100 °C | Milder conditions are often sufficient for the more reactive triflate group.[1] |
| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C with PPh₃ | Different phosphine ligands may be optimal for each substrate. Bulky, electron-rich ligands are often favored for aryl triflates.[6][11] |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ | The choice of base is critical for activating the boronic acid and can influence reaction efficiency.[1][9] |
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization may be necessary based on the specific boronic acid partner, available laboratory equipment, and reagent purity.
Protocol 1: Synthesis of this compound
This initial step converts the readily available 4-methoxyphenol into the desired aryl triflate.
Materials:
-
4-methoxyphenol
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the cross-coupling reaction to form 4-methoxybiphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous dioxane or toluene
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (1-3 mol%) and tricyclohexylphosphine (2-6 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add degassed, anhydrous dioxane or toluene to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-methoxybiphenyl by flash column chromatography.
Caption: A generalized experimental workflow for the synthesis and subsequent Suzuki-Miyaura coupling of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strictly inert atmosphere. The activity of the palladium catalyst can be diminished by oxygen. Consider increasing the catalyst loading or trying a different phosphine ligand, such as SPhos or XPhos, which are known to be effective for challenging couplings.[8]
-
Incomplete Conversion: For sluggish reactions, particularly with sterically hindered or electron-deficient boronic acids, increasing the reaction temperature or time may be beneficial. A stronger base, such as cesium carbonate, could also be trialed.
-
Hydrolysis of Triflate: A common side reaction is the hydrolysis of the aryl triflate back to the corresponding phenol.[5] This can be minimized by using anhydrous conditions and a non-aqueous base like potassium phosphate or potassium fluoride.[12]
Conclusion
This compound is a highly effective and versatile electrophile for Suzuki-Miyaura cross-coupling reactions. Its facile synthesis from 4-methoxyphenol and its enhanced reactivity offer significant advantages over traditional aryl halides, often leading to higher yields, shorter reaction times, and milder conditions. By understanding the underlying mechanism and employing robust, optimized protocols, researchers and drug development professionals can confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and production of novel molecules.
References
- Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling of Aryl Halides and Triflates with Boronic Acids in Water. The Journal of Organic Chemistry.
- Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids.
- Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Halima, T. B., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society.
- ResearchGate. (2018). Cross-Coupling Reactions: A Practical Guide.
- National Institutes of Health. (n.d.). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates.
- National Institutes of Health. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles.
- ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.
- Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2005). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF.
- ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (2008). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
- National Institutes of Health. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
Application Notes & Protocols: 4-Methoxyphenyl Trifluoromethanesulfonate in Advanced Organic Synthesis
Introduction: The Strategic Value of Aryl Triflates
In the landscape of modern organic and medicinal chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is fundamental. While aryl halides have long been the workhorses for cross-coupling reactions, aryl triflates (ArOTf) have emerged as highly reactive and versatile alternatives.[1][2] The trifluoromethanesulfonate (triflate or OTf) group is one of the most effective leaving groups known, a property that stems from the profound stabilization of the resulting triflate anion through both resonance and the strong inductive effect of the trifluoromethyl moiety.[3] This inherent reactivity often allows for transformations under milder conditions and with faster kinetics than their halide counterparts.[1]
This guide focuses on 4-Methoxyphenyl Trifluoromethanesulfonate , a key building block that serves as a stable, liquid precursor for introducing the 4-methoxyphenyl moiety or as a superior electrophilic partner in a wide array of catalytic cross-coupling reactions.[4][5][6] We will provide a detailed examination of its synthesis, mechanistic underpinnings, and a validated protocol for its application in the Suzuki-Miyaura reaction, showcasing its advantages for researchers in synthetic and drug development fields.
Foundational Principle: Synthesis of this compound
The preparation of an aryl triflate is a cornerstone transformation, converting a readily available phenol into a highly activated electrophile. The most common and efficient method involves the reaction of a phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[1][3]
Causality of Reagent Choice:
-
4-Methoxyphenol: The starting material, providing the aryl core.
-
Triflic Anhydride (Tf₂O): The "triflating agent" that delivers the -SO₂CF₃ group. It is highly electrophilic and reactive.
-
Pyridine: A non-nucleophilic base is crucial. Its role is to scavenge the triflic acid (TfOH) generated during the reaction, driving the equilibrium towards the product. A nucleophilic base would risk reacting with the triflic anhydride itself.
-
Anhydrous Dichloromethane (DCM): An inert, anhydrous solvent is required because triflic anhydride reacts readily with water.[7]
-
Low Temperature (0 °C): The reaction is highly exothermic. Maintaining a low temperature is critical for controlling the reaction rate, preventing degradation of starting materials, and minimizing the formation of undesired byproducts.[1][3]
Detailed Laboratory Protocol for Synthesis
Objective: To synthesize this compound from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask, magnetic stirrer, ice bath, syringes, and standard glassware for workup.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous DCM in an oven-dried round-bottom flask.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise via syringe. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting phenol using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is often pure enough for subsequent steps but can be further purified by column chromatography on silica gel if necessary.[1]
Visualization: Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 66107-29-7 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Aryl Triflates: A Comprehensive Guide to Mechanism, Protocol, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl triflates (trifluoromethanesulfonates) have emerged as indispensable intermediates in modern organic synthesis, prized for their exceptional reactivity as aryl halide surrogates in a multitude of cross-coupling reactions. Their facile preparation from ubiquitous phenol precursors provides a powerful and often complementary strategy to traditional methods relying on aryl halides. This technical guide offers an in-depth exploration of the synthesis of aryl triflates, detailing the underlying reaction mechanisms, providing validated, step-by-step experimental protocols, and discussing their application in cornerstone C-C and C-N bond-forming reactions. Emphasis is placed on explaining the causality behind experimental choices, ensuring robust and reproducible outcomes for researchers in discovery and process chemistry.
Introduction: The Strategic Advantage of Aryl Triflates
In the landscape of transition-metal-catalyzed cross-coupling, the choice of leaving group is paramount. While aryl halides have long been the workhorses of this field, aryl triflates offer a distinct and powerful alternative.[1] The trifluoromethanesulfonyl (triflate, -OTf) group is one of the best leaving groups known, a consequence of the extreme stability of its conjugate acid, triflic acid. This high reactivity profile enables oxidative addition to metal centers under conditions where analogous aryl chlorides or even bromides may be sluggish.
The true strategic value of aryl triflates lies in their synthetic accessibility. They are readily prepared from phenols, a vast and diverse class of commercially available starting materials. This allows chemists to leverage the rich chemistry of phenol synthesis and functionalization, opening up pathways to complex aromatic structures that might be difficult to access through halogenation routes. This synthesis and reactivity profile makes aryl triflates complementary to aryl halides; for instance, a palladium catalyst can be chosen to selectively couple an aryl triflate in the presence of an aryl bromide, or vice-versa, enabling intricate, stepwise molecular assembly.[1]
Mechanism of Phenol Triflation
The conversion of a phenol to an aryl triflate is typically accomplished by reaction with an electrophilic triflating agent, most commonly trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), in the presence of a base.[2][3]
The mechanism proceeds via a two-step sequence:
-
Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide anion. The choice of base, ranging from organic amines like pyridine to inorganic salts like potassium phosphate, is a critical parameter that influences reaction efficiency and work-up strategy.[3]
-
Nucleophilic Attack: The resulting phenoxide attacks one of the highly electrophilic sulfur atoms of triflic anhydride. This displaces a triflate anion, one of nature's best leaving groups, to form the desired aryl triflate product and a triflate salt of the protonated base.
The reaction is typically rapid, even at low temperatures, owing to the extreme reactivity of triflic anhydride.[3]
Caption: Reaction mechanism for the synthesis of aryl triflates.
Experimental Protocols & Methodologies
The choice of protocol for aryl triflate synthesis often balances reaction efficiency with practical considerations like purification. Below are two robust, field-proven methods for the preparation of 4-methoxyphenyl trifluoromethanesulfonate from 4-methoxyphenol.
Method A: Classic Protocol using an Amine Base
This traditional method is highly effective but requires careful purification to remove ammonium salt byproducts, which can sometimes interfere with subsequent catalytic reactions.[3]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes. Caution: The reaction is exothermic. Maintain the internal temperature at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aryl triflate.
Method B: Biphasic Protocol with an Aqueous Inorganic Base
This modern approach circumvents the issues associated with amine bases by using an aqueous inorganic base, leading to a much simpler work-up where the product is isolated by simple phase separation and solvent evaporation.[5]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
30% aqueous Potassium Phosphate (K₃PO₄) solution
-
Toluene
-
Water
Protocol:
-
To a round-bottom flask, add the phenol (1.0 eq), toluene (approx. 0.5 M), and 30% aqueous K₃PO₄ solution.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add triflic anhydride (1.2 eq) dropwise at a rate that maintains the internal temperature below 10 °C.[3]
-
After the addition is complete, allow the mixture to warm to ambient temperature and stir for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic (toluene) layer with water.
-
Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the aryl triflate, which is often pure enough for subsequent steps without chromatography.
Caption: Experimental workflows for aryl triflate synthesis.
Data and Protocol Comparison
| Parameter | Method A: Amine Base | Method B: Aqueous Base |
| Base | Pyridine, Triethylamine | aq. K₃PO₄, NaOH, K₂CO₃ |
| Solvent | Anhydrous DCM, CH₃CN | Toluene (Biphasic) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 1 - 4 hours | 30 - 60 minutes |
| Typical Yield | 85-95% (after purification) | >95% (crude) |
| Pros | Well-established, widely used | Faster, simpler work-up, no amine salts, often no chromatography needed.[5] |
| Cons | Amine salt byproducts can complicate purification and downstream reactions.[3] | Requires vigorous stirring for biphasic reaction. |
Applications in Cross-Coupling Chemistry
Aryl triflates are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: The reaction of aryl triflates with boronic acids or esters is a cornerstone of C-C bond formation, widely used in the synthesis of biaryl motifs prevalent in pharmaceuticals.[6][7]
-
Buchwald-Hartwig Amination: Aryl triflates readily couple with primary and secondary amines to form C-N bonds, providing access to anilines and their derivatives.[8][9][10][11] This reaction has revolutionized the synthesis of nitrogen-containing compounds in drug discovery.
-
Other Couplings: Their utility extends to Heck, Sonogashira, Stille, and carbonylation reactions, highlighting their versatility as synthetic building blocks.[3][12]
Critical Safety & Handling Precautions
Trifluoromethanesulfonic anhydride (Tf₂O) is a hazardous substance that demands strict safety protocols.
-
Corrosivity: Tf₂O is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13]
-
Reactivity: It reacts violently with water and protic solvents.[13] All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (N₂ or Ar).
-
Handling: Always handle triflic anhydride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13]
-
Quenching: Unused or residual Tf₂O should be quenched carefully. A recommended method is to add it slowly to a stirred, cold (0 °C) solution of saturated aqueous sodium bicarbonate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Wet solvent or reagents. 3. Deactivated phenol. | 1. Ensure ≥1.1 eq of base is used. 2. Use freshly distilled/dried solvents and high-purity reagents. 3. For electron-poor phenols, longer reaction times or slightly elevated temperatures may be needed. |
| Low Yield | 1. Hydrolysis of Tf₂O before reaction. 2. Hydrolysis of product during workup.[14] | 1. Ensure inert, anhydrous conditions. 2. Keep workup steps cold. Use a milder quench like saturated NH₄Cl instead of strong base.[14] |
| Product is an Oil, not a Solid | Product may be inherently low-melting or impure. | Confirm purity by NMR/LC-MS. If pure, this is the natural state. If impure, re-purify. |
| Difficulty Removing Amine Salts (Method A) | Ammonium triflate salts can be soluble in organic solvents. | 1. Perform multiple washes with dilute acid (e.g., 1M HCl). 2. Filter the crude product through a short plug of silica gel. 3. Switch to Method B to avoid this issue entirely.[5] |
References
- The Synthesis of Phenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide - Benchchem. (n.d.).
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing). (n.d.).
- Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Biosynth. (2019, October 17).
- On the preparation of ortho-trifluoromethyl phenyl triflate - RSC Publishing. (2004, August 4).
- Trifluoroacetic anhydride - Santa Cruz Biotechnology. (n.d.).
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. - ResearchGate. (n.d.).
- Practical Synthesis of Aryl Triflates under Aqueous Conditions - Organic Chemistry Portal. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Cobalt-Catalyzed Cross-Coupling Reactions of Aryl Triflates and Lithium Arylborates | The Journal of Organic Chemistry - ACS Publications. (2019, September 9).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | The Journal of Organic Chemistry - ACS Publications. (2020, May 8).
- Technical Support Center: Purification of Propyl Triflate Reaction Products - Benchchem. (n.d.).
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates - ChemRxiv. (n.d.).
- Phenyl triflate leaving group ability in nucleophilic substitution - Benchchem. (n.d.).
- 10 - Organic Syntheses Procedure. (n.d.).
- Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative Catalysis - ChemRxiv. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Sources
- 1. On the preparation of ortho-trifluoromethyl phenyl triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. fishersci.fr [fishersci.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimal Reaction Conditions for 4-Methoxyphenyl Trifluoromethanesulfonate: A Detailed Guide for Researchers
Introduction: The Versatility of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Synthesis
This compound, commonly referred to as 4-methoxyphenyl triflate, is a pivotal reagent in contemporary organic synthesis. Its significance stems from the exceptional reactivity of the triflate group, which serves as an excellent leaving group in a multitude of cross-coupling reactions.[1][2] This attribute makes it a superior alternative to traditional aryl halides in transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and various carbonylation reactions.[1][2][3] The synthesis of this compound from the readily available and inexpensive 4-methoxyphenol allows for the facile introduction of the 4-methoxyphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and advanced materials.[1][4][5][6][7]
This guide provides an in-depth analysis of the optimal reaction conditions for the preparation of this compound. We will explore various synthetic protocols, delve into the mechanistic underpinnings of the triflation reaction, and offer practical, field-proven insights to enable researchers to achieve high yields and purity. The protocols detailed herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Mechanistic Insights: The Triflation of 4-Methoxyphenol
The formation of this compound involves the O-triflation of 4-methoxyphenol. This reaction is typically achieved by treating the phenol with a potent triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base.[1][8] The base plays a crucial role in deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom of the triflic anhydride.
The general mechanism can be visualized as follows:
Caption: General mechanism for the triflation of 4-methoxyphenol.
The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the formation of byproducts. Sterically hindered or non-nucleophilic bases are often preferred to minimize potential side reactions with the highly reactive triflic anhydride.
Comparative Analysis of Synthetic Protocols
Several methods have been established for the synthesis of aryl triflates. Below is a summary of the most effective protocols for the preparation of this compound, highlighting their key parameters.
| Parameter | Protocol 1: Standard Tf₂O/Pyridine | Protocol 2: Aqueous Biphasic | Protocol 3: N-Phenyltriflimide |
| Triflating Agent | Triflic Anhydride (Tf₂O) | Triflic Anhydride (Tf₂O) | N-Phenyltriflimide (PhNTf₂) |
| Base | Pyridine | K₃PO₄ or NaOH | K₂CO₃ |
| Solvent | Dichloromethane (DCM) | Toluene/Water | Acetonitrile (MeCN) or DMF |
| Temperature | 0 °C to room temperature | Room temperature | Elevated (e.g., 80-120 °C) |
| Reaction Time | 1-4 hours | < 1 hour (often rapid) | 3-8 hours (conventional heating) |
| Typical Yield | 85-95%[1] | High, often quantitative | 69-91%[2] |
| Key Advantages | Widely used, reliable | Avoids amine bases, simple workup | Stable, crystalline reagent, improved selectivity[2] |
| Key Disadvantages | Pyridine can be difficult to remove | Requires vigorous stirring | Longer reaction times, higher temperatures |
Experimental Protocols
Protocol 1: Standard Triflation using Triflic Anhydride and Pyridine
This is a robust and widely adopted method for the synthesis of aryl triflates. The use of an inert atmosphere is crucial to prevent moisture from quenching the highly reactive triflic anhydride.
Workflow Diagram:
Caption: Workflow for the standard triflation protocol.
Step-by-Step Methodology:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.[1]
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below 5 °C.[1][8]
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound as a colorless oil.
Protocol 2: Aqueous Biphasic Triflation
This method offers a significant advantage by avoiding the use of amine bases, which can be challenging to remove during purification.[9] The reaction is often rapid and the workup is simplified.
Step-by-Step Methodology:
-
To a flask open to the atmosphere, add 4-methoxyphenol (1.0 equiv), toluene, and an aqueous solution of a base such as 30% K₃PO₄ or NaOH.[9]
-
Stir the biphasic mixture vigorously at room temperature.
-
Slowly add triflic anhydride (1.05 equiv) to the mixture. The reaction is typically exothermic and proceeds rapidly.
-
After stirring for 15-30 minutes, monitor the reaction completion by TLC or GC-MS.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
The organic layer containing the product can be washed with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This often yields a product of sufficient purity for subsequent steps without the need for chromatography.[9]
Protocol 3: Triflation using N-Phenyltriflimide
N-Phenyltriflimide is a stable, crystalline, and less reactive triflating agent compared to triflic anhydride, which can lead to improved selectivity in complex substrates.[2] This method often requires higher temperatures and can be effectively accelerated using microwave heating.
Step-by-Step Methodology:
-
In a reaction vessel, combine 4-methoxyphenol (1.0 equiv), N-phenyltriflimide (1.1 equiv), and a base such as powdered K₂CO₃ (2.0 equiv) in a suitable solvent like acetonitrile or DMF.
-
Heat the mixture to 80-120 °C and stir for 3-8 hours.
-
Alternatively, for a rapid synthesis, perform the reaction in a sealed microwave vessel at 120 °C for approximately 6 minutes.[2]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Safety and Handling Precautions
Trifluoromethanesulfonic anhydride (Tf₂O) is a highly corrosive and moisture-sensitive reagent that requires careful handling.[10][11]
-
Handling: Always handle Tf₂O in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), safety goggles, and a face shield.[10][12]
-
Reactivity: Tf₂O reacts violently with water.[13][14] To avoid a violent reaction, always add the reagent to the reaction mixture and never add water to the reagent.[11][12]
-
Storage: Store Tf₂O in a cool, dry, and well-ventilated area in its original, tightly sealed container, away from incompatible materials.[10][12]
-
Spills: In case of a spill, contain and absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials.[11][12][13]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][11][12] If inhaled, move to fresh air.[10] If ingested, do not induce vomiting and seek immediate medical help.[11][12]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, often exhibiting faster reaction kinetics and allowing for milder reaction conditions compared to the corresponding aryl bromides.[1]
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-methoxyphenyl triflate.
A typical protocol involves reacting the triflate with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃), and a base (e.g., K₃PO₄) in a suitable solvent like dioxane or toluene.[1]
Conclusion
The synthesis of this compound can be achieved through several efficient and high-yielding protocols. The choice of method depends on the specific requirements of the research, such as scale, desired purity, and the availability of reagents and equipment. The standard protocol using triflic anhydride and pyridine remains a reliable choice, while the aqueous biphasic method offers a simplified and environmentally benign alternative. For substrates requiring higher selectivity, N-phenyltriflimide presents a valuable option. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this versatile building block for a wide range of applications in modern organic synthesis.
References
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
- Trifluoroacetic anhydride. Santa Cruz Biotechnology.
- TRIFLUOROMETHANESULPHO... Loba Chemie.
- Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
- Trifluoromethanesulfonic anhydride. Apollo Scientific.
- The CF3SO2F triflylation of phenols (phenolate as reactive species) and... ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health.
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv.
- Technical Support Center: Purification of Propyl Triflate Reaction Products. Benchchem.
- Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters.
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal.
- 4-Methoxyphenol synthesis. ChemicalBook.
- 10 - Organic Syntheses Procedure. Organic Syntheses.
- Preparation of 4-methoxyphenol. PrepChem.com.
- Production of 4-methoxyphenol. Google Patents.
- Synthesis of 4-Methoxyphenol. designer-drug.com.
- Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. PrepChem.com.
- Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]
- 7. Synthesis of 4-Methoxyphenol [designer-drug.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Methoxyphenyl Trifluoromethanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-Methoxyphenyl Trifluoromethanesulfonate in Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. Among the myriad of tools available to the modern chemist, palladium- and nickel-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods.[1] This guide focuses on the application of this compound, a readily accessible and highly reactive aryl triflate, as an electrophilic partner in a range of seminal cross-coupling reactions.
Aryl triflates, such as this compound, serve as excellent alternatives to aryl halides in cross-coupling chemistry. Derived from phenols, they offer a distinct advantage in scenarios where the corresponding aryl halide is either commercially unavailable, expensive, or exhibits poor reactivity. The triflate group, being a potent leaving group, facilitates the crucial oxidative addition step in the catalytic cycle, often enabling reactions to proceed under milder conditions than their halide counterparts.[2]
This document provides a detailed exploration of the catalytic systems employed for the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. Beyond mere procedural outlines, this guide delves into the mechanistic underpinnings and the rationale behind the selection of specific catalysts, ligands, and reaction conditions, thereby empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Core Principles: The Catalytic Engine of Cross-Coupling
At the heart of these transformations lies a catalytic cycle, most commonly involving a palladium(0) species as the active catalyst. The cycle can be broadly dissected into three key stages: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
The choice of ligand is paramount to the success of these reactions. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination, leading to more efficient catalytic turnover.[3] The judicious selection of a ligand can also influence chemoselectivity, allowing for the preferential reaction of one functional group over another.[4]
The following sections will provide detailed protocols and insights for specific cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, a motif prevalent in pharmaceuticals and advanced materials. The reaction couples an organoboron reagent (typically a boronic acid) with an organic halide or triflate.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tricyclohexylphosphine (PCy₃) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed dioxane or toluene
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure: [2]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and PCy₃. Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: 85-95%[2]
Comparative Data for Suzuki-Miyaura Catalysts
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 | 1-4 | 85-95 | [2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 2-6 | 90-98 | [5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | 75-90 | [6] |
Causality Behind Experimental Choices:
-
Ligand: Bulky and electron-rich phosphine ligands like PCy₃ and P(t-Bu)₃ are crucial for promoting the oxidative addition of the aryl triflate to the Pd(0) center and facilitating the reductive elimination step.[3]
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation.[7] K₃PO₄ is a commonly used base for aryl triflates.
-
Solvent: Anhydrous and degassed solvents are used to prevent the hydrolysis of the aryl triflate and the deactivation of the catalyst.[8]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[9] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-(4-methoxyphenyl)aniline
This protocol describes the amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure: [10]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk flask.
-
Reagent Addition: Add aniline and this compound to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the triflate.
-
Reaction: Seal the flask and heat in a preheated oil bath at 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Troubleshooting Buchwald-Hartwig Aminations:
-
Low Conversion: Ensure all reagents and solvents are strictly anhydrous and deoxygenated. The catalyst is sensitive to air and moisture. Increase catalyst loading or reaction temperature if necessary.
-
Side Reactions: The primary side reaction is the hydrolysis of the triflate to the corresponding phenol. Using a non-aqueous base like NaOtBu and anhydrous solvent minimizes this.
Heck Reaction: Vinylation of Aryl Triflates
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide or triflate and an alkene.[11] It is a valuable tool for the synthesis of substituted alkenes.
Catalytic Cycle for the Heck Reaction
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PolyU Electronic Theses: Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond [theses.lib.polyu.edu.hk]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
The Strategic Application of 4-Methoxyphenyl Trifluoromethanesulfonate in Natural Product Total Synthesis
An Application Guide for Researchers
Abstract
4-Methoxyphenyl trifluoromethanesulfonate, an aryl triflate derived from 4-methoxyphenol, has emerged as a important precursor in the field of complex organic synthesis. Its utility is rooted in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) moiety, which renders the aromatic ring highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the formation of carbon-carbon and carbon-heteroatom bonds under conditions often milder and more efficient than those required for traditional aryl halides. This guide provides an in-depth analysis of the strategic application of 4-methoxyphenyl triflate and its analogs in the total synthesis of natural products, detailing its preparation, comparative advantages, and key reaction protocols. We will explore its role in cornerstone reactions such as the Suzuki-Miyaura, Stille, and Heck couplings, which are frequently employed to construct the intricate biaryl and polycyclic frameworks characteristic of many biologically active natural products.
Introduction: The Ascendancy of Aryl Triflates in Synthesis
The total synthesis of complex natural products is a formidable challenge that often requires the strategic construction of highly functionalized and sterically hindered molecular architectures.[1] The choice of reagents and reaction conditions is paramount to achieving high yields and stereocontrol. In this context, aryl triflates have become indispensable tools for synthetic chemists.[2]
The trifluoromethanesulfonate group (-OTf), or triflate, is among the most potent leaving groups known in organic chemistry.[3] This property stems from the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and induction. When attached to an aromatic ring, the triflate group transforms a phenol—a relatively unreactive functional group in coupling chemistry—into a highly reactive electrophile, analogous to an aryl halide but with distinct advantages.
This compound (PMP-OTf) serves as an exemplary member of this class. The presence of the para-methoxy group provides electronic modulation and a potential handle for further functionalization, making it a relevant model and building block in synthetic campaigns.
Key Advantages over Traditional Aryl Halides:
-
Enhanced Reactivity: Aryl triflates often exhibit faster reaction kinetics in palladium-catalyzed couplings, allowing for lower catalyst loadings and shorter reaction times.[4]
-
Milder Reaction Conditions: The high reactivity of the C-OTf bond frequently permits the use of lower temperatures, which enhances functional group tolerance and minimizes side reactions.[3][4]
-
Accessibility: Phenols are abundant and often more readily available or easily synthesized than the corresponding aryl halides, making the two-step sequence of phenol synthesis followed by triflation a highly strategic route.[4]
Core Applications in Carbon-Carbon Bond Formation
The primary utility of this compound in total synthesis lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing the carbon skeleton of complex molecules.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an electrophile, is a cornerstone of modern synthesis.[5] Aryl triflates are excellent substrates for this transformation. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product.
The use of 4-methoxyphenyl triflate in place of an aryl bromide can lead to significantly improved outcomes, as summarized in the table below.
| Parameter | Method A: Aryl Triflate (PMP-OTf) | Method B: Aryl Halide (4-Bromoanisole) | Rationale & Insights |
| Typical Yield | 85-95% | 74-91% | The more facile oxidative addition of the C-OTf bond often leads to higher efficiency and fewer side products.[4] |
| Reaction Time | 1-4 hours | 1-12 hours | Faster kinetics are a direct result of the superior leaving group ability of the triflate anion.[4] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | Milder conditions preserve sensitive functional groups elsewhere in a complex intermediate.[3][4] |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ | The choice of base is critical and must be optimized; milder bases are often sufficient for the more reactive triflate.[4] |
Table 1: Comparative data for the synthesis of 4-methoxybiphenyl via Suzuki-Miyaura coupling.
The Stille and Heck Couplings
Beyond the Suzuki-Miyaura reaction, aryl triflates are highly effective in other critical bond-forming reactions:
-
Stille Coupling: This reaction pairs the aryl triflate with an organostannane reagent. It is valued for its tolerance of a wide array of functional groups, and the use of triflates as substrates is well-established, particularly in the synthesis of complex biaryl systems found in natural products like himastatin and chloropeptin.[6][7]
-
Intramolecular Heck Reaction: In this powerful cyclization reaction, the palladium catalyst facilitates the coupling of the aryl triflate with a pendant alkene within the same molecule. This strategy is exceptionally effective for constructing strained ring systems and creating challenging quaternary carbon centers, features common in polycyclic natural products.[3]
Strategic Implementation in Total Synthesis Campaigns
While a specific, documented use of this compound in a landmark total synthesis can be elusive, its role is best understood strategically. Phenolic moieties are common in advanced intermediates. Converting these phenols to triflates provides a robust and reliable handle for late-stage coupling reactions to complete a complex carbon skeleton.
Conceptual Workflow:
Caption: Synthesis of this compound from 4-methoxyphenol.
Step-by-Step Procedure: [4]1. Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM). 2. Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 equiv) to the solution and stir for 10 minutes. The pyridine acts as a base to neutralize the triflic acid byproduct. 3. Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise to the stirred solution. Caution: Tf₂O is corrosive and reacts violently with water. 4. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. 6. Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. 7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 8. Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol details the C-C bond formation using the synthesized aryl triflate.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure: [4]1. Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv). 2. Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃) (2-6 mol%). The bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps. 3. Solvent & Degassing: Evacuate and backfill the flask with an inert gas (repeat 3x). Add a degassed solvent, such as dioxane or toluene. Thoroughly degas the resulting mixture by bubbling an inert gas through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. 4. Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS. 5. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. 6. Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
This compound and related aryl triflates are not merely alternatives to aryl halides; they are strategic reagents that offer distinct advantages in reactivity, efficiency, and functional group compatibility. Their facile preparation from readily available phenols allows for their seamless integration into complex synthetic routes. For researchers in natural product synthesis and drug development, mastering the application of aryl triflates is essential for the efficient construction of intricate molecular targets. As synthetic challenges become more complex, the strategic activation of phenolic intermediates through triflation will undoubtedly continue to be a cornerstone of innovative and successful total synthesis campaigns.
References
- Boger, D. L., et al. (2020). Next Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society.
- Moore, M. J., et al. (2020). Next-Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society.
- Boger, D. L., et al. (1999). Total Synthesis of the Vancomycin Aglycon. Journal of the American Chemical Society.
- Martin, S. F., et al. (2008). A Formal Total Synthesis of Platencin. Organic Letters.
- ChemistryViews. (2020). Improved Total Synthesis of Vancomycin. ChemistryViews.
- Boger's total synthesis of vancomycin and its analogues as a case study of drug discovery. (2024). IntechOpen.
- Shibasaki, M., et al. (2005). Total Synthesis of (±)-Garsubellin A. Journal of the American Chemical Society.
- Rawal, V. H., et al. (2010). Total Syntheses of (±)-Platencin and (−)-Platencin. The Journal of Organic Chemistry.
- Kuramochi, A., et al. (2005). Total Synthesis of (±)-Garsubellin A. Journal of the American Chemical Society.
- Fukuyama, T., et al. (2008). Total Synthesis of (±)-Platencin. Organic Letters.
- Nicolaou, K. C., et al. (2008). Total Synthesis of Platencin. Angewandte Chemie International Edition.
- Vijn, R. (2008). Platencin total synthesis. The chemical reaction database.
- Danishefsky, S. J., et al. (2006). Total synthesis of garsubellin A. Journal of the American Chemical Society.
- Danishefsky, S. J., et al. (2006). Total Synthesis of Garsubellin A. Journal of the American Chemical Society.
- Shen, X. (2015). Part I. A Concise Total Synthesis of Garsubellin A Part II. Synthetic Studies towards Acutumine Alkaloids. eScholarship.org.
- Ritter, K. (1993). Synthetic Transformations of Vinyl and Aryl Triflates. Synthesis.
- Weix, D. J., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society.
- ResearchGate. (2020). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.
- ResearchGate. (2019). Cross-coupling between aryl triflates 1 and alkyl halides 11. ResearchGate.
- Tang, Y., et al. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
- PrepChem. (2023). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. PrepChem.com.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Toste, F. D., et al. (2005). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses.
- Kocienski, P. J. (2000). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Science of Synthesis.
- Hahn, F. (n.d.). Natural Products And Total Synthesis. University of Regensburg.
- ResearchGate. (2005). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate.
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- Dudley, G. B., et al. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses.
- Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. Russian Journal of Organic Chemistry.
- Gong, J., et al. (2018). Innovation in protecting-group-free natural product synthesis. Nature Reviews Chemistry.
- Wulff, W. D. (n.d.). Total Synthesis of Natural Products. Michigan State University.
- Schindler, C. S., et al. (2021). Recognition of Symmetry as a Powerful Tool in Natural Product Synthesis. Synthesis.
Sources
- 1. Natural Products And Total Synthesis [oc-hahn.uni-bayreuth.de]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
Abstract
This comprehensive guide details the synthesis of 4-methoxyphenyl trifluoromethanesulfonate, a pivotal intermediate in organic synthesis, particularly in cross-coupling reactions. These application notes provide a robust framework for researchers, chemists, and professionals in drug development, covering the underlying chemical principles, a detailed laboratory-scale protocol, and critical considerations for large-scale production. The protocols emphasize safety, efficiency, and reproducibility, ensuring a thorough understanding of the synthesis from bench-top to pilot scale.
Introduction: The Significance of this compound
This compound, often referred to as 4-methoxyphenyl triflate, is a highly valuable reagent in modern organic chemistry. Its utility stems from the triflate group (-OTf), which is an excellent leaving group, making the molecule an effective electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This reactivity profile has led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The primary application of 4-methoxyphenyl triflate is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1] The triflate group serves as a versatile alternative to traditional aryl halides (bromides and iodides), often exhibiting enhanced reactivity and milder reaction conditions.[2] The synthesis of this compound from the readily available and inexpensive 4-methoxyphenol makes it an economically viable option for both academic research and industrial applications.
Reaction Mechanism and Stoichiometry
The synthesis of this compound involves the O-triflation of 4-methoxyphenol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, typically pyridine or triethylamine.
The reaction proceeds as follows:
-
Deprotonation: The basic amine deprotonates the hydroxyl group of 4-methoxyphenol to form the corresponding phenoxide. This phenoxide is a more potent nucleophile than the neutral phenol.
-
Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic sulfur atoms of trifluoromethanesulfonic anhydride.
-
Leaving Group Departure: A triflate anion is displaced, yielding the desired this compound and the pyridinium triflate salt as a byproduct.
This reaction is typically fast and exothermic, necessitating careful temperature control, especially during the addition of the highly reactive triflic anhydride.
Stoichiometry and Reagent Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (equivalents) |
| 4-Methoxyphenol | 124.14 | - | 1.0 |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | 282.14 | 1.677 | 1.1 |
| Pyridine | 79.10 | 0.982 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.326 | - |
Detailed Laboratory-Scale Synthesis Protocol (50g Scale)
This protocol outlines a reliable procedure for the synthesis of this compound on a 50-gram scale.
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and a dropping funnel. Ensure the setup is under an inert atmosphere of nitrogen or argon.
-
Reagent Charging: Charge the flask with 4-methoxyphenol (50.0 g, 0.403 mol) and anhydrous dichloromethane (DCM, 500 mL). Stir the mixture until the phenol is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (38.2 mL, 0.484 mol, 1.2 equiv) to the cooled solution and stir for 10 minutes.
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (74.6 mL, 0.443 mol, 1.1 equiv) dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. The reaction is highly exothermic, and rapid addition can lead to a dangerous temperature increase and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is no longer detectable.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench with 200 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can often be used directly in subsequent reactions if the work-up is performed carefully. For higher purity, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. However, for larger scales, a simple filtration through a plug of silica gel is often sufficient.
Scale-Up Considerations for Industrial Synthesis
Transitioning the synthesis of this compound from the laboratory to a large-scale industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Heat Management and Exothermicity
The triflation of phenols is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[3]
-
Controlled Addition: The rate of addition of triflic anhydride is the most critical parameter to control the reaction temperature. Automated dosing pumps linked to a temperature probe in the reactor are recommended.
-
Reactor Cooling: Jacketed glass-lined or stainless steel reactors with efficient cooling systems (e.g., chilled brine or a dedicated cooling unit) are essential.
-
Solvent Choice: While DCM is effective, its low boiling point can be a concern. Higher boiling point solvents might be considered, but their impact on the reaction and work-up needs to be evaluated.
Reagent Handling and Safety
Trifluoromethanesulfonic anhydride is highly corrosive, moisture-sensitive, and reacts violently with water.[4][5][6]
-
Personal Protective Equipment (PPE): Full protective gear, including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5]
-
Handling: All transfers of triflic anhydride should be conducted in a well-ventilated fume hood or a closed system to avoid inhalation of corrosive vapors.[5]
-
Quenching: The quenching of any residual triflic anhydride during work-up is also exothermic and must be done slowly and at low temperatures.
Work-up and Purification at Scale
-
Aqueous Work-up: For large-scale operations, a biphasic reaction system using an aqueous base (e.g., K₃PO₄) instead of pyridine can simplify the work-up, as it avoids the formation of pyridinium salts that can be difficult to remove. This approach can lead to a product that is sufficiently pure for many applications after a simple phase separation and solvent evaporation.
-
Filtration: Instead of large-scale chromatography, which is often impractical and expensive, the crude product can be filtered through a pad of silica gel to remove baseline impurities and residual salts.
-
Distillation: Depending on the purity requirements, vacuum distillation can be an effective purification method for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.24 (d, J = 9.2 Hz, 2H), 6.95 (d, J = 9.2 Hz, 2H), 3.83 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.9, 142.3, 122.6, 118.7 (q, J = 320.8 Hz), 115.1, 55.8. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -73.3 (s). |
| Mass Spectrometry (EI) | m/z 256 (M⁺). |
Safety and Waste Disposal
Safety Precautions:
-
Trifluoromethanesulfonic Anhydride: Highly corrosive and reacts violently with water.[4][5][6] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a well-ventilated area.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area and minimize exposure.
Waste Disposal:
-
Acidic and Basic Aqueous Waste: Neutralize before disposal according to local regulations.
-
Organic Waste: Collect all organic solvents and residues in a designated chlorinated waste container for proper disposal.
-
Solid Waste: Sodium sulfate and silica gel should be placed in a designated solid waste container.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Key challenges and control measures in scaling up the synthesis.
Conclusion
The synthesis of this compound is a well-established and highly useful transformation in organic synthesis. The protocol provided herein offers a reliable method for its preparation on a laboratory scale. For successful and safe large-scale production, careful attention must be paid to managing the reaction exotherm, handling hazardous reagents appropriately, and optimizing the work-up and purification procedures. By implementing the strategies outlined in this guide, researchers and process chemists can confidently and efficiently produce this valuable synthetic intermediate.
References
- LOBA CHEMIE PVT.LTD. (2019, August 27). TRIFLUOROMETHANESULPHO...
- Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.
- Apollo Scientific. (n.d.).
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride.
- Benchchem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Fisher Scientific. (2024, July 17). SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride.
- Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Wikipedia. (n.d.).
Sources
- 1. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Methoxyphenyl Trifluoromethanesulfonate in Continuous Flow Chemistry
Introduction: The Convergence of a Powerful Reagent and an Enabling Technology
In the landscape of modern organic synthesis, the pursuit of efficiency, safety, and precision is paramount. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stand as pillars of C-C and C-N bond formation, respectively, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of electrophilic partner in these reactions is critical, and while aryl halides have been the traditional workhorses, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2]
4-Methoxyphenyl trifluoromethanesulfonate, readily synthesized from the inexpensive and widely available 4-methoxyphenol, offers several distinct advantages.[3] Its high reactivity, stemming from the excellent triflate leaving group, often allows for catalysis under milder conditions and with faster reaction times compared to the analogous aryl bromides or chlorides.[3] This heightened reactivity profile makes it an ideal candidate for translation from traditional batch processing to continuous flow chemistry.
Continuous flow technology offers a paradigm shift in chemical synthesis. By conducting reactions in a continuously streaming fluid through a reactor, it provides superior control over reaction parameters such as temperature, pressure, and residence time.[4] This enhanced control leads to improved reaction yields, higher selectivity, and a significantly improved safety profile, particularly for highly exothermic or hazardous reactions.[5] The use of packed-bed reactors with immobilized catalysts further enhances the sustainability of the process by allowing for catalyst reuse and minimizing metal leaching into the product stream.[6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the synergistic benefits of this compound and continuous flow technology for two key transformations: the Suzuki-Miyaura C-C cross-coupling and the Buchwald-Hartwig C-N amination.
Part 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The formation of biaryl structures is a frequent objective in medicinal chemistry, and the Suzuki-Miyaura reaction is a premier method for achieving this. The use of 4-methoxyphenyl triflate in a continuous flow setup provides a rapid and efficient route to 4-methoxybiphenyl and its derivatives.
Causality Behind Experimental Choices
-
Reagent: 4-Methoxyphenyl triflate is chosen for its high reactivity, which is well-suited for the short residence times achievable in flow reactors. This allows for high throughput without compromising conversion.[3]
-
Catalyst: An immobilized palladium catalyst, such as SiliaCat® DPP-Pd or a custom-packed bed of Pd on a solid support, is selected.[4][7] This is crucial for continuous flow applications as it prevents the catalyst from flowing out with the product stream, allows for extended operational use, and minimizes palladium contamination in the final product.[6]
-
Solvent System: A solvent mixture is chosen to ensure the solubility of all reactants (aryl triflate, boronic acid) and the base. A combination of ethanol, water, and a co-solvent like 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) is often effective.[8] The aqueous component is necessary for the activation of the boronic acid with many common bases.
-
Base: An organic base such as N,N'-diisopropylethylamine (DIPEA) is often preferred over inorganic bases like potassium carbonate in flow systems to avoid the precipitation of salts, which can lead to reactor clogging.[8]
-
Reactor: A packed-bed reactor (PBR) is the ideal configuration. It consists of a column packed with the heterogeneous catalyst, through which the reactant stream flows. This design ensures excellent contact between the reactants and the catalyst.[9]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the continuous flow setup for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Caption: Continuous flow setup for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol is a starting point and may require optimization based on the specific equipment and catalyst used.
1. Reagent Preparation:
- Solution A (Reactants): In a volumetric flask, dissolve this compound (0.5 M, 1 equiv.) and phenylboronic acid (0.65 M, 1.3 equiv.) in a 2:1:2 mixture of ethanol/water/DME.[8] Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
- Solution B (Base): In a separate volumetric flask, prepare a solution of N,N'-diisopropylethylamine (DIPEA) (1.0 M, 2 equiv.) in the same 2:1:2 ethanol/water/DME solvent system.[8] Degas the solution similarly.
2. System Setup:
- Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.
- The packed-bed reactor should be a column (e.g., 10 cm x 6.6 mm) filled with a heterogeneous palladium catalyst (e.g., ~0.7 g of a silica-supported Pd catalyst).[8]
- Set the temperature of the pre-heating coil and the packed-bed reactor. A typical starting point is 100-130 °C.[8]
- Set the back pressure regulator (BPR) to approximately 100 psi to prevent solvent boiling and ensure smooth flow.[8]
3. Reaction Execution:
- Prime the pumps and lines with the solvent system to remove any air.
- Begin pumping Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor. For a 10-minute residence time in a reactor with a volume of 1 mL, the total flow rate would be 0.1 mL/min (0.05 mL/min for each pump).
- Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product.
- Collect fractions and monitor the reaction progress by LC-MS or GC-MS analysis.
4. Work-up and Analysis:
- Once the reaction is complete, flush the system with the solvent mixture.
- Combine the product-containing fractions.
- The solvent can be removed under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography if necessary, although flow reactions often produce cleaner products than their batch counterparts.
| Parameter | Batch Synthesis[3] | Continuous Flow (Starting Point) | Rationale for Change in Flow |
| Temperature | 80 °C | 130 °C | Higher temperatures accelerate reaction rates, enabling shorter residence times and higher throughput. Flow systems safely handle higher temperatures. |
| Reaction Time | 1-4 hours | 2.5-10 minutes (Residence Time) | Superior heat and mass transfer in flow reactors dramatically reduce required reaction times.[8] |
| Base | K₃PO₄ (solid) | DIPEA (liquid) | Avoids solid precipitation that can clog the reactor.[8] |
| Catalyst | Homogeneous (e.g., Pd(OAc)₂) | Heterogeneous (Immobilized Pd) | Enables catalyst reuse, simplifies purification, and is essential for a continuous process.[6] |
| Typical Yield | 85-95% | >94% (at 10 min residence time)[8] | Optimized flow conditions can match or exceed batch yields with higher productivity. |
Part 2: Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, crucial for the synthesis of countless pharmaceutical agents.[10] Aryl triflates are excellent substrates for this reaction, and translating it to a continuous flow process enhances its efficiency and safety.[11]
Causality Behind Experimental Choices
-
Substrates: 4-Methoxyphenyl triflate serves as the electrophile. A wide range of primary and secondary amines can be used as nucleophiles.
-
Catalyst System: Similar to the Suzuki coupling, a heterogeneous palladium catalyst is advantageous. However, for Buchwald-Hartwig aminations, specific ligands are often critical. Palladium precatalysts complexed with sterically hindered phosphine ligands (e.g., based on BrettPhos or XantPhos) are highly effective.[12] Immobilizing such complexes onto a solid support is an advanced strategy for flow applications.
-
Base: Strong, non-nucleophilic bases are required. In batch, sodium tert-butoxide (NaOtBu) is common. For flow applications, a soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to prevent clogging, though careful solvent selection is needed to manage the solubility of all components.[13]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the catalyst complex and reactants.
Experimental Workflow: Buchwald-Hartwig Amination
The setup is similar to the Suzuki coupling, often involving two pumps for the separate delivery of a pre-catalyst/amine/triflate solution and a base solution to prevent premature catalyst decomposition.
Caption: Continuous flow setup for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-phenyl-4-methoxyaniline
This protocol provides a general framework. The choice of catalyst and base may need to be optimized for specific amine substrates.
1. Reagent Preparation:
- Solution A (Reactants/Catalyst): In a glovebox, combine this compound (0.4 M, 1 equiv.), aniline (0.4 M, 1 equiv.), and a suitable palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%). Dissolve the components in anhydrous acetonitrile/toluene.
- Solution B (Base): In a separate flask inside the glovebox, prepare a solution of DBU (0.8 M, 2 equiv.) in anhydrous acetonitrile/toluene.
2. System Setup:
- Assemble the flow system as shown in the diagram, using a heated coil reactor or a packed-bed reactor if a heterogeneous catalyst is used.
- Ensure the system is under an inert atmosphere (nitrogen or argon) by purging all lines.
- Set the reactor temperature, for example, to 140 °C.
- Set the BPR to a pressure sufficient to keep the solvents in the liquid phase (e.g., 150 psi).
3. Reaction Execution:
- Prime the system with anhydrous solvent.
- Pump Solution A and Solution B at equal flow rates into the T-mixer. A residence time of 30-60 minutes is a reasonable starting point.
- Allow the system to reach a steady state before collecting the product stream.
- Monitor the output for product formation using an appropriate analytical technique (LC-MS, GC-MS).
4. Work-up and Analysis:
- After flushing the system, the collected fractions can be combined.
- The reaction mixture can be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is performed via column chromatography.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The use of continuous flow allows for rapid screening of conditions (temperature, residence time, concentration). By collecting fractions over time, the stability of the catalyst and the consistency of the product yield can be monitored in real-time. An in-line analytical technique, such as UV-Vis or IR spectroscopy, can be integrated for real-time monitoring of conversion, providing immediate feedback for process optimization and ensuring the reliability of the synthesis.
References
- Formenti, L., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 799. [Link]
- Ichitsuka, T., et al. (2024). Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes. Chemistry – A European Journal, 30(27), e202304335. [Link]
- Wilkes, R., & Chighine, A. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Ltd.
- Wiles, C., & Watts, P. (2009). Microreactor technology to buchwald-hartwig amination.
- Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158-1174. [Link]
- Nojima, T., et al. (2018). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering, 3(5), 665-670. [Link]
- Sajiki, H., et al. (2024). Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes. PubMed, 30(27). [Link]
- Mann, G., & Hartwig, J. F. (1996). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 61(21), 7230-7231. [Link]
- Guild, G. L., & St-Jean, F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sajiki, H., et al. (2025). Durable Heterogeneous Pd-PNP Pincer Complex for Carbon-Carbon Bond Formation in Continuous-Flow Systems.
- Newman, S. G., & Tilley, B. K. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation.
- Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 3(6), 461-474. [Link]
- Vantourout, J. C., et al. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]
- Wikipedia contributors. (2023).
- Sajiki, H., et al. (2021). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
- Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 93-100. [Link]
- Wu, J., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry, 21(23), 4747-4762. [Link]
- Naber, J. R., & Buchwald, S. L. (2010). Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling. Angewandte Chemie International Edition, 49(51), 9469-9471. [Link]
- Yaseneva, P., et al. (2015).
- Kollar, L., et al. (2021). The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds. Journal of Flow Chemistry, 11(1), 1-22. [Link]
- Breitenbach, J., et al. (2023). Continuous Direct Mechanocatalytic Suzuki-Miyaura Coupling via Twin-Screw Extrusion. ChemRxiv. [Link]
- Jensen, K. F., et al. (2019). Continuous Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. Organic Process Research & Development, 23(10), 2154-2161. [Link]
- Miyamoto, H., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
- Bella, M., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. Journal of Materials Chemistry C, 10(27), 9993-9999. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Methoxyphenyl trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the electron-rich aryl triflate, 4-methoxyphenyl trifluoromethanesulfonate.
Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions. The advice is presented in a question-and-answer format to directly tackle common experimental failures.
Q1: My reaction yield is low, and I'm recovering a significant amount of my 4-methoxyphenyl triflate starting material. What's the likely cause?
A1: Recovering the starting aryl triflate points to a failure in the first crucial step of the catalytic cycle: oxidative addition . The Pd(0) catalyst is not inserting into the carbon-oxygen bond of the triflate. Several factors can cause this:
-
Inactive Catalyst: The most common culprit is a deactivated catalyst. Palladium(0) species are sensitive to oxygen. Improper degassing of your solvent and reaction vessel can lead to the oxidation of the active Pd(0) to Pd(II) or the formation of palladium black, which has poor catalytic activity[1]. Similarly, phosphine ligands are prone to oxidation[2][3].
-
Suboptimal Ligand Choice: Aryl triflates, especially electron-rich ones like 4-methoxyphenyl triflate, require specific ligands to facilitate oxidative addition[1]. While PPh₃ is a common ligand, it is often insufficient for this class of substrate. More electron-rich and bulky phosphine ligands are generally required[4][5].
-
Low Reaction Temperature: While some Suzuki couplings can proceed at room temperature, triflates often require thermal energy to undergo oxidative addition efficiently. If your temperature is too low, the reaction may stall[6].
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes[2][7]. Use flame-dried glassware and assemble your reaction under a positive pressure of inert gas.
-
Re-evaluate Your Catalyst/Ligand System: For 4-methoxyphenyl triflate, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a Buchwald-type ligand (e.g., SPhos, XPhos) is highly recommended. The combination of Pd(OAc)₂/PCy₃ is particularly well-suited for a diverse array of aryl triflates[8][9][10].
-
Increase Reaction Temperature: If using a suitable catalyst system, consider increasing the reaction temperature in increments (e.g., to 80-100 °C) to promote oxidative addition.
Q2: I'm observing a significant amount of 4-methoxyphenol as a byproduct. Why is my triflate being hydrolyzed?
A2: The formation of 4-methoxyphenol is a clear indication of triflate hydrolysis , a common and competitive side reaction[11][12]. The triflate group is an excellent leaving group, but it is also susceptible to cleavage by nucleophiles, particularly in the presence of a strong base and water.
-
Base-Mediated Hydrolysis: Strong bases, especially in aqueous media (e.g., NaOH, K₂CO₃ in water), can directly hydrolyze the triflate back to the parent phenol. The rate of this hydrolysis increases with temperature[13].
-
Water Content: Many Suzuki protocols use a biphasic solvent system containing water to help dissolve the inorganic base. However, this water is the primary source for the hydrolysis side reaction[2].
Troubleshooting Steps:
-
Switch to a Weaker or Anhydrous Base: This is the most effective solution. Instead of strong inorganic bases, try using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[6]. Anhydrous fluoride sources, such as potassium fluoride (KF), are also excellent for preventing hydrolysis in sensitive substrates[2][8][14].
-
Use Anhydrous Solvents: If possible, switch to a fully anhydrous reaction system. Use a base like KF or CsF, which are soluble in some organic solvents or can be used as a solid.
-
Lower the Reaction Temperature: If some water is necessary for your system, lowering the reaction temperature can slow the rate of hydrolysis relative to the desired cross-coupling.
-
Optimize Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor by TLC or GC-MS and work up the reaction as soon as the starting material is consumed to minimize the time for side reactions to occur.
Q3: The reaction is sluggish, and I see both starting material and some product, but the conversion is incomplete even after a long time. What should I optimize?
A3: Incomplete conversion suggests a slow or inhibited catalytic cycle. Assuming oxidative addition is occurring (as some product is formed), the bottleneck could be in the transmetalation or reductive elimination steps.
-
Inefficient Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. It is highly dependent on the choice of base and solvent. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex[8]. If the base is too weak or poorly soluble, this step will be slow.
-
Catalyst Inhibition: Excess phosphine ligand can coordinate to the palladium center, creating an overly stable complex that is reluctant to participate in the catalytic cycle[2].
-
Poor Solubility: If any of the reagents (aryl triflate, boronic acid, or base) have poor solubility in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture[15].
Troubleshooting Steps:
-
Optimize the Base and Solvent System: Ensure your base is appropriate for the reaction. K₃PO₄ is often a robust choice for triflates[6]. For solvent, polar aprotic solvents like dioxane, THF, or DMF are common. A co-solvent of water can aid in dissolving the base but must be balanced against the risk of hydrolysis[2][6].
-
Adjust the Ligand-to-Palladium Ratio: The optimal ratio of phosphine ligand to palladium is typically between 1.5:1 and 2.5:1. Using a large excess of ligand can be detrimental. If you are using a precatalyst like Pd(PPh₃)₄ and adding an additional ligand, you are likely inhibiting the reaction[2]. It is better to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and add the desired ligand in a controlled ratio[8][9].
-
Screen Different Solvents: If solubility is an issue, screen alternative solvents. Toluene, DMF, or a THF/water mixture might provide better results depending on your specific boronic acid partner[7].
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system to start with for 4-methoxyphenyl triflate?
A1: For electron-rich aryl triflates, catalyst systems using bulky, electron-rich phosphine ligands are the most reliable. An excellent and widely cited starting point is Pd(OAc)₂ with PCy₃ (tricyclohexylphosphine) [8][9][10]. A typical loading is 1-3 mol% of the palladium precursor and 2-6 mol% of the ligand.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes significant hydrolysis of the triflate[8].
-
For General Use/High Yields: K₃PO₄ (Potassium Phosphate) is often the base of choice for aryl triflates as it provides a good balance of reactivity while minimizing hydrolysis[6].
-
For Hydrolysis-Sensitive Substrates: KF (Potassium Fluoride) under anhydrous conditions is an excellent option to completely avoid hydrolysis[2][8].
-
Other Common Bases: Cs₂CO₃ and K₂CO₃ are also used, but K₂CO₃ in aqueous solution can lead to higher rates of hydrolysis[2].
Q3: Is it necessary to use anhydrous solvents?
A3: While many Suzuki protocols use aqueous mixtures, for a sensitive substrate like an aryl triflate, using anhydrous (or at least low-water) conditions is highly recommended to prevent the hydrolysis side reaction[2][11][13]. If you are observing the formation of 4-methoxyphenol, switching to an anhydrous system should be your first step.
Q4: My boronic acid is not very stable. How can I prevent its decomposition?
A4: Boronic acids can undergo a side reaction called protodeboronation, where the C-B bond is cleaved[3]. This is more common with electron-deficient boronic acids but can affect all types.
-
Use a Milder Base: Strong bases can accelerate protodeboronation[3].
-
Use Stoichiometry Carefully: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can lead to purification challenges and potential homocoupling.
-
Use a More Stable Boron Reagent: Consider using a more stable boronate ester, such as a pinacol ester (BPin) or a MIDA boronate, which slowly releases the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition[3][16].
Data & Protocols
Recommended Starting Conditions
The table below provides a validated starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Electrophile | This compound (1.0 equiv) | Electron-rich triflate, good alternative to aryl halides.[6][11] |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Slight excess drives reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common, stable Pd(II) precatalyst.[6][8][9] |
| Ligand | PCy₃ (4 mol%) | Bulky, electron-rich ligand ideal for triflates.[6][8][9] |
| Base | K₃PO₄ (2.0 equiv) | Effective base that minimizes triflate hydrolysis.[6] |
| Solvent | Anhydrous Dioxane or Toluene | Anhydrous conditions prevent hydrolysis.[2][6] |
| Temperature | 80 °C | Provides sufficient energy for oxidative addition.[6] |
| Reaction Time | 1-4 hours | Monitor by TLC or GC-MS for completion.[6] |
Standard Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv)
-
Anhydrous 1,4-Dioxane
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Standard workup and purification reagents (Ethyl acetate, water, brine, Na₂SO₄)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Addition of Solids: Under the inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate to the flask.
-
Addition of Catalyst System: In a separate vial, weigh the Pd(OAc)₂ and PCy₃ and add them to the main reaction flask under the inert atmosphere.
-
Degassing: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxybiphenyl[6].
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura reaction.[6][17]
Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing low yields.
References
- Watson, D. A., Su, M., & Teverovskiy, G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates.
- Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Reddit User Discussion. (2023). Hydrolysis of aryl triflate during suzuki. r/Chempros on Reddit. [Link]
- France, S., et al. (2005).
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Barrett, K. T., et al. (2019). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
- ResearchGate. (2023). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
- Neufeldt, S. R., et al. (2018). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Foley, P., et al. (2018). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low.
- Reddit User Discussion. (2014). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry on Reddit. [Link]
- MacNevin, C. J., et al. (2020). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
- Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.
- ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Methoxyphenyl Trifluoromethanesulfonate in Cross-Coupling Reactions
Welcome to the technical support center for 4-Methoxyphenyl Trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in cross-coupling reactions. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing a significant amount of 4-methoxyphenol as a byproduct. What is causing this, and how can I prevent it?
A1: This is a classic case of triflate hydrolysis, a common side reaction when using aryl triflates in the presence of water and a base. [1][2] The triflate group is an excellent leaving group, but it can be susceptible to nucleophilic attack by hydroxide ions, which are present in aqueous basic solutions.
Causality: The mechanism involves the saponification of the trifluoromethanesulfonate ester back to the parent phenol. This is particularly prevalent under conditions employing aqueous bases like potassium carbonate (K₂CO₃) at elevated temperatures.[2]
Troubleshooting Guide: Preventing Hydrolysis
| Strategy | Protocol | Rationale |
| Use Anhydrous Conditions | Switch to an anhydrous solvent (e.g., dry dioxane, toluene, or THF) and use a non-aqueous base. | Eliminating water from the reaction mixture minimizes the source of hydroxide ions, thereby suppressing the hydrolysis pathway. |
| Select a Weaker, Non-Nucleophilic Base | Replace strong bases like K₂CO₃ or Cs₂CO₃ with milder, non-aqueous options such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2] | These bases are sufficiently strong to facilitate the Suzuki-Miyaura catalytic cycle but are less prone to promoting hydrolysis of the triflate. |
| Lower Reaction Temperature | If the reaction kinetics allow, perform the coupling at a lower temperature. | Hydrolysis is often accelerated at higher temperatures. Reducing the temperature can favor the desired cross-coupling over the undesired hydrolysis.[2] |
| Optimize Base Equivalents | Use the minimum effective amount of base, typically 2-3 equivalents. | Excess base can increase the rate of hydrolysis. |
Q2: I am observing a significant amount of 4,4'-dimethoxybiphenyl in my reaction mixture. What is this homocoupling product, and how can I mitigate its formation?
A2: The formation of 4,4'-dimethoxybiphenyl is due to the homocoupling of this compound. This side reaction is catalyzed by the palladium(0) or nickel(0) species in the presence of an electron source (like zinc powder or electrochemical reduction) and can compete with the desired cross-coupling reaction.
Causality: The mechanism involves the oxidative addition of the aryl triflate to a low-valent metal center (e.g., Pd(0)) to form an arylpalladium(II) intermediate. This intermediate can then react with another molecule of the aryl triflate in a reductive elimination step to form the biaryl product. This process is often facilitated by conditions that favor the reduction of the Pd(II) intermediate.
Troubleshooting Guide: Mitigating Homocoupling
| Strategy | Protocol | Rationale |
| Ensure Efficient Transmetalation | Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner in Suzuki reactions. | A higher concentration of the cross-coupling partner can accelerate the transmetalation step, outcompeting the homocoupling pathway. |
| Control Catalyst Loading | Avoid excessively high catalyst loadings. | While sufficient catalyst is necessary, high concentrations of the active metal species can sometimes promote side reactions like homocoupling. |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands. | Appropriate ligand choice can modulate the reactivity of the palladium center, favoring the cross-coupling pathway. |
| Rigorous Degassing | Thoroughly degas the reaction mixture to remove oxygen. | Oxygen can act as an oxidant, leading to the formation of Pd(II) species that can initiate homocoupling of the boronic acid, which can complicate product purification. |
Q3: In my Sonogashira coupling, I'm getting a lot of the di-alkyne byproduct (Glaser coupling). Is this related to the triflate?
A3: While not directly a side reaction of the triflate itself, the Glaser-Hay homocoupling of the terminal alkyne is a very common competing reaction in Sonogashira couplings, especially when using a copper co-catalyst. [3]
Causality: In the presence of a copper(I) salt and an amine base, terminal alkynes can undergo oxidative homocoupling to form a 1,3-diyne. This is particularly problematic if the rate of the Sonogashira cross-coupling is slow.
Troubleshooting Guide: Suppressing Glaser Coupling
| Strategy | Protocol | Rationale |
| Copper-Free Conditions | Perform the Sonogashira reaction in the absence of a copper co-catalyst. This often requires a more active palladium catalyst/ligand system and may need higher temperatures. | Eliminating the copper catalyst directly removes the primary promoter of the Glaser homocoupling. |
| Minimize Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. | Oxygen is a key oxidant in the Glaser coupling mechanism. Its exclusion is critical.[3] |
| Control Reaction Temperature | While aryl triflates are generally reactive, avoid unnecessarily high temperatures that might favor side reactions. | Optimal temperature can favor the desired cross-coupling kinetics. |
| Adjust Reagent Stoichiometry | Use a slight excess of the terminal alkyne to favor the cross-coupling reaction. | Increasing the concentration of one reactant can push the equilibrium towards the desired product. |
Q4: My reaction is sluggish, and I'm recovering a significant amount of starting material along with some anisole. What is happening?
A4: The presence of anisole suggests a reductive detrification side reaction. In this process, the triflate group is cleaved and replaced by a hydrogen atom. This can occur under certain reducing conditions within the catalytic cycle.
Causality: The arylpalladium(II) intermediate formed after oxidative addition can undergo protonolysis or react with a hydride source in the reaction mixture, leading to the formation of the arene (anisole in this case) and regeneration of a palladium(II) species. Sources of hydride can include certain solvents (like alcohols) or impurities.
Troubleshooting Guide: Avoiding Reductive Detriflation
| Strategy | Protocol | Rationale |
| Use High-Purity Reagents and Solvents | Ensure all reagents, especially solvents and bases, are pure and free from potential hydride donors. | Impurities can be a hidden source of reductants that lead to this side reaction. |
| Choose an Appropriate Solvent | Aprotic solvents like dioxane, toluene, or DMF are generally preferred over protic solvents like alcohols, especially if detrification is observed. | Protic solvents can sometimes act as hydride sources under certain conditions. |
| Optimize Reaction Conditions | Ensure the reaction conditions (temperature, catalyst, ligand) are optimized for the specific cross-coupling reaction to ensure a fast and efficient turnover, minimizing the lifetime of intermediates that could undergo side reactions. | A faster desired reaction will outcompete slower side pathways. |
Visualizing Reaction Pathways
Caption: Common reaction pathways for this compound.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until completion.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling to Avoid Glaser Homocoupling
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) to a dry Schlenk tube.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable phosphine ligand (e.g., XPhos, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dioxane).
-
Reaction: Seal the tube and heat to the required temperature (typically 60-100 °C). Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023).
- Hydrolysis of aryl triflate during suzuki. (2025). Reddit. [Link]
Sources
Technical Support Center: Purification of Products from 4-Methoxyphenyl Trifluoromethanesulfonate Reactions
An in-depth guide to navigating the complexities of purifying reaction products derived from 4-Methoxyphenyl trifluoromethanesulfonate.
Introduction: The Challenge of Purity
This compound (4-MeOPhOTf) is a versatile reagent, prized in modern organic synthesis for its role as an electrophilic partner in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its utility stems from the triflate group (-OTf), an excellent leaving group that facilitates the formation of new carbon-carbon bonds.[3] However, the very reactivity that makes this compound so useful also introduces specific challenges in the purification of its downstream products.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification issues. It is structured in a practical question-and-answer format, grounded in mechanistic principles and field-proven protocols to ensure the integrity and purity of your final compound.
Core Purification Workflow
The initial approach to purification depends critically on the physical state of your crude product after the initial aqueous workup. The following workflow provides a general decision-making framework.
Caption: General purification decision workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification of products from reactions involving 4-methoxyphenyl triflate.
Question 1: My NMR spectrum shows a significant amount of 4-methoxyphenol. What happened and how can I prevent it?
Answer: This indicates that the triflate group has been hydrolyzed. The C-O bond of the aryl triflate is susceptible to cleavage, especially under basic conditions, regenerating the starting phenol.[4]
Causality:
-
Strong Base: Using strong bases like NaOH or KOH during the aqueous workup can rapidly hydrolyze the triflate.
-
Prolonged Exposure: Even with milder bases, extended contact times with the aqueous phase can lead to hydrolysis.
-
Elevated Temperature: Performing the workup at room temperature or higher accelerates the rate of hydrolysis.[5]
Preventative Measures & Solutions:
-
Use a Mild Base: During the workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize acids instead of strong hydroxides.[4][6]
-
Minimize Contact Time: Perform the liquid-liquid extraction swiftly to reduce the time the product spends in the basic aqueous layer.
-
Control Temperature: Conduct the aqueous workup at a low temperature (0-5 °C) by performing extractions in a separatory funnel with ice in the outer beaker.[4]
-
Anhydrous Workup: For extremely sensitive products, consider an anhydrous workup. After the reaction is complete, filter the mixture through a plug of Celite or silica gel to remove solid byproducts and salts, then concentrate the filtrate.[4]
Question 2: I'm running a Suzuki coupling. How do I effectively remove the palladium catalyst and ligand residues from my product?
Answer: Residual palladium is a major concern, particularly in pharmaceutical development, as it is often toxic and can interfere with subsequent reactions. Several methods can be employed to remove these residues.
Solutions:
-
Filtration through Celite: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite. This will remove the bulk of the precipitated palladium black.[6]
-
Flash Column Chromatography: This is the most common and often most effective method. Palladium residues and phosphine oxide byproducts are typically more polar than the desired biaryl product and will adhere strongly to the silica gel.[7][8]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., toluene, ethyl acetate) and stirring with activated charcoal for a few hours can effectively adsorb palladium residues. The carbon is then removed by filtration through Celite.
-
Thiol-Based Scavengers: For very low levels of palladium, specialized silica-bound scavengers with thiol functional groups can be used to chelate and remove the metal.
Caption: Decision tree for palladium catalyst removal.
Question 3: My product is an oil, and chromatography is proving difficult. Are there other options?
Answer: While flash chromatography is the standard for oils, certain issues can make it challenging (e.g., co-eluting impurities, product instability on silica). Here are some alternatives:
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an excellent, scalable purification method.
-
Trituration: If the impurities are soluble in a solvent in which your oily product is not, you can use trituration. Add a non-polar solvent like cold hexanes or diethyl ether to your crude oil and stir vigorously. The impurities will dissolve, and you can decant the solvent, leaving a more purified oil. This may need to be repeated several times.[4]
-
Induce Crystallization: Sometimes an "oil" is actually a solid that has failed to crystallize due to impurities. Try dissolving the oil in a minimal amount of a suitable solvent and scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a pure crystal, if available, or storing the solution in a refrigerator or freezer for an extended period can also induce crystallization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying products from 4-methoxyphenyl triflate reactions? A1: For most applications, a standard aqueous workup followed by flash column chromatography on silica gel is the most robust and widely applicable method.[4][7] It is effective for both solid and oily products and offers high resolution for separating complex mixtures.
Q2: How can I visualize my triflate-containing product on a Thin Layer Chromatography (TLC) plate? A2: Due to the 4-methoxyphenyl group, most products will be UV active. They can be visualized as dark spots under a UV lamp at 254 nm.[4] For compounds that are not UV active or to visualize byproducts, staining with a potassium permanganate (KMnO₄) solution is effective. The triflate group itself is stable to oxidation, but many organic impurities will react and show up as yellow/brown spots on a purple background.[4]
Q3: Is it always necessary to purify the crude aryl triflate before using it in a subsequent reaction like a Suzuki coupling? A3: Not always. If the triflate-forming reaction is clean, a simple aqueous workup to remove residual acid and base may be sufficient.[4] However, for sensitive downstream reactions or when high purity of the final product is critical, purifying the intermediate triflate by flash chromatography is highly recommended to ensure reproducibility and high yields.[1][4]
Q4: My product is a solid. How do I choose the best solvent for recrystallization? A4: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
| Solvent | Polarity | Common Uses & Notes |
| Hexanes/Heptane | Non-polar | Good for non-polar compounds. Often used in a solvent/anti-solvent system with Ethyl Acetate or DCM. |
| Toluene | Non-polar | Higher boiling point, good for compounds that are sparingly soluble in other non-polar solvents.[12] |
| Ethyl Acetate (EtOAc) | Polar aprotic | Excellent general-purpose solvent for moderately polar compounds. |
| Isopropanol/Ethanol | Polar protic | Good for more polar compounds that can form hydrogen bonds.[12] |
| Water | Very polar | Used for highly polar, water-soluble organic compounds or for precipitating salts.[12] |
Solvent Selection Protocol:
-
Place ~20 mg of your crude solid in a small test tube.
-
Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is too good.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a promising candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[9]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a starting point for quenching the reaction and performing an initial extraction.
-
Cool the reaction mixture to room temperature, and if necessary, to 0 °C in an ice bath.
-
Slowly quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add an organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for both solid and oily products.[6]
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal Rf for the desired compound is typically between 0.2 and 0.4. A common starting eluent is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (dry loading). Evaporate the solvent completely. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column with the eluent, collecting fractions. A gradient elution (gradually increasing the solvent polarity) may be necessary to separate closely related compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is for purifying solid products.[9]
-
Solvent Selection: Choose an appropriate solvent using the method described in FAQ #4.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Technical Support Center: Purification of Phenyl Trifluoromethanesulfonate Reaction Products. Benchchem. URL: https://www.benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. URL: https://nrochemistry.com/suzuki-coupling/
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem. URL: https://www.benchchem.com/technical-support-center/the-suzuki-miyaura-coupling-reaction-a-technical-guide-for-drug-discovery-and-development
- Recrystallization. Columbia University. URL: http://www.columbia.edu/cu/chemistry/ugrad/hssp/EXP_9.pdf
- Process for the purification of sodium trifluoromethanesulphinate and -sulphonate. Google Patents. URL: https://patents.google.
- Process for the purification of sodium trifluoromethanesulfinate and -sulfonate. Google Patents. URL: https://patents.google.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: https://www.youtube.
- Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0495
- How To Purify Trifluoromethanesulfonic Anhydride. Ecovia Chemical. URL: https://ecoviachemical.com/how-to-purify-trifluoromethanesulfonic-anhydride/
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. Benchchem. URL: https://www.benchchem.
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem. URL: https://www.benchchem.com/technical-support-center/comparative-guide-to-the-synthesis-of-4-methoxybiphenyl-via-suzuki-miyaura-coupling
- Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling. Benchchem. URL: https://www.benchchem.
- (4-Methoxyphenyl)diphenylsulfonium triflate. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11619123
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: https://www.mt.
- Recrystallization. Chemistry LibreTexts. URL: https://chem.libretexts.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. URL: https://www.sas.rochester.
- Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. URL: https://www.mdpi.com/2073-4344/7/3/70
- Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. URL: https://www.researchgate.
- Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409748a
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. URL: https://www.mdpi.com/1420-3049/22/10/1749
- Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature. URL: https://www.
- This compound. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/M2044
- This compound (C8H7F3O4S). PubChemLite. URL: https://pubchemlite.com/compound/XSTNIRWDULKNJE-UHFFFAOYSA-N
- This compound. Chemdad Co. URL: https://www.chemdad.
- This compound. Sunway Pharm Ltd. URL: https://www.3wpharm.com/product/show/CB35693.html
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3854199.htm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Improving the Stability of 4-Methoxyphenyl trifluoromethanesulfonate in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methoxyphenyl trifluoromethanesulfonate. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this versatile reagent in solution. As a senior application scientist, I will provide insights grounded in chemical principles and practical laboratory experience to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: this compound, like other aryl triflates, is susceptible to degradation, primarily through hydrolysis. The triflate group is an excellent leaving group, making the molecule reactive. The main factors contributing to its degradation in solution are:
-
Moisture: Water is a key culprit in the degradation of triflates. The presence of even trace amounts of water can lead to hydrolysis, cleaving the sulfonate ester bond and forming 4-methoxyphenol and trifluoromethanesulfonic acid.[1][2] This reaction is often accelerated by basic or acidic conditions.
-
pH: The stability of aryl triflates is significantly influenced by the pH of the solution. Both strongly acidic and strongly basic conditions can promote decomposition.[1] Basic conditions, in particular, can facilitate the formation of the corresponding phenol.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. While aryl triflates are generally more stable than their alkyl counterparts, prolonged exposure to heat can lead to decomposition.[4]
-
Solvent: The choice of solvent can impact the stability of the triflate. Protic solvents, especially in the presence of nucleophiles, can participate in solvolysis reactions.
Q2: What are the ideal storage conditions for this compound, both as a neat compound and in solution?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Condition | Solid (Neat) | In Solution |
| Temperature | Room temperature is often acceptable for short-term storage, but for long-term stability, refrigeration in a cool, dark place (<15°C) is recommended. | Store solutions cold (2-8°C) to minimize degradation rates. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.[2] | Prepare and store solutions under an inert atmosphere. Use anhydrous solvents. |
| Container | Use a tightly sealed container to prevent moisture ingress. Polyethylene or polypropylene containers are suitable.[5] | Use vials with septa to allow for withdrawal of the solution without exposing the bulk to the atmosphere. |
Q3: Which solvents are recommended for preparing stable solutions of this compound?
A3: The choice of solvent is paramount for ensuring the stability of your solution.
-
Recommended Solvents: Anhydrous aprotic solvents are the best choice. These include:
-
Solvents to Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and to a lesser extent, solvents that can contain significant amounts of water if not properly dried, should be avoided for long-term storage.
The polarity of the solvent can also influence the stability and reactivity of aryl triflates, with polar solvents potentially stabilizing charged intermediates in degradation pathways.[8][9]
Q4: How can I monitor the degradation of my this compound solution?
A4: Several analytical techniques can be employed to assess the purity and detect degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. You can monitor the disappearance of the parent compound and the appearance of degradation products like 4-methoxyphenol.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the reaction progress and quantifying the components in your solution. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) can effectively separate the triflate from its hydrolysis product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the degradation. In ¹H NMR, the appearance of signals corresponding to 4-methoxyphenol would indicate hydrolysis. In ¹⁹F NMR, a single peak corresponding to the triflate group should be observed in a pure sample.
Troubleshooting Guide
Issue 1: Rapid degradation observed even in anhydrous aprotic solvents.
Possible Cause & Solution:
-
Contaminated Solvent: The "anhydrous" solvent may still contain trace amounts of water or other impurities.
-
Solution: Use freshly opened bottles of high-purity anhydrous solvent. For highly sensitive applications, consider further drying the solvent over molecular sieves or using a solvent purification system.
-
-
Improper Handling: Exposure to atmospheric moisture during solution preparation or handling can introduce water.
-
Solution: Employ stringent anhydrous techniques. Use oven-dried glassware, and perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Issue 2: Inconsistent results in cross-coupling reactions using this compound.
Possible Cause & Solution:
-
Degradation to Phenol: The formation of 4-methoxyphenol from hydrolysis can interfere with the desired reaction.[7][13] Electron-poor aryl triflates are particularly susceptible to this.[6][7]
-
Solution: Prepare fresh solutions of the triflate immediately before use. Monitor the purity of the starting material by GC or HPLC before setting up the reaction.
-
-
Base-Induced Cleavage: Some strong bases used in cross-coupling reactions can promote the cleavage of the triflate group.[3]
-
Solution: Carefully select the base and reaction conditions. Weaker inorganic bases like potassium carbonate or potassium phosphate may be preferable to strong organic bases in some cases.[14]
-
Issue 3: Formation of unexpected byproducts.
Possible Cause & Solution:
-
Reaction with Nucleophiles: The triflate group is a potent leaving group and can react with any nucleophiles present in the reaction mixture.
-
Solution: Scrutinize all reagents and solvents for potential nucleophilic impurities. Ensure the reaction is performed under conditions that favor the desired transformation.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
This protocol outlines the steps for preparing a relatively stable stock solution for routine use.
-
Glassware Preparation: Dry all glassware (volumetric flask, syringe, needles) in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge with a stream of dry argon or nitrogen for
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
Technical Support Center: Aryl Triflates in Cross-Coupling Reactions
Introduction: The Power and Pitfalls of Aryl Triflates
Aryl triflates (ArOTf) have become indispensable electrophiles in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Their facile preparation from readily available phenols and their reactivity, often comparable to or exceeding that of aryl bromides, make them attractive substrates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, beneath this utility lies a landscape of potential challenges that can frustrate even the most experienced researcher.
This technical guide is designed to serve as a first line of support for scientists encountering difficulties with aryl triflate cross-coupling reactions. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, providing you with the knowledge to not only troubleshoot current issues but also to proactively design more robust and successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q1: My Suzuki-Miyaura coupling is sluggish or fails completely. I've checked my catalyst and reagents. What's going on?
A1: Catalyst and Ligand Selection is Paramount.
While aryl triflates are reactive, they have distinct electronic properties compared to aryl halides, which necessitates a tailored catalyst system.
-
The Problem with "Standard" Catalysts: The once-ubiquitous Pd(PPh₃)₄ is often inefficient for aryl triflate couplings.[2][3] The electron-richness and steric bulk of the phosphine ligand are critical for facilitating the oxidative addition step, which is often rate-limiting.[4]
-
Field-Proven Solutions: For Suzuki-Miyaura couplings of aryl triflates, the combination of Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is a highly effective and versatile choice.[3][4][5] For aryl chlorides, a different system, Pd₂(dba)₃/P(t-Bu)₃, is often preferred, highlighting the need for specific catalyst-substrate pairing.[3][4][5]
Troubleshooting Protocol: Catalyst System Optimization
-
Switch to a Bulky, Electron-Rich Ligand: If using a less bulky ligand like PPh₃, switch to PCy₃ or P(t-Bu)₃.
-
Use a Pd(0) Pre-catalyst or an in-situ Reduction System: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate reduction to the active Pd(0) species. Homocoupling of the boronic acid can sometimes achieve this, but it's often more reliable to use a Pd(0) source like Pd₂(dba)₃.[6]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: For certain applications, particularly with challenging substrates, NHC ligands can offer superior stability and reactivity.
Q2: I'm attempting a Heck reaction with an electron-rich aryl triflate and observing very low conversion. Why is this happening?
A2: The Electronic Nature of Your Aryl Triflate Matters.
The electronic properties of the aryl triflate have a significant impact on the rate of oxidative addition.
-
Electron-Donating Groups (EDGs): Aryl triflates bearing EDGs (e.g., -OMe, -NMe₂) are less electrophilic and undergo oxidative addition more slowly. This can lead to incomplete conversion or the need for higher reaction temperatures and catalyst loadings.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl triflates with EWGs (e.g., -NO₂, -CN, -CO₂R) are more reactive and generally couple more readily.[7]
Troubleshooting Protocol: Adapting to Substrate Electronics
-
Increase Reaction Temperature: For electron-rich aryl triflates, a modest increase in temperature can often overcome the higher activation energy for oxidative addition.
-
Increase Catalyst Loading: A higher catalyst concentration can increase the overall reaction rate.
-
Employ a More Electron-Rich Ligand: Ligands like P(t-Bu)₃ can enhance the electron density at the palladium center, promoting oxidative addition with less reactive electrophiles.
Issue 2: Undesired Side Reactions and Byproduct Formation
Q3: I'm observing a significant amount of phenol as a byproduct in my Suzuki-Miyaura coupling. What is causing this hydrolysis?
A3: Hydrolysis of the Aryl Triflate is a Common Pitfall.
The triflate group is a good leaving group, but it is also susceptible to hydrolysis, especially under basic conditions, to regenerate the corresponding phenol.[1][2][8] This is a particularly prevalent issue in Suzuki-Miyaura reactions, which typically employ aqueous bases.
-
The Role of the Base: Strong bases like K₂CO₃ in the presence of water can promote triflate hydrolysis.[8] The pH of the reaction mixture is a critical factor.[1]
-
Temperature Effects: Higher reaction temperatures can accelerate the rate of hydrolysis.
Troubleshooting Protocol: Mitigating Triflate Hydrolysis
-
Use a Weaker Base: Switch from a strong base like K₂CO₃ to a milder one like K₃PO₄ or even KF under anhydrous conditions.[8][9] Potassium bicarbonate (KHCO₃) can also be used to maintain a lower pH.[8]
-
Employ Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a non-aqueous base (e.g., KF in dioxane) can completely suppress hydrolysis.
-
Lower the Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can disfavor the hydrolysis side reaction.[8]
-
Consider Alternative Pseudohalides: If hydrolysis remains a persistent issue, converting the phenol to a more stable pseudohalide, such as an aryl nonaflate or fluorosulfate, may be a viable strategy.[1][2][10]
Q4: My reaction mixture is complex, and I've isolated a significant amount of biaryl product derived from the homocoupling of my aryl triflate. Why is this happening?
A4: Homo-coupling is a Common Reductive Side Reaction.
Reductive homo-coupling of the aryl triflate (ArOTf → Ar-Ar) can occur, particularly when the reductive elimination of the desired product is slow. This side reaction consumes the starting material and complicates purification.
-
Mechanism: This can be promoted by the presence of reducing agents in the reaction mixture or by disproportionation pathways of the palladium catalyst.
-
Influence of Reaction Partners: In some cases, the choice of coupling partner can influence the propensity for homo-coupling. For example, in cross-Ullman type reactions, the relative rates of reaction of the two different electrophiles with the catalyst are critical.[11]
Troubleshooting Workflow: Minimizing Homo-coupling
Caption: A workflow for troubleshooting homo-coupling side reactions.
Issue 3: Chemoselectivity in Polyfunctionalized Molecules
Q5: I have a substrate with both an aryl bromide and an aryl triflate. How can I selectively couple at one position?
A5: Chemoselectivity is Dictated by a Combination of Factors.
The relative reactivity of different leaving groups in palladium-catalyzed cross-coupling generally follows the order: I > Br ≈ OTf > Cl.[12] However, this can be influenced by the specific reaction type and the ligands employed.
-
The Suzuki-Miyaura Anomaly: In Suzuki-Miyaura couplings, there is often a preference for reaction at the C-Br bond, regardless of the phosphine ligand used.[13][14] This is in contrast to other cross-coupling reactions like Stille or Negishi, where ligand choice can invert the selectivity between C-Br and C-OTf.[13]
-
Ligand-Controlled Selectivity: In non-Suzuki couplings, bulky monodentate phosphines (e.g., P(t-Bu)₃) tend to favor reaction at the C-Br bond, while chelating diphosphine ligands (e.g., dppp) can promote reaction at the C-OTf bond.[13]
-
Multimetallic Systems for Orthogonal Reactivity: A powerful strategy for achieving high selectivity involves using two different metal catalysts with orthogonal reactivity. For instance, a (bipyridine)nickel catalyst can selectively react with an aryl bromide, while a (dppp)palladium catalyst reacts preferentially with an aryl triflate, enabling a cross-Ullman coupling.[11][15]
Data Summary: Ligand Effects on Chemoselectivity (Non-Suzuki Couplings)
| Ligand Type | Preferred Reaction Site | Rationale |
| Bulky Monodentate (e.g., P(t-Bu)₃) | C-Br | Favors oxidative addition at the more accessible C-Br bond. |
| Chelating Diphosphine (e.g., dppp) | C-OTf | The chelation effect can alter the geometry and electronics of the catalyst, favoring insertion into the C-OTf bond.[13] |
Best Practices for Working with Aryl Triflates
-
Purity of Starting Materials: Ensure your aryl triflate is pure and free of any residual phenol, as this can interfere with the catalytic cycle.
-
Inert Atmosphere: While some modern catalyst systems are air-tolerant, it is always good practice to perform cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.[8]
-
Solvent Choice: Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions. Peroxides in etheral solvents like THF or dioxane can deactivate phosphine ligands.[8]
-
Systematic Optimization: When developing a new reaction, systematically screen key parameters such as the catalyst, ligand, base, solvent, and temperature.
Visualizing the Catalytic Cycle: A Reminder of Key Steps
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
By understanding the fundamental principles that govern the reactivity of aryl triflates and by systematically addressing the common pitfalls outlined in this guide, researchers can significantly increase their success rate in employing these versatile electrophiles for the construction of complex molecules.
References
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
- Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates.
- Cross-coupling between aryl triflates 1 and alkyl halides 11. Reaction...
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. Journal of the American Chemical Society. (2026-01-07).
- Suzuki Coupling. Organic Chemistry Portal.
- Formation of ArF from LPdAr(F)
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Trifl
- (PDF) Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. (2019-06-30).
- Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry.
- Cross-Coupling of Aryl Bromides with Aryl Trifl
- Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Trifl
- Hydrolysis of aryl trifl
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城| 博客. (2023-02-19).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers (RSC Publishing).
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC - NIH. (2023-05-03).
- Failed suzuki coupling, any suggenstions?. Reddit. (2024-01-12).
- Biodegradation of aryl-organophosphate flame retardants by Rhodococcus pyridinivorans YC-MTN: Performance, pathway and potential in environmental remediation.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Fast Synthesis of Aryl Triflates with Controlled Microwave He
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Simple Deprotection of Triflate Esters of Phenol Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 13. researchgate.net [researchgate.net]
- 14. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for Reactions Involving 4-Methoxyphenyl Trifluoromethanesulfonate
Welcome to the technical support center for handling reactions involving 4-Methoxyphenyl trifluoromethanesulfonate (4-MeOPhOTf). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions utilizing this versatile reagent. The following sections are structured in a question-and-answer format to directly address common challenges and provide practical, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound, for instance, after a Suzuki-Miyaura coupling?
A1: The primary goal of quenching is to stop the reaction and neutralize any reactive species. For a typical palladium-catalyzed cross-coupling reaction, the mixture is first cooled to room temperature. The reaction is then quenched by the addition of water.[1] If the reaction was conducted in a water-miscible solvent like dioxane or THF, it is advisable to dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction of the desired product.[1]
Q2: My this compound appears to be hydrolyzing back to 4-methoxyphenol during the aqueous work-up. How can I prevent this?
A2: Aryl triflates can be susceptible to hydrolysis, especially under basic conditions.[2][3] The hydrolysis of this compound to 4-methoxyphenol is a common side reaction. To minimize this, consider the following strategies:
-
pH Control: During the aqueous wash, avoid strongly basic conditions if possible. If a basic wash is necessary to remove acidic impurities, use a milder base like potassium bicarbonate (KHCO3) instead of stronger bases like sodium hydroxide or potassium carbonate.[3]
-
Temperature: Perform the aqueous work-up at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Biphasic Conditions: Performing the reaction under biphasic conditions (e.g., toluene and water) can help protect the product by keeping it in the organic phase, away from the aqueous base.[4][5]
-
Anhydrous Work-up: In cases where the product is extremely sensitive to hydrolysis, an anhydrous work-up may be necessary. This involves filtering the reaction mixture through a plug of Celite or silica gel to remove solid byproducts, followed by evaporation of the solvent.
Q3: How can I effectively remove residual triflic acid (TfOH) from my reaction mixture without an aqueous extraction?
A3: Residual triflic acid can be problematic for subsequent steps. If your product is sensitive to water or basic conditions, an aqueous wash is not ideal. Here are some alternative methods for removing triflic acid:
-
Trituration: You may be able to triturate your crude product with a solvent in which triflic acid is soluble but your product is not. Ethers like diethyl ether are often a good choice.[6]
-
Co-distillation: Co-distillation with a higher-boiling solvent like toluene can be effective in removing trace amounts of triflic acid. This should be performed under reduced pressure and inert atmosphere to protect sensitive products.[6]
-
Scavenging Resins: The use of a sterically hindered basic resin can neutralize and remove triflic acid without introducing a soluble base into your reaction mixture.[7]
Q4: What is the best way to separate my desired product from unreacted 4-methoxyphenol?
A4: The separation of a less polar aryl triflate from the more polar starting phenol is typically straightforward using standard purification techniques.
-
Aqueous Extraction: Washing the organic layer with a dilute aqueous base (e.g., 1 M NaOH) will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer. Ensure your desired product is stable to these basic conditions.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. The less polar this compound will elute before the more polar 4-methoxyphenol. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.[1]
Troubleshooting Guide
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
Symptoms: The organic and aqueous layers fail to separate cleanly after shaking, forming a stable emulsion.
Causality: Emulsions in post-palladium-catalyzed reaction work-ups are often caused by finely divided palladium black or other insoluble byproducts that stabilize the interface between the two immiscible liquids.[8] The choice of surfactant in aqueous-phase reactions can also contribute to emulsion formation.[9]
Solutions:
-
Filtration: Before extraction, filter the reaction mixture through a pad of Celite® to remove palladium black and other fine particulates. This is often the most effective first step.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break an emulsion. The increased ionic strength of the aqueous phase can destabilize the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[8]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the interfacial tension and help break the emulsion. For example, if you are using ethyl acetate, adding some dichloromethane might help.[8]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion, but be cautious of product stability and solvent volatility.[8]
Issue 2: Low Recovery of Product After Column Chromatography
Symptoms: The yield of the purified product is significantly lower than expected based on crude NMR or TLC analysis.
Causality: The product may be partially hydrolyzing on the silica gel, which is slightly acidic. Alternatively, the product may be co-eluting with a non-UV active impurity.
Solutions:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (1-2%) in the eluent, then flushing with the eluent until the triethylamine is removed. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like C18 if the polarity of your compound is suitable for reverse-phase chromatography.
-
Alternative Staining for TLC: Visualize your TLC plates with a potassium permanganate stain. Aryl triflates are generally stable to this stain, while many organic impurities will react and show a spot, helping to identify co-eluting species.
Issue 3: Incomplete Reaction and Presence of Multiple Byproducts
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows unreacted this compound, the desired product, hydrolyzed phenol, and potentially homocoupling products.
Causality: This often points to issues with the reaction conditions rather than the work-up itself. In the context of a Suzuki-Miyaura coupling, potential causes include:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.
-
Poor Reagent Quality: The boronic acid may have degraded (protodeboronation).
-
Suboptimal Base or Solvent: The chosen base or solvent may not be suitable for the specific substrates.[10]
Solutions (for future reactions):
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10]
-
Use High-Purity Reagents: Use fresh, high-quality boronic acid and ensure solvents are anhydrous.[10]
-
Optimize Reaction Conditions: Screen different palladium catalysts, ligands, bases, and solvents. For electron-rich aryl triflates, more electron-rich phosphine ligands may be required to facilitate the oxidative addition step.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Suzuki-Miyaura Reaction
This protocol assumes a reaction volume of approximately 20 mL in a solvent like dioxane.
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching and Dilution: Add 20 mL of deionized water to the reaction flask and stir for 5 minutes. Add 30 mL of ethyl acetate and continue stirring for another 5 minutes.
-
Filtration (if necessary): If a significant amount of black precipitate (palladium black) is observed, filter the entire mixture through a pad of Celite® in a Büchner funnel. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to separate.
-
Extraction: Drain the aqueous layer and extract it with two additional 15 mL portions of ethyl acetate.
-
Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
20 mL of deionized water.
-
20 mL of saturated aqueous sodium chloride (brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Work-up Decision Tree
The following diagram illustrates a logical workflow for the work-up and purification of a reaction involving this compound.
Caption: A decision tree for the general work-up procedure.
Troubleshooting Hydrolysis during Work-up
This diagram outlines the steps to diagnose and mitigate the hydrolysis of this compound.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Three-Phase Emulsions During Cross-Coupling Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Palladium-Catalyzed Reactions with 4-Methoxyphenyl Trifluoromethanesulfonate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 4-methoxyphenyl trifluoromethanesulfonate. Aryl triflates, like this compound, are valuable substrates in organic synthesis, serving as effective alternatives to aryl halides.[1][2][3] However, their reactivity profile presents unique challenges that require careful consideration of reaction parameters. This guide offers practical, field-proven insights to help you navigate these challenges and increase the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in palladium-catalyzed reactions.
Q1: Why is my reaction with this compound showing low to no product yield?
A1: A lack of product formation can stem from several factors. The primary suspects are often related to the catalyst system and reaction conditions. Aryl triflates are generally less reactive than their corresponding aryl iodides and bromides, necessitating more specialized and reactive catalyst systems.[4] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[4] Additionally, ensure that your reagents and solvents are anhydrous, as water can lead to the hydrolysis of the triflate, a common side reaction.[5][6]
Q2: I am observing a significant amount of 4-methoxyphenol as a byproduct. What is the cause and how can I prevent it?
A2: The formation of 4-methoxyphenol is a clear indication of the hydrolysis of your starting material, this compound.[5][7][8][9] This undesired reaction is often promoted by the presence of water or hydroxide ions in the reaction mixture.[5] To mitigate this, it is crucial to use anhydrous solvents and reagents and to run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[5] In some cases, slow addition of the triflate to the reaction mixture can also minimize this side reaction by maintaining a low instantaneous concentration of the triflate.[7][10]
Q3: Can the choice of palladium precursor and ligand significantly impact the reaction outcome?
A3: Absolutely. The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount for a successful reaction with aryl triflates.[4][11] While simple ligands like triphenylphosphine (PPh₃) can be effective in some cases,[8][12] more challenging couplings often benefit from sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and BINAP.[5][7][13] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[14]
Q4: How critical is the choice of base in these reactions?
A4: The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions, and its choice is critical.[5] It is not only required for the activation of the coupling partner (e.g., in the transmetalation step of a Suzuki-Miyaura coupling) but can also influence catalyst stability and the prevalence of side reactions.[5] Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaO-t-Bu). The optimal base is highly dependent on the specific reaction type and substrates. For instance, while NaO-t-Bu is effective in many Buchwald-Hartwig aminations, it can sometimes promote the decomposition of sensitive functional groups.[5] It is often advisable to screen a panel of bases during reaction optimization.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during palladium-catalyzed reactions with this compound.
Problem 1: Low or No Product Yield
When faced with a low or non-existent yield, a systematic evaluation of the reaction components and conditions is necessary.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated. | Ensure proper degassing of solvents to remove oxygen. Consider using a Pd(0) source like Pd₂(dba)₃.[15] The choice of ligand is critical for stabilizing the active catalyst.[5] |
| Suboptimal Ligand | The ligand may not be suitable for activating the aryl triflate. | Screen a variety of bulky, electron-rich phosphine ligands. For Suzuki reactions, ligands like PCy₃ or Buchwald's biarylphosphines are often effective.[1] For Buchwald-Hartwig aminations, DPPF or BINAP are good starting points.[7][10] |
| Inappropriate Base | The chosen base may be too weak, too strong, or poorly soluble. | Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] The solubility and strength of the base can significantly impact the reaction. |
| Low Reaction Temperature | Aryl triflates often require higher temperatures for efficient oxidative addition compared to aryl halides.[4] | Gradually increase the reaction temperature, ensuring the solvent is appropriate for the higher temperature. |
| Solvent Effects | The solvent influences the solubility of reactants and the catalyst, which can affect reaction rates. | Ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used and can be effective.[1][7] |
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
-
Reaction Setup: In parallel, to several oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Catalyst/Ligand Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (e.g., SPhos, XPhos, PCy₃, PPh₃) with a specific Pd:ligand ratio (typically 1:2).
-
Solvent Addition: Evacuate and backfill each vial with an inert gas (e.g., Argon) three times. Add a degassed solvent, such as dioxane or toluene.[1]
-
Reaction: Heat the reaction mixtures to a set temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or GC-MS. Compare the product yields to identify the optimal ligand.
Problem 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of Triflate | As mentioned, this leads to the formation of 4-methoxyphenol and is caused by water in the reaction.[5] | Use rigorously dried solvents and reagents.[5] Perform the reaction under a strict inert atmosphere. Consider adding powdered molecular sieves.[6] Slow addition of the triflate can also be beneficial.[7][10] |
| Homocoupling | This results in the formation of a biaryl product from the coupling of two molecules of the aryl triflate or the coupling partner. | This can be influenced by the ligand and the presence of oxygen.[5] Switching to a bulky monophosphine ligand can sometimes suppress homocoupling.[5] Ensure the reaction is thoroughly degassed. |
| Reduction of Triflate | The aryl triflate can be reduced to methoxybenzene. | This can be a result of certain side reactions of the palladium catalyst. Re-evaluating the ligand and base combination can help minimize this. |
Problem 3: Inconsistent Results
Lack of reproducibility is a common frustration in complex catalytic reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Variable Reagent Quality | Impurities in solvents, reagents, or the starting triflate can affect the catalyst performance. | Use high-purity, anhydrous solvents and reagents. If synthesizing the triflate, ensure it is properly purified. |
| Atmospheric Contamination | Small leaks in the reaction setup can introduce oxygen or moisture, leading to catalyst deactivation and side reactions. | Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of a high-purity inert gas.[16] |
| Inconsistent Catalyst Loading | Inaccurate measurement of the catalyst and ligand can lead to variability. | Prepare a stock solution of the catalyst and ligand to ensure accurate and consistent dispensing, especially for small-scale reactions. |
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
Experimental Workflow for Optimization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[16]
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for a cross-coupling reaction.[1]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in aryl triflate couplings.
By systematically addressing these common issues and understanding the causality behind experimental choices, researchers can significantly improve the efficiency and reliability of their palladium-catalyzed reactions with this compound.
References
- Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. (n.d.). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Chemistry.
- Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry - ACS Publications.
- Roger, J., & Doucet, H. (2008). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study | Request PDF. (2025, August 6). ResearchGate.
- Roger, J., & Doucet, H. (2025, August 6). (PDF) Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. ResearchGate.
- BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
- Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. (n.d.). ResearchGate.
- Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. (n.d.). The Hartwig Group.
- BenchChem. (n.d.). Technical Support Center: Phenyl Trifluoromethanesulfonate in Palladium Catalysis. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing).
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Reaction with Phenyl Trifluoromethanesulfonate. Benchchem.
- An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. (n.d.). PMC - NIH.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. (2016, February 27). NIH.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- High-Throughput Palladium Precatalyst Guide. (n.d.). Merck Millipore.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. (n.d.). ACS Publications.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). Chemical Communications (RSC Publishing).
- (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023, March 22). ResearchGate.
- Room temperature palladium-catalyzed cross coupling of aryltrimethylammonium triflates with aryl Grignard reagents. (2010, October 1). PubMed.
- Shen, X., Hyde, A. M., & Buchwald, S. L. (n.d.). MIT Open Access Articles Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. (n.d.). ResearchGate.
- Anyone have experience with Buchwald-Hartwig Amination of Triflates? (2012, June 22). Reddit.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling of Aryl Sulfonates. Benchchem.
- Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides | Journal of the American Chemical Society. (n.d.).
- ZOU, Y. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. (n.d.). PubMed Central.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023, February 19). 文学城| 博客.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.). Chemical Communications (RSC Publishing).
- Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides | Journal of the American Chemical Society. (n.d.).
- Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF. (2025, August 5). ResearchGate.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (n.d.). Beilstein Journals.
- 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. (n.d.). ResearchGate.
- (n.d.). Heck Reaction.
- Palladium-Catalyzed Cross-Coupling Reaction of Triarylbismuths with Aryl Halides and Triflates | Request PDF. (2025, August 10). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
avoiding hydrolysis of 4-Methoxyphenyl trifluoromethanesulfonate during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methoxyphenyl Trifluoromethanesulfonate (4-MeOPhOTf). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As a versatile reagent in modern organic synthesis, particularly in cross-coupling reactions, understanding its stability and handling is crucial for successful experimental outcomes.
Troubleshooting Guide: Avoiding Hydrolysis of this compound
This section addresses specific issues you may encounter during your experiments, focusing on the prevention of undesired hydrolysis of the triflate group.
Issue 1: Significant formation of 4-methoxyphenol as a byproduct.
Q: I am observing a significant amount of 4-methoxyphenol in my reaction mixture, indicating hydrolysis of my starting material, this compound. What are the likely causes and how can I prevent this?
A: The presence of 4-methoxyphenol is a clear indication that the triflate group is being cleaved. This hydrolysis is typically promoted by several factors in the reaction environment.[1][2]
Probable Causes & Solutions:
-
Excessive Base Strength or Concentration: Strong bases can readily hydrolyze aryl triflates.[1][3] The choice of base is critical and should be carefully considered based on the specific cross-coupling reaction. For instance, in Suzuki-Miyaura couplings, weaker bases are often preferred to minimize hydrolysis.[2]
-
Solution: Consider replacing strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with milder alternatives.[2] For Suzuki reactions, potassium phosphate (K3PO4) or potassium fluoride (KF) are often effective.[2][4] If a stronger base is necessary for your transformation, consider using a stoichiometric amount rather than a large excess.
-
-
Presence of Water: Aryl triflates are susceptible to hydrolysis in the presence of water, especially under basic or acidic conditions.[1][2][3]
-
Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of hydrolysis.[1]
-
Solution: If possible, run the reaction at a lower temperature. Aryl triflates are often more reactive than the corresponding aryl halides, allowing for milder reaction conditions.[4] Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
| Parameter | Standard Condition (Prone to Hydrolysis) | Recommended Condition (Minimizes Hydrolysis) |
| Base | K2CO3, NaOH (strong, aqueous) | K3PO4, KF, Cs2CO3 (milder, can be used anhydrously) |
| Solvent | Dioxane/water mixtures | Anhydrous Dioxane, Toluene, or THF |
| Temperature | > 100 °C | Room Temperature to 80 °C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
Issue 2: Inconsistent reaction yields and reproducibility.
Q: My cross-coupling reaction with this compound gives variable yields. What could be contributing to this inconsistency?
A: Inconsistent yields are often a symptom of competing side reactions, with hydrolysis being a primary culprit. The stability of the triflate is highly dependent on the precise reaction conditions from one run to the next.
Probable Causes & Solutions:
-
Variable Water Content in Solvents and Reagents: Even small, inconsistent amounts of water can lead to varying degrees of hydrolysis.
-
Solution: Standardize your procedure for drying solvents and handling reagents. Use freshly distilled or commercially available anhydrous solvents. Ensure that solid reagents, such as the base, are properly dried and stored in a desiccator.
-
-
Inefficient Degassing: Residual oxygen can lead to the degradation of the palladium catalyst and phosphine ligands, affecting catalytic activity and potentially promoting side reactions.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired hydrolysis.
-
Solution: For Suzuki-Miyaura reactions, catalyst systems like Pd(OAc)2 with a suitable phosphine ligand such as tricyclohexylphosphine (PCy3) are often effective.[4] For Buchwald-Hartwig amination, specific catalyst systems have been developed to be compatible with aryl triflates.[5] Experiment with different ligand systems to find one that promotes the desired reaction at a rate that outcompetes hydrolysis under your specific conditions.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage?
A1: this compound is a relatively stable compound that can be stored for extended periods under appropriate conditions. It should be kept in a tightly sealed container in a cool, dry place. While generally stable, it is important to protect it from moisture to prevent slow hydrolysis over time.
Q2: Can I purify this compound by column chromatography?
A2: Yes, this compound is generally stable enough to be purified by column chromatography on silica gel.[4][6] It is advisable to use a non-polar eluent system and to avoid highly polar or aqueous solvents.
Q3: Are there any specific analytical techniques to monitor the hydrolysis of this compound during a reaction?
A3: Yes, thin-layer chromatography (TLC) can be used for qualitative monitoring.[4][7] The hydrolyzed product, 4-methoxyphenol, will have a different Rf value than the starting triflate. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are effective methods to track the consumption of the starting material and the formation of both the desired product and the hydrolysis byproduct.[4]
Q4: What is the general reactivity order of aryl triflates compared to aryl halides in palladium-catalyzed cross-coupling reactions?
A4: The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[8] However, this can be influenced by the specific catalyst system used.[9] For example, some catalyst systems show a preference for aryl chlorides over aryl triflates.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid under Anhydrous Conditions
This protocol is designed to minimize the risk of hydrolysis.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K3PO4), finely ground and dried
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Anhydrous dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Pd(OAc)2 (1-3 mol%), and the phosphine ligand, PCy3 (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed, anhydrous dioxane or toluene via syringe.
-
Heat the mixture to 80 °C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Visualizing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway versus the competing hydrolysis side reaction.
Caption: Competing pathways: Suzuki coupling vs. Hydrolysis.
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Costantino, L., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. PubMed Central. [Link]
- Karlsson, U., & Hallberg, A. (2002).
- Reddit. (2023).
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Watson, D. A., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society. [Link]
- Reddit. (2025). Hydrolysis of aryl triflate during suzuki : r/Chempros. Reddit. [Link]
- ResearchGate. (2025). Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- ResearchGate. (2025). A Simple Deprotection of Triflate Esters of Phenol Derivatives.
- Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling. BenchChem.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- Louie, J., et al. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [Link]
- Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Maimone, T. J., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]
- PrepChem. (n.d.). Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. PrepChem.com. [Link]
- ResearchGate. (2007). Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization.
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
- Vantourout, J. C., et al. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]
- Wikipedia. (n.d.).
- Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki and Stille Couplings. 文学城| 博客. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
- Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. RSC Publishing. [Link]
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Agyemang, N., et al. (2019).
- Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011).
- Um, I.-H., et al. (2016).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. [Link]
- ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
- di Pretoro, G., et al. (2019).
- ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Thompson, D. C., et al. (2000).
- Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
Technical Support Center: Optimization of Catalyst and Ligand for 4-Methoxyphenyl Trifluoromethanesulfonate Reactions
Welcome to the technical support center dedicated to the successful application of 4-methoxyphenyl trifluoromethanesulfonate in cross-coupling reactions. As a highly reactive and versatile electrophile, aryl triflates, derived readily from phenols, offer a powerful alternative to traditional aryl halides in modern synthetic chemistry.[1] However, their unique reactivity profile presents specific challenges that require careful optimization of catalyst, ligand, and reaction conditions.
This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental hurdles. Moving beyond simple protocols, we delve into the mechanistic rationale behind each troubleshooting step, empowering you to make informed decisions for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound.
Q1: Why should I choose this compound over the analogous 4-bromoanisole?
A1: The choice between an aryl triflate and an aryl halide is a strategic one, balancing reactivity, availability, and cost. Aryl triflates like this compound are easily synthesized from the corresponding phenol (4-methoxyphenol), which is often more accessible or cost-effective than the analogous aryl halide.[1]
From a reactivity standpoint, the triflate group is an excellent leaving group, often leading to faster reaction kinetics compared to aryl bromides or chlorides.[1][2] This increased reactivity can allow for milder reaction temperatures and shorter reaction times. However, this high reactivity also makes the C-OTf bond susceptible to cleavage, particularly hydrolysis, a challenge that is less pronounced with more stable C-Br bonds.[3][4]
| Parameter | 4-Methoxyphenyl Triflate | 4-Bromoanisole | Notes |
| Precursor | 4-Methoxyphenol | Anisole (via bromination) | Triflates are directly accessible from phenols.[1] |
| Typical Yield | 85-95% | 74-91% | Under optimized conditions, the triflate route can offer higher yields.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Triflates generally exhibit faster kinetics.[1] |
| Reactivity Order | Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl | Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl | General reactivity for oxidative addition.[5] |
| Key Side Reaction | Hydrolysis to phenol | Reductive dehalogenation | The triflate's primary vulnerability is moisture.[4] |
Q2: What are the most critical parameters to control when working with this compound?
A2: Success hinges on meticulous control of four key parameters:
-
Catalyst System (Palladium Source & Ligand): The ligand is paramount. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are essential to promote the key oxidative addition and reductive elimination steps.[6]
-
Base: The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings or for deprotonating the nucleophile in Buchwald-Hartwig aminations. Its strength, solubility, and steric bulk must be matched to the specific reaction.[5][7]
-
Solvent and Atmosphere: The prevention of triflate hydrolysis is critical. This necessitates the use of anhydrous, thoroughly degassed solvents and maintaining a strictly inert atmosphere (Argon or Nitrogen) to prevent both moisture contamination and oxidation of the active Pd(0) catalyst.[3][4]
-
Temperature: While the high reactivity of triflates can allow for lower temperatures, heating is often required. Temperature must be carefully controlled to balance reaction rate against catalyst decomposition and potential side reactions.
Q3: Which palladium sources and ligands are generally recommended for aryl triflates?
A3: Common palladium(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[1][6] However, the palladium source is less critical than the choice of ligand, which dictates the reactivity and stability of the active catalytic species.
For aryl triflates, particularly electron-rich ones, the "magic" lies in using bulky, electron-donating monophosphine ligands. These ligands stabilize the Pd(0) center, facilitate the oxidative addition into the C-OTf bond, and promote the final reductive elimination step.
Recommended Ligand Classes:
-
Buchwald Ligands: This class is the gold standard. Ligands like XPhos, SPhos, RuPhos, and BrettPhos are highly effective for both Suzuki and Buchwald-Hartwig reactions involving aryl triflates.[3][6][8]
-
Trialkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) are robust and effective, particularly for Suzuki-Miyaura couplings.[1][7]
-
Chelating Ligands: While often effective, some common chelating ligands like dppf have shown success in specific applications like aminations, but may be less universally applicable than the bulky monophosphine ligands.[3][9]
Part 2: Troubleshooting Guide for Common Issues
This guide addresses specific experimental failures in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My Suzuki-Miyaura coupling is failing. The TLC/GC-MS shows only starting material. What are the likely causes?
A: A stalled Suzuki-Miyaura reaction with an aryl triflate is most often due to an inactive catalyst or a failure in the transmetalation step. Let's diagnose the potential causes systematically.
-
Catalyst Inactivation (The Usual Suspect): The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to Pd(II), halting the catalytic cycle. The appearance of black precipitate (palladium black) is a tell-tale sign of catalyst death.
-
Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Ensure all glassware is oven- or flame-dried.[1]
-
-
Suboptimal Ligand Choice: The electron-donating methoxy group makes the 4-position of your triflate electron-rich, which can slow down the oxidative addition step.[8] A ligand that is not sufficiently electron-rich or bulky may fail to promote this crucial first step.
-
Incorrect Base Selection: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.[7] If the base is too weak, insoluble, or sterically hindered, this step can become rate-limiting.
-
Solution: For Suzuki couplings with aryl triflates, inorganic bases are standard. Ensure you are using at least 2-3 equivalents. Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice.[1] Cesium carbonate (Cs₂CO₃) is another strong option. Ensure the base is a fine, dry powder to maximize surface area.[8]
-
-
Triflate Hydrolysis: Your primary starting material may be decomposing before it can react. The presence of water can lead to the cleavage of the triflate group, forming 4-methoxyphenol.[3][4]
-
Solution: Re-verify that all reagents and solvents are anhydrous. Consider adding powdered molecular sieves (3Å or 4Å, activated) to the reaction vessel as a water scavenger.[3]
-
Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Q: My Buchwald-Hartwig amination is giving a low yield, and I'm seeing a lot of 4-methoxyphenol. What's going wrong?
A: The combination of low yield and significant phenol formation in a Buchwald-Hartwig amination points towards a competition between the desired C-N coupling and a base-mediated cleavage of the triflate.[9] This is a common issue with highly reactive aryl triflates.
-
Base-Induced Triflate Cleavage: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for amine deprotonation, can also attack the electrophilic triflate, leading to its cleavage.[3][9] This process can be faster than the desired catalytic cycle, especially at elevated temperatures.
-
Solution 1 (Slow Addition): This is the most effective strategy. Instead of mixing all reagents at the start, add the this compound via syringe pump over 1-2 hours to a heated solution of the palladium catalyst, ligand, amine, and base. This keeps the instantaneous concentration of the triflate low, favoring the palladium-catalyzed pathway over the undesired cleavage.[9]
-
Solution 2 (Base Screening): Switch to a different base. While NaOtBu is common, cesium carbonate (Cs₂CO₃) or lithium hexamethyldisilazide (LHMDS) can sometimes provide better results and reduce the rate of hydrolysis.[3] However, be aware that LHMDS can also be aggressive towards the triflate.[3]
-
-
Inappropriate Ligand: Amination reactions have very specific ligand requirements. A ligand that works for a Suzuki coupling may not be effective for a C-N bond formation.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for this compound.
Part 3: Experimental Protocols
The following are generalized protocols and should be optimized for your specific substrates and laboratory conditions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with phenylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Anhydrous, degassed dioxane or toluene (to make a 0.1 M solution)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, Pd(OAc)₂, and PCy₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and phenylboronic acid.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 1-4 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination with Slow Addition
This protocol is a general method for the amination of this compound, incorporating slow addition to minimize side reactions.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
Flask 1 (Reaction Vessel): To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos. Evacuate and backfill with argon (3x). Add the amine and a portion of the degassed toluene.
-
Flask 2 (Syringe Pump): In a separate dry flask, dissolve the this compound in the remaining degassed toluene. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Setup: Heat the reaction vessel (Flask 1) to 100 °C.
-
Slow Addition: Once the reaction vessel is at temperature, begin the slow, dropwise addition of the triflate solution from the syringe pump over 2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 100 °C for an additional 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Downey, C. W. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Reddit. (2012). Anyone have experience with Buchwald-Hartwig Amination of Triflates?. r/chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.
- ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- ElectronicsAndBooks. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- York University. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions.
- ACS. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- NIH. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ChemRxiv. (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism.
- ACS Publications. (2020). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. The Journal of Organic Chemistry.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- YouTube. (2015). Trifluoromethanesulfonate.
- Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy-.
- NIH. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
4-Methoxyphenyl trifluoromethanesulfonate vs phenyl triflate reactivity comparison
An In-Depth Reactivity Comparison for Cross-Coupling Applications: 4-Methoxyphenyl Trifluoromethanesulfonate vs. Phenyl Triflate
Authored by: A Senior Application Scientist
Introduction: Beyond Halides in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While aryl halides have long been the workhorses of this field, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective and versatile alternatives.[1][2] Derived readily from phenols, aryl triflates offer distinct advantages, including high reactivity that often allows for milder reaction conditions.[3]
This guide provides a detailed, data-driven comparison of two fundamental aryl triflates: the unsubstituted phenyl triflate and the electron-rich This compound . Understanding the subtle yet significant differences in their reactivity is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, improve yields, and design efficient synthetic routes. We will delve into the electronic principles governing their behavior, present comparative experimental data, and provide robust protocols to guide your laboratory work.
The Triflate Advantage: A Superior Leaving Group
The utility of aryl triflates is rooted in the exceptional ability of the trifluoromethanesulfonate (triflate, -OTf) group to act as a leaving group. The triflate anion (CF₃SO₃⁻) is highly stable due to the strong inductive electron-withdrawal by the three fluorine atoms and the extensive resonance delocalization of the negative charge across the three oxygen atoms. This stability makes the C-OTf bond highly polarized and susceptible to cleavage, a critical prerequisite for the initial oxidative addition step in most palladium-catalyzed coupling cycles.
Core Reactivity Principles: The Decisive Role of Electronic Effects
The primary differentiator in reactivity between phenyl triflate and 4-methoxyphenyl triflate is the electronic nature of the substituent on the aromatic ring. The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the Pd(0) catalyst to the aryl-triflate bond.[4] This step is favored by a more electrophilic (electron-poor) carbon center at the site of substitution.
-
Phenyl Triflate (The Benchmark): With only hydrogen atoms on the ring, phenyl triflate serves as the neutral baseline for electronic effects. Its reactivity is governed by the intrinsic properties of the C-OTf bond attached to an unsubstituted phenyl ring.
-
This compound (The Electron-Rich Substrate): The methoxy (-OCH₃) group at the para position exerts two opposing electronic effects:
-
-I Effect (Inductive Withdrawal): The oxygen atom is more electronegative than carbon, pulling electron density away from the ring through the sigma bond.
-
+R Effect (Resonance Donation): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing electron density on the ring, particularly at the ortho and para positions.
-
For the methoxy group, the resonance effect strongly outweighs the inductive effect. This net electron-donating character increases the electron density at the ipso-carbon (the carbon attached to the triflate group), making it less electrophilic. Consequently, the oxidative addition of an electron-rich Pd(0) catalyst is slower compared to the more electron-poor phenyl triflate.
This relationship can be quantified using the Hammett equation (log(k/k₀) = ρσ), where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[5][6] Oxidative addition typically has a positive ρ value, and since the para-methoxy group has a negative Hammett substituent constant (σₚ ≈ -0.27), it predictably leads to a decreased reaction rate.[7]
Mechanistic Implication of Substituent Effects
The diagram below illustrates how the electron-donating nature of the methoxy group reduces the electrophilicity of the reaction center, thereby disfavoring the key oxidative addition step compared to the unsubstituted phenyl triflate.
Caption: Electronic effects on the rate of oxidative addition.
Quantitative Data Comparison: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[2] The following table summarizes typical performance indicators for the coupling of phenyl triflate and 4-methoxyphenyl triflate with phenylboronic acid under comparable conditions, demonstrating the practical consequences of their electronic differences.
| Parameter | Phenyl Triflate | 4-Methoxyphenyl Triflate | Rationale & References |
| Typical Yield | 90-98% | 85-95% | The higher electrophilicity of phenyl triflate often leads to more complete conversion and slightly higher yields under optimized conditions.[2] |
| Reaction Time | 1-6 hours | 4-12 hours | The slower oxidative addition step for the electron-rich 4-methoxyphenyl triflate necessitates longer reaction times to achieve high conversion.[2] |
| Reaction Temp. | Room Temp. to 80 °C | 60-100 °C | Milder conditions are often sufficient for the more reactive phenyl triflate. More forcing conditions may be needed for its methoxy-substituted counterpart.[8] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Due to its lower reactivity, 4-methoxyphenyl triflate may require a higher catalyst loading to achieve a comparable reaction rate. |
| Side Reactions | Low | Potential for triflate hydrolysis to 4-methoxyphenol, especially with prolonged heating or strong bases.[8][9] |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for both the synthesis of the triflate precursors from phenols and their subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Aryl Triflates
This procedure is broadly applicable for converting phenols into their corresponding triflates, which are the active electrophiles for coupling reactions.
Caption: General workflow for the synthesis of aryl triflates.
Step-by-Step Methodology:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the corresponding phenol (phenol or 4-methoxyphenol, 1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol uses identical conditions for both triflates to highlight the expected differences in reaction time and yield.
Reagents:
-
Aryl Triflate (Phenyl triflate OR 4-methoxyphenyl triflate) (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Anhydrous Dioxane (5 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl triflate, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, dissolve the Pd(OAc)₂ and PCy₃ in 1 mL of anhydrous dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the remaining 4 mL of anhydrous dioxane to the reaction mixture.
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction's progress every hour using TLC or GC-MS.
-
Expected Observation for Phenyl Triflate: The reaction is likely to reach >95% conversion within 1-4 hours.
-
Expected Observation for 4-Methoxyphenyl Triflate: The reaction will proceed more slowly, potentially requiring 4-12 hours to reach a similar conversion.
-
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the biphenyl product.
Conclusion and Strategic Recommendations
The choice between this compound and phenyl triflate is a strategic decision based on a trade-off between reactivity and the desired molecular functionality.
-
Phenyl Triflate is the more reactive electrophile due to its comparatively electron-poor aromatic ring. It is the substrate of choice for rapid and efficient couplings under mild conditions when the final product does not require a methoxy substituent.
-
This compound is a less reactive but highly valuable substrate for introducing a methoxy-substituted aryl group, a common motif in pharmaceuticals and natural products. Researchers must be prepared to employ slightly more forcing conditions—such as longer reaction times, higher temperatures, or increased catalyst loadings—to compensate for its reduced electrophilicity.
By understanding the fundamental electronic principles that govern the reactivity of these important building blocks, scientists can make more informed decisions, accelerating research and development in the chemical sciences.
References
- Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Saraswata, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]
- Ibsen, G. M., et al. Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal. [Link]
- Khan, I., et al. (2014). Site-Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′-Bis(hydroxy)diphenyl Sulfone. European Journal of Organic Chemistry. [Link]
- ResearchGate. Hammett plot for a series of ester solvolysis.
- Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- University of Calgary. Substituent Effects and LFERS. University of Calgary. [Link]
- Roy, A. H., & Hartwig, J. F. (2003). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂. Journal of the American Chemical Society. [Link]
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
- Chekanov, M., et al. (2019). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
- Barbero, M., et al. (2020). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. [Link]
- Wikipedia.
- Ichitsuka, T., et al. (2014). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. International Journal of Molecular Sciences. [Link]
- Wikipedia.
- Johnson, C. D. The Hammett cp relationship. Cambridge University Press. [Link]
- Zhu, Z., et al. (2021). Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. Organic Chemistry Portal. [Link]
- Um, I.-H., et al. (2004). Curved Hammett plot in alkaline hydrolysis of O-aryl thionobenzoates: change in rate-determining step versus ground-state stabilization. The Journal of Organic Chemistry. [Link]
- Kohlpaintner, C., et al. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]
- Luo, H., & Wu, G. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Zhang, W. (2006).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. web.viu.ca [web.viu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparison of 4-Methoxyphenyl trifluoromethanesulfonate with other triflating agents
A Comparative Guide to Triflating Agents for the Synthesis of Aryl Triflates
Introduction: The Triflate Group - A Super Leaving Group
In the landscape of modern organic synthesis, the strategic activation of otherwise inert functional groups is paramount for the construction of complex molecules. The trifluoromethanesulfonate group, commonly known as the triflate group (-OTf), stands as one of the most powerful and versatile activating groups available to chemists.[1][2] Derived from the superacid triflic acid (CF₃SO₃H), the triflate anion is exceptionally stable due to extensive resonance delocalization and the strong electron-withdrawing effect of the trifluoromethyl moiety.[1][3] This inherent stability makes it an outstanding leaving group, facilitating a wide array of transformations including nucleophilic substitutions and, most notably, transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1][2][4]
Aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate, are particularly valuable intermediates. They are readily prepared from abundant and often inexpensive phenols, providing a crucial gateway to biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[5][6] The choice of the triflating agent—the reagent used to install the triflate group—is a critical decision that profoundly impacts reaction efficiency, selectivity, scalability, and safety. This guide provides an in-depth comparison of the primary triflating agents used to synthesize aryl triflates, offering field-proven insights and experimental data to inform your selection.
The Contenders: A Profile of Key Triflating Agents
The effectiveness of a triflating agent is a balance of reactivity, selectivity, and practical handling. We will compare the performance of the most established and emergent reagents in the field.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): The Reactive Workhorse
-
Profile: As the anhydride of triflic acid, Tf₂O is the most powerful and widely used triflating agent. Its extreme reactivity stems from the two highly electron-withdrawing triflyl groups, which render the central sulfur atom exceptionally electrophilic.
-
Use Case: It is the go-to reagent for the rapid and efficient triflation of a broad range of substrates, including alcohols and phenols.[7]
-
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The Stable and Selective Solid
-
Profile: PhNTf₂ is a stable, crystalline, and non-hygroscopic solid, making it significantly easier and safer to handle than the volatile and highly corrosive Tf₂O.[8][9] It is considered a milder and often more selective triflating agent.[4][7]
-
Use Case: It is particularly favored for generating aryl and enol triflates, especially when the substrate is sensitive to the harsh conditions associated with Tf₂O.[4][8][10]
-
-
Triflyl Fluoride (CF₃SO₂F): The Chemoselective Gas
-
Profile: A relative newcomer in lab-scale synthesis, CF₃SO₂F is a gaseous reagent that exhibits remarkable chemoselectivity. Its application often requires specialized equipment, such as a two-chamber reactor system, for safe handling.[11][12]
-
Use Case: Its standout feature is the ability to selectively triflate phenols in the presence of other nucleophilic groups like amines and carboxylic acids, a feat that is challenging for other reagents.[11][12]
-
Head-to-Head Comparison: Performance and Practicality
The choice of reagent is dictated by the specific requirements of the chemical transformation, including substrate sensitivity, desired selectivity, and available laboratory infrastructure.
Reactivity and Reaction Conditions
-
Tf₂O: Its high reactivity allows for triflations to be performed rapidly, often at low temperatures (e.g., 0 °C to room temperature) in the presence of a non-nucleophilic base like pyridine or triethylamine.[7] However, this reactivity can be a double-edged sword, leading to non-selective reactions with complex substrates.[10] Furthermore, Tf₂O reacts violently with water, necessitating strictly anhydrous conditions.[13][14]
-
PhNTf₂: Being a milder agent, reactions with PhNTf₂ typically require longer reaction times or elevated temperatures to achieve full conversion.[10] The use of microwave heating has been shown to dramatically reduce reaction times from several hours to mere minutes.[10] Its lower reactivity contributes to its enhanced selectivity.
-
CF₃SO₂F: Reactions are generally performed at room temperature. A key advantage is its tolerance for water; in fact, the presence of water can enhance its chemoselectivity for phenols over amines.[11][12]
Selectivity and Substrate Scope
-
Tf₂O: While effective for simple phenols, its high electrophilicity can lead to side reactions with other nucleophilic functional groups within a molecule. This lack of selectivity can complicate the synthesis of functionalized aryl triflates.[10]
-
PhNTf₂: This reagent often provides superior selectivity for the triflation of phenols in the presence of other functionalities.[9][10] It is an excellent choice for preparing enol triflates from carbonyl compounds where Tf₂O might lead to decomposition or side reactions.[9]
-
CF₃SO₂F: This is the champion of chemoselectivity. Studies have demonstrated its ability to triflate phenolic hydroxyl groups while leaving aliphatic alcohols, amines, and even carboxylic acids untouched, particularly when water is present in the reaction medium.[11][12]
Handling, Safety, and Purification
-
Tf₂O: Is a highly corrosive and moisture-sensitive liquid that must be handled with extreme care under an inert atmosphere.[15] It is classified as an oxidizer and can intensify fires.[14] Post-reaction workups can be complicated by the need to quench the excess reagent carefully, and the use of amine bases can sometimes lead to purification challenges.[16]
-
PhNTf₂: As a stable, weighable solid, it poses significantly fewer handling risks.[8][17] It is not sensitive to air or moisture, simplifying the experimental setup.[10] The primary byproduct is an aniline derivative that must be separated during purification, typically via chromatography.
-
CF₃SO₂F: Being a gas, it requires a dedicated apparatus to be used safely and efficiently in a laboratory setting.[11] While this presents an initial technical barrier, the resulting reactions are often very clean, simplifying purification.
Data Presentation
Table 1: Qualitative Comparison of Leading Triflating Agents
| Feature | Trifluoromethanesulfonic Anhydride (Tf₂O) | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | Triflyl Fluoride (CF₃SO₂F) |
| Physical State | Colorless, fuming liquid | White crystalline solid | Gas |
| Reactivity | Very High | Moderate | Moderate |
| Selectivity | Moderate to Low[10] | High[9][10] | Very High (Chemoselective)[11][12] |
| Typical Conditions | Low temperature (0 °C), anhydrous | Room temp to elevated temp (or microwave)[10] | Room temperature, specialized gas setup[11] |
| Water Tolerance | None; reacts violently[13][14] | Good | Excellent; can enhance selectivity[12] |
| Handling Safety | Corrosive, moisture-sensitive, oxidizer[14][15] | Stable, easy to handle solid[8][9] | Requires specialized gas handling equipment |
| Key Advantage | High reactivity, speed | Ease of handling, high selectivity | Unmatched chemoselectivity |
| Key Disadvantage | Hazardous, poor selectivity | Slower reaction rates (conventional heating) | Requires specialized equipment |
Table 2: Experimental Data for the Synthesis of Aryl Triflates from Phenols
| Triflating Agent | Phenol Substrate | Base | Solvent | Conditions | Yield | Reference |
| Tf₂O | 4-Methoxyphenol | Pyridine | DCM | 0 °C to RT | 85-95% | [5] |
| Tf₂O | Various Phenols | 30% K₃PO₄ | Toluene / H₂O | Room Temp | 85-99% | [16] |
| PhNTf₂ | 4-tert-Butylphenol | K₂CO₃ | THF | 120 °C, 6 min (Microwave) | 91% | [10] |
| PhNTf₂ | 4-Cyanophenol | K₂CO₃ | THF | 120 °C, 6 min (Microwave) | 89% | [10] |
| CF₃SO₂F | 4-Fluoro-4'-hydroxybiphenyl | DIPEA | MeCN / H₂O | Room Temp, 4 h | 85% | [12] |
| CF₃SO₂F | L-Tyrosine derivative | DIPEA | MeCN / H₂O | Room Temp, 4 h | 96% | [12] |
Visualization of Key Processes
Caption: General workflow for the synthesis of an aryl triflate.
Caption: Two-step synthetic pathway from phenol to biaryl product.
Experimental Protocols
The following are representative, self-validating protocols. Researchers should optimize conditions based on their specific substrate and laboratory setup.
Protocol 1: Synthesis of this compound using Tf₂O
This protocol is adapted from procedures that leverage the high reactivity of Tf₂O for efficient triflation.[5]
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equiv.). Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 equiv.) dropwise to the stirred solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise over 10-15 minutes. A precipitate of pyridinium triflate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with cold 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aryl triflate can often be used directly or purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of an Aryl Triflate using PhNTf₂
This method highlights the use of PhNTf₂ for a rapid and efficient synthesis, avoiding the hazards of Tf₂O.[10]
-
Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the phenol (1.0 equiv.), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.0 equiv.), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to the vial (approx. 0.7 M).
-
Sealing: Securely cap the vial. The reaction is not sensitive to air or moisture, so an inert atmosphere is not strictly required.[10]
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120 °C for 6 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to isolate the pure aryl triflate. This non-excess stoichiometry results in easier purification and good atom economy.[10]
Protocol 3: Application in Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the synthesized aryl triflate as a coupling partner.[5]
-
Setup: To a flask, add the aryl triflate (e.g., this compound) (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., PCy₃, 4 mol%).
-
Solvent and Degassing: Add a solvent such as toluene or dioxane. Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS), typically within 1-4 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Isolation: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the final biaryl product.
Conclusion and Recommendations
The synthesis of aryl triflates is a critical step for many advanced synthetic applications. While This compound is an important product, the choice of the agent to synthesize it and its analogs is a strategic decision.
-
Trifluoromethanesulfonic Anhydride (Tf₂O) remains the reagent of choice for rapid, high-yielding triflations of simple, robust substrates where its hazardous nature can be safely managed.
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) represents a superior alternative for substrates requiring milder conditions or improved selectivity. Its stability, ease of handling, and amenability to high-throughput microwave synthesis make it an increasingly popular and practical choice in both academic and industrial settings.[9][10]
-
Triflyl Fluoride (CF₃SO₂F) , while requiring specialized infrastructure, offers unparalleled chemoselectivity. For complex molecules bearing multiple nucleophilic sites, this reagent provides a unique solution that can significantly streamline synthetic routes by avoiding protection-deprotection steps.
For most standard applications involving the synthesis of functionalized aryl triflates like this compound, PhNTf₂ offers the best combination of safety, selectivity, and operational simplicity , establishing it as a highly trustworthy and versatile tool for the modern synthetic chemist.
References
- N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety. (2023-07-12). Vertex AI Search.
- N-Phenyl-bis(trifluoromethanesulfonimide): A Key Reagent for Modern Synthetic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- N-Phenyltrifluoromethanesulfonimide. Enamine.
- Anders, H., et al. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(15), 2541-2543.
- SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride. (2024). Sigma-Aldrich.
- Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction. (2019-12-10). Chem-Impex.
- Safety Data Sheet: Trifluoromethanesulfonic anhydride. (2019). Biosynth.
- Trifluoromethanesulfonic anhydride Safety Data Sheet. Apollo Scientific.
- Alcohol to Triflate - Common Conditions. Organic Chemistry Portal.
- 125570 - Trifluoromethanesulfonic anhydride - Safety Data Sheet. (2024). Carbosynth.
- A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substitution. (2025). Benchchem.
- SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv.
- G. K. S. Prakash, et al. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health (NIH).
- Triflate. Wikipedia.
- Triflate. chemeurope.com.
- A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. Pearson+.
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025). Benchchem.
- First synthesis of ortho-trifluoromethylated aryl triflates. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717-4718.
- Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers.
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. Triflate [chemeurope.com]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 8. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 9. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 17. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Analytical Characterization of 4-Methoxyphenyl trifluoromethanesulfonate
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of key synthetic intermediates is paramount. 4-Methoxyphenyl trifluoromethanesulfonate, a versatile reagent often employed in cross-coupling reactions, demands rigorous analytical scrutiny to ensure purity, confirm structural integrity, and guarantee reproducible downstream results. This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this compound, offering not just protocols, but the scientific rationale behind the methodological choices.
Structural Elucidation: The Synergy of NMR and Mass Spectrometry
The primary goal of characterizing a synthesized compound like this compound is to unequivocally confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.
Expertise & Experience in NMR Analysis: The choice to employ all three nuclei is deliberate. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR reveals the carbon skeleton. Crucially, for this molecule, ¹⁹F NMR offers a highly sensitive and specific signal for the triflate group, a key functional moiety. The trifluoromethyl group provides a unique spectroscopic handle with a large chemical shift dispersion, making it an excellent probe for confirming the presence of the triflate ester.[1]
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The key is to observe the distinct signals for the aromatic protons and the methoxy group protons, with their characteristic chemical shifts and coupling patterns.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | N/A |
| Aromatic Protons (AA'BB' system) | ~7.0 - 7.3 | Multiplet | 4H | ~8-9 |
Causality in Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the aromatic proton signals, which appear as a characteristic AA'BB' system due to the para-substitution pattern. Deuterated chloroform (CDCl₃) is a common and suitable solvent.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) |
| Methoxy Carbon (-OCH₃) | ~55 |
| Aromatic Carbons (C-H) | ~115, ~123 |
| Aromatic Carbon (C-O-S) | ~148 |
| Aromatic Carbon (C-OCH₃) | ~158 |
| Trifluoromethyl Carbon (-CF₃) | ~118 (quartet, ¹JCF ≈ 320 Hz) |
Trustworthiness of the Protocol: The observation of a quartet for the trifluoromethyl carbon, due to coupling with the three fluorine atoms, is a definitive indicator of the CF₃ group's presence. The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature.
¹⁹F NMR is a highly sensitive technique that provides a clear and unambiguous signal for the triflate group.
| Predicted ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Reference |
| Triflate Fluorines (-SO₂CF₃) | ~ -73 to -78 | CFCl₃ |
Authoritative Grounding: The chemical shift of the CF₃ group in triflates is consistently found in this upfield region relative to the standard CFCl₃.[2][3][4] Deviations from this range could indicate decomposition or the presence of impurities.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For a polar molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 257.00898 |
| [M+Na]⁺ | 278.99092 |
| [M+K]⁺ | 294.96486 |
| [M+NH₄]⁺ | 274.03552 |
Data sourced from PubChem.[5]
Expertise & Experience in MS Analysis: High-resolution mass spectrometry (HRMS) is strongly recommended. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₇F₃O₄S) with a high degree of confidence.
Purity Assessment: The Role of Chromatography
While NMR and MS confirm the structure, chromatography is essential for assessing the purity of the compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with the choice often depending on the volatility and thermal stability of the analyte and its potential impurities.
Gas Chromatography (GC)
Given that this compound is a liquid with a defined boiling point, GC is a suitable technique for purity analysis.[6] A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.
Causality in Experimental Choices: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for method development. The temperature program should be optimized to ensure good separation of the main peak from any potential impurities, such as unreacted 4-methoxyphenol or decomposition products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly if the compound exhibits thermal lability or if non-volatile impurities are suspected. A reverse-phase method is typically employed for compounds of this polarity.
Trustworthiness of the Protocol: A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid will generally provide good peak shape and resolution. A UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable for detection.
Vibrational Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the key structural motifs.
Predicted IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 2950 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| S=O stretch (sulfonate) | 1420 - 1380 and 1200 - 1150 |
| C-F stretch (trifluoromethyl) | 1350 - 1120 |
| C-O stretch (ether) | 1250 - 1000 |
| S-O stretch (sulfonate) | 1060 - 1000 |
Authoritative Grounding: The strong absorption bands corresponding to the S=O and C-F stretches are particularly diagnostic for the triflate group.[7]
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a suitable reference standard (e.g., CFCl₃ as an external standard).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to observe protonated or other adducted species ([M+H]⁺, [M+Na]⁺).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition.
Protocol 3: Gas Chromatography (GC) for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive characterization of this compound.
References
- Royal Society of Chemistry. (n.d.). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz.
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
- PubChem. (n.d.). This compound.
- Kohzadi, H., & Soleiman-Beigi, M. (n.d.). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate (NAS@Cu): Characterization, synthesis and application in the Suzuki-Miyaura coupling reaction. New Journal of Chemistry Supporting Information.
- Daniel, K., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Chemdad. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions.
- ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl.
- National Institutes of Health. (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. colorado.edu [colorado.edu]
- 5. PubChemLite - this compound (C8H7F3O4S) [pubchemlite.lcsb.uni.lu]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalysis in 4-Methoxyphenyl Trifluoromethanesulfonate Coupling Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Aryl Triflates in Cross-Coupling
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules, from pharmaceuticals to advanced materials. While aryl halides have long been the workhorses of cross-coupling chemistry, aryl trifluoromethanesulfonates (triflates) have emerged as highly valuable and versatile electrophilic partners.[1][2] Derived in a straightforward manner from widely available and often inexpensive phenols, aryl triflates, such as 4-methoxyphenyl trifluoromethanesulfonate, offer a powerful alternative, expanding the synthetic toolkit.[3]
Their reactivity, often complementary to that of halides, allows for selective and efficient transformations under the influence of transition metal catalysts. This guide provides a comparative analysis of the primary catalytic systems—centered on palladium, nickel, and cooperative multimetallic approaches—for the coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Palladium-Based Catalysts: The Gold Standard of Versatility
Palladium catalysis is the most established and broadly applied methodology for aryl triflate couplings. The success of these systems hinges critically on the choice of ligand, which modulates the electronic and steric environment of the palladium center, thereby controlling its reactivity and stability.[4]
Expertise in Action: The Role of the Ligand
The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation (or its equivalent in C-N/C-S couplings), and reductive elimination.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate. This step is often rate-limiting. Electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine (P(t-Bu)₃), Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) accelerate this process by increasing the electron density on the palladium center, which facilitates its insertion into the C-OTf bond.[4][5][6][7]
-
Transmetalation/Coordination: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. In C-N or C-S couplings, the amine or thiol coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new bond and regenerating the active Pd(0) catalyst. Bulky ligands are crucial here as they create steric crowding around the metal, promoting the collapse of the intermediate complex to release the product.[4]
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
Performance in Key Reactions
Palladium catalysts demonstrate excellent performance across a range of coupling reactions with 4-methoxyphenyl triflate.
| Reaction Type | Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 85-95 | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos or tBuXPhos | Cs₂CO₃ | Toluene | 100-120 | 96-99 | [8][9][10] |
| C-S Coupling | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Dioxane | 80 | 60-70 | [1] |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF/Toluene | RT - 60 | 80-95 | [11][12] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methoxybiphenyl from this compound and phenylboronic acid, a representative example of a palladium-catalyzed Suzuki-Miyaura reaction.[3]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂), (2 mol%)
-
Tricyclohexylphosphine (PCy₃), (4 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add potassium phosphate. Flame-dry the flask under vacuum and allow it to cool to room temperature.
-
Reagent Addition: Under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add phenylboronic acid (1.2 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl triflate.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 80 °C. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-methoxybiphenyl.
Nickel-Based Catalysts: The Economical and Potent Alternative
Nickel, being more earth-abundant and less costly than palladium, presents an attractive alternative for cross-coupling reactions. Nickel catalysts often exhibit unique reactivity, particularly in activating typically resilient C-O bonds and in facilitating cross-electrophile couplings.[13][14][15]
Expertise in Action: Nickel's Distinctive Reactivity
While sharing mechanistic similarities with palladium, nickel catalysis has key differences:
-
Electron-Rich Substrates: Nickel-catalyzed couplings of aryl triflates can be more sensitive to electronic effects. Electron-rich triflates, like 4-methoxyphenyl triflate, can sometimes be challenging substrates compared to their electron-neutral or -deficient counterparts.[16]
-
Single-Electron Transfer (SET) Pathways: Nickel can more readily access Ni(I) and Ni(III) oxidation states, opening up radical-based mechanistic pathways, which are particularly relevant in cross-electrophile couplings.
-
Ligand Sensitivity: The choice of ligand remains paramount. N-heterocyclic carbenes (NHCs) and specialized bidentate phosphines like DPEphos and dppbz have proven effective in promoting challenging transformations.[13][14][16][17]
Caption: A plausible radical-based pathway involving a reductant.
Performance in Key Reactions
Nickel catalysts have enabled couplings that are challenging for palladium, particularly in C-S bond formation with hindered substrates and in reductive cross-electrophile couplings.
| Reaction Type | Catalyst System (Precatalyst / Ligand) | Conditions | Temp (°C) | Yield (%) | Notes | Reference |
| Kumada Coupling | NiCl₂(IPr)₂ | t-BuMgCl | THF | 0 | Poor | Electron-rich triflate is a poor substrate. |
| Cross-Electrophile | NiBr₂ diglyme / phenanthroline | Zn, Alkyl-Br | DMA | 50 | ~60 | General method, demonstrated with various triflates. |
| C-S Coupling | Ni(cod)₂ / DPEphos or dppbz | NaOtBu | Dioxane | 80-120 | 70-90 | Effective for sterically hindered aryl triflates. |
Detailed Protocol: Nickel-Catalyzed C-S Coupling
This protocol describes the coupling of a sterically hindered aryl triflate with an alkyl thiol, showcasing the power of nickel catalysis.[13][14]
Materials:
-
Aryl triflate (e.g., 2-methylphenyl trifluoromethanesulfonate) (1.0 equiv)
-
Alkyl thiol (e.g., 1-dodecanethiol) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Ni(cod)₂ (5 mol%)
-
DPEphos (bis(2-diphenylphosphinophenyl)ether) (5 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Glovebox Setup: Inside an argon-filled glovebox, add Ni(cod)₂ (5 mol%), DPEphos (5 mol%), and NaOtBu (1.5 equiv) to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl triflate (1.0 equiv) and the alkyl thiol (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-120 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by GC-MS. Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of silica gel, eluting with more ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired aryl alkyl thioether.
Multimetallic Catalysis: A Synergistic Approach
In some cases, a single catalyst is insufficient to achieve the desired selectivity and efficiency. Multimetallic catalysis, where two distinct metal catalysts work in concert, offers an elegant solution by leveraging orthogonal reactivity.[18]
Expertise in Action: Orthogonal Reactivity of Ni/Pd Systems
A powerful example is the cross-Ullmann coupling of aryl bromides with aryl triflates, a reaction not feasible with a single catalyst.[18]
-
Palladium's Role: An electron-rich palladium catalyst with a bidentate phosphine ligand (e.g., dppp) preferentially undergoes oxidative addition with the aryl triflate (Ar-OTf).
-
Nickel's Role: A nickel catalyst with a bipyridine (bpy) ligand selectively reacts with the aryl bromide (Ar'-Br).
-
Transmetalation & Coupling: A transmetalation event, possibly mediated by the zinc reductant, transfers the aryl group from one metal center to the other, leading to the final reductive elimination and formation of the cross-coupled biaryl product (Ar-Ar').
This cooperative approach allows for the direct coupling of two different electrophiles, avoiding the need to pre-form an organometallic reagent.[18][19]
Caption: Orthogonal activation of two different aryl electrophiles.
Performance Data: Ni/Pd Cross-Ullmann Coupling
In the coupling of bromobenzene with 4-methoxyphenyl triflate, the dual catalyst system achieved a 77% yield of the cross-coupled product, whereas either catalyst in isolation produced less than 5% yield. This starkly demonstrates the power of the synergistic approach.[18]
Conclusion and Catalyst Selection Summary
The choice of catalyst for the coupling of this compound is dictated by the desired transformation, cost considerations, and substrate scope.
-
Palladium-based systems remain the most versatile and reliable choice for a wide array of standard cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. The extensive library of available ligands provides fine-tunability for optimizing nearly any desired C-C, C-N, or C-S bond formation.
-
Nickel-based catalysts offer a cost-effective and powerful alternative, especially for transformations that are challenging for palladium, such as the coupling of sterically hindered substrates or in reductive cross-electrophile methodologies. However, their sensitivity to the electronic nature of the triflate must be considered.
-
Multimetallic systems , particularly dual Ni/Pd catalysis, represent the cutting edge, enabling novel and highly selective cross-Ullmann type reactions that are otherwise inaccessible. This approach is ideal when coupling two different electrophilic partners is the most convergent synthetic route.
By understanding the fundamental principles and comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their discovery and development programs.
References
- Fu, G. C., & Littke, A. F. (2008). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society.
- Unknown. (2025).
- Colby, D. A., & Garg, N. K. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society. [Link]
- Wilhelmsen, C. A. (2018). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
- Shields, J. D., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
- Lindenmaier, I., Richter, R., & Fleischer, I. (2024). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv, Cambridge Open Engage.
- Lindenmaier, I., Richter, R., & Fleischer, I. (2024).
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Lee, C.-H., & Lee, S. (2004).
- Besselièvre, F., et al. (2008). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry. [Link]
- Everson, D. A., et al. (2025). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. PubMed.
- Everson, D. A., et al. (2025). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions.
- Unknown. (2025). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
- Boros, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- Unknown. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Unknown. (2025).
- Unknown. (2023). Copper-Catalyzed Enantioselective Trifluoromethoxylation of Propargyl Sulfonates.
- Unknown. (2023).
- Luo, W., et al. (2010).
- Biswas, S., et al. (2020).
- Unknown. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Cho, J. Y., & Buchwald, S. L. (2012).
- Unknown. (2024). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Unknown. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)
- Unknown. (2023).
- Unknown. (2024). Sonogashira coupling. Wikipedia. [Link]
- Unknown. (2023). Copper‐Catalyzed Enantioselective Trifluoromethoxylation of Propargyl Sulfonates.
- Unknown. (2025). 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Unknown. (2015). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene.
- Lindenmaier, I., et al. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
- Unknown. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
- Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry.
- Unknown. (2024).
- Unknown. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- Unknown. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University.
- Unknown. (2024).
- McGuire, R. T., et al. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. PubMed.
- Unknown. (2014).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
Navigating the Landscape of Phenolic Electrophiles: A Comparative Guide to Alternatives for 4-Methoxyphenyl Trifluoromethanesulfonate
Introduction: The Role of Aryl Triflates in Modern Synthesis
In the world of palladium and nickel-catalyzed cross-coupling, the choice of electrophile is a critical decision that dictates reaction efficiency, scope, and cost. For decades, aryl halides have been the workhorses of C-C and C-heteroatom bond formation. However, the vast abundance and ready availability of phenols have driven the development of "pseudo-halide" electrophiles derived from them.[1][2] Among these, aryl trifluoromethanesulfonates (triflates), such as 4-methoxyphenyl trifluoromethanesulfonate, have established themselves as highly effective coupling partners. Their exceptional leaving group ability, stemming from the stability of the triflate anion, often allows for reactions under milder conditions and with faster kinetics compared to traditional aryl halides.[3][4]
Despite their utility, aryl triflates are not without drawbacks. They can be prone to hydrolysis, especially under basic conditions or at elevated temperatures, leading to the formation of phenol byproducts that complicate purification.[1] Furthermore, the cost of trifluoromethanesulfonic anhydride, the reagent for their synthesis, can be a limiting factor in large-scale applications.[1] These challenges have spurred the exploration of a diverse array of alternatives, each with a unique profile of reactivity, stability, and cost-effectiveness. This guide provides a comprehensive, data-driven comparison of this compound and its key alternatives, offering researchers the insights needed to select the optimal electrophile for their specific synthetic challenge.
The Spectrum of Alternatives: A Head-to-Head Comparison
The ideal alternative to an aryl triflate should balance reactivity with stability and cost. The most common substitutes fall into several categories: other aryl sulfonates, which modulate the leaving group ability, and other phenol derivatives that often necessitate a shift in catalyst systems from palladium to nickel.
Core Concept: The Catalytic Cycle
Most reactions discussed herein proceed via a similar catalytic cycle, particularly for palladium-catalyzed processes. Understanding this cycle is key to appreciating how the nature of the leaving group (X) influences the reaction. The critical first step, oxidative addition, is often rate-limiting and is highly dependent on the C-O bond's susceptibility to cleavage.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
We will evaluate the performance of this compound (ArOTf) against its primary alternatives in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures.[5] Here, the reactivity of the C-O electrophile is paramount.
| Electrophile | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| 4-MeO-PhOTf | Pd(OAc)₂ / PCy₃ | RT - 80 | 1-4 | 85-95[3] | Pro: High reactivity, mild conditions.[3] Con: Hydrolytic instability, cost.[1] |
| 4-MeO-PhONf | Pd(OAc)₂ / Ligand | 80-110 | 2-12 | ~90-98 | Pro: More stable than triflate, clean reactions, high yields.[1][6] Con: Higher cost.[1] |
| 4-MeO-PhOSO₂F | Pd-NHC | 100 | 12-24 | ~90-99[7][8] | Pro: Low-cost precursor (SO₂F₂), stable, good reactivity.[9] Con: Can be less reactive than triflates. |
| 4-MeO-PhOTs | Ni(cod)₂ / Ligand | 60-100 | 12-24 | 70-95 | Pro: Inexpensive. Con: Requires more reactive Ni catalysts; C-O activation is challenging for Pd.[2][10] |
| 4-Bromoanisole | Pd(OAc)₂ / Ligand | 50-100 | 1-12 | 74-91[3] | Pro: Well-established, readily available. Con: Different precursor pool; can require harsher conditions than triflates.[3] |
Expert Insight: Aryl nonaflates and fluorosulfonates represent the most direct and effective alternatives to triflates in palladium-catalyzed Suzuki couplings. Nonaflates often provide superior yields due to their enhanced stability, minimizing decomposition of the starting material.[1] Fluorosulfonates are an economically attractive option, demonstrating comparable reactivity to triflates when paired with modern, highly active Pd-NHC catalyst systems.[7][8] Less reactive sulfonates like tosylates or other phenol derivatives (carbamates, pivalates) generally require the use of more oxophilic nickel catalysts to achieve efficient C-O bond activation.[10][11]
Buchwald-Hartwig Amination: Synthesizing C-N Bonds
The formation of aryl amines is fundamental in medicinal chemistry. The Buchwald-Hartwig amination has revolutionized this field, and the choice of electrophile is critical for success, especially with challenging amine coupling partners.[12]
| Electrophile | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| 4-MeO-PhOTf | Pd₂(dba)₃ / BINAP | 80-100 | 8-24 | 70-90 | Pro: Established reactivity.[12] Con: Base-induced hydrolysis is a significant side reaction. |
| 4-MeO-PhONf | Pd₂(dba)₃ / Xantphos | 80-110 | 3-24 | 85-99[13] | Pro: Excellent stability, high yields, tolerates various amines.[13] Con: Cost. |
| 4-MeO-PhOTs | NiCl₂(PCy₃)₂ / NaOtBu | 100 | 12-24 | 60-85 | Pro: Economical. Con: Requires Ni-catalysis; scope can be more limited than with Pd-catalyzed reactions of nonaflates. |
| 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | 100 | 12-24 | 80-95 | Pro: Inexpensive and common starting material. Con: Often requires highly specialized, electron-rich ligands. |
Expert Insight: For C-N coupling, aryl nonaflates are a superior alternative to triflates. A detailed study by the Buchwald group demonstrated that aryl nonaflates are more stable under the basic reaction conditions, leading to significantly cleaner reactions and higher yields of the desired anilines.[13] In many cases, the nonaflate was shown to react preferentially over a co-existing aryl halide, highlighting its utility in complex molecule synthesis.[13]
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction provides a powerful route to conjugated enynes and arylalkynes.[14][15] The reaction's sensitivity to side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), places a premium on using a highly efficient and stable electrophile.[14]
| Electrophile | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| 4-MeO-PhOTf | PdCl₂(PPh₃)₂ / CuI | 50-80 | 2-6 | 75-90 | Pro: High reactivity. Con: Instability can lead to denonaflation and lower yields.[16] |
| 4-MeO-PhONf | Pd₂(dba)₃ / Xantphos / CuI | 80-120 | 0.5-2 | 85-98[16] | Pro: Excellent stability prevents side reactions, leading to higher yields and cleaner products.[16] Con: Cost. |
| 4-MeO-PhOSO₂F | Pd(OAc)₂ / Et₃N | 100 | 12 | ~80-90[9] | Pro: Stable and cost-effective.[9] Con: May require higher temperatures or longer reaction times. |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | RT - 50 | 1-4 | 90-99 | Pro: Very high reactivity. Con: Iodides are expensive and can be less stable than other halides. |
Expert Insight: A comparative study on coumarin derivatives demonstrated that nonaflates are better leaving groups than triflates in Sonogashira couplings, not only in terms of stability but also overall reactivity and yield.[16] The increased stability of the nonaflate starting material prevents hydrolysis, which is a common issue with triflates under the basic conditions of the reaction, thereby leading to cleaner conversion to the desired aryl alkyne.[16]
Decision Workflow: Selecting Your Phenolic Electrophile
The choice between this compound and its alternatives is a multi-faceted decision balancing cost, stability, and the specific demands of the catalytic system.
Caption: A workflow for choosing the optimal phenol-derived electrophile.
Experimental Protocols
To provide a practical basis for comparison, the following are representative, self-validating protocols for the synthesis and application of these electrophiles.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of aryl triflates from phenols.[3]
-
Setup: In an oven-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-methoxyphenol (1.24 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (0.97 mL, 12.0 mmol, 1.2 equiv) to the solution and stir for 10 minutes.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.85 mL, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. The reaction is exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling using 4-Methoxyphenyl Nonaflate
This protocol is based on conditions known to be effective for aryl nonaflates.[6]
-
Setup: To an oven-dried Schlenk flask, add 4-methoxyphenyl nonaflate (412 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and a suitable phosphine ligand like SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Conclusion and Future Outlook
While this compound remains a highly reactive and valuable electrophile, the landscape of cross-coupling chemistry has evolved to offer a suite of powerful alternatives. Aryl nonaflates have emerged as a premier choice when reaction robustness, cleanliness, and high yields are paramount, justifying their higher cost in the synthesis of high-value compounds.[1][13] Aryl fluorosulfonates represent a highly promising, cost-effective, and sustainable alternative, with their utility expanding rapidly as more efficient catalyst systems are developed.[9] For applications where cost is the absolute driver and C-O activation is feasible, less reactive sulfonates like tosylates and mesylates , or other phenol derivatives, become viable options, provided a switch to more potent nickel-based catalytic systems is made.[10][17]
Ultimately, the decision to move beyond triflates is a strategic one. By understanding the interplay between the stability of the electrophile, the power of the catalyst, and the economic realities of the project, researchers can navigate this complex landscape to achieve their synthetic goals with greater efficiency and elegance.
References
- Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link][19][20]
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link][9][10][21]
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. The Journal of Organic Chemistry. [Link][7][8]
- Palladium-catalyzed amination of aryl nonaflates. The Journal of Organic Chemistry. [Link][14]
- Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3)
- Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Deriv
- A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry. [Link][25]
- Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. Accounts of Chemical Research. [Link][12][26]
- Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C–O Bond Activation.
- Phenol Derivatives as Coupling Partners with Alkylsilicates in Photoredox/Nickel Dual Catalysis. The Journal of Organic Chemistry. [Link][18]
- Phenol Derivatives: Modern Electrophiles in Cross-Coupling Reactions.
- Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry. [Link][6][28]
- Sonogashira coupling. Wikipedia. [Link][15]
- Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross- coupling Reaction of 7-Substituted Coumarins. AIP Publishing. [Link][17]
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts. [Link][16]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed amination of aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Aryl Sulfonates: Benchmarking 4-Methoxyphenyl Trifluoromethanesulfonate Against Aryl Nonaflates and Tosylates in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The judicious selection of an appropriate electrophilic partner is paramount to the success of these transformations. While aryl halides have long been the workhorses of this field, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile alternatives. This guide provides an in-depth comparative analysis of three prominent aryl sulfonate leaving groups: the highly reactive triflate, the robust nonaflate, and the economical tosylate, with a specific focus on their 4-methoxyphenyl derivatives. Through a synthesis of established literature, experimental data, and mechanistic insights, we aim to equip researchers with the knowledge to strategically select the optimal aryl sulfonate for their specific cross-coupling endeavors.
The Critical Role of the Leaving Group in Cross-Coupling Chemistry
The efficacy of a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is intrinsically linked to its ability to facilitate the rate-determining oxidative addition step. A good leaving group must be sufficiently labile to be displaced from the aromatic ring by the palladium(0) catalyst, yet stable enough to prevent unwanted side reactions, such as hydrolysis. The reactivity of aryl sulfonates is governed by the electronic properties of the sulfonyl group; strongly electron-withdrawing groups enhance the leaving group ability by stabilizing the resulting sulfonate anion.
The general hierarchy of leaving group ability among the sulfonates discussed herein is as follows: Nonaflate ≥ Triflate > Tosylate. This trend is a direct reflection of the stability of the corresponding anions, which is dictated by the degree of negative charge delocalization and the inductive effects of the fluoroalkyl or aryl substituents.
Structural Overview of the Contenders
The structural differences between triflates, nonaflates, and tosylates underpin their distinct reactivity profiles. The triflate group possesses a trifluoromethyl substituent, which imparts significant electron-withdrawing character. The nonaflate group features a longer perfluorobutyl chain, offering even greater inductive electron withdrawal and steric bulk, which can enhance its stability. In contrast, the tosylate group has a p-tolyl substituent, which is less electron-withdrawing than its fluorinated counterparts.
Figure 1. Structures of the Aryl Sulfonates.
Head-to-Head Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of leaving group can significantly impact reaction efficiency, particularly with challenging substrates.
Disclaimer: The following data is compiled from multiple sources and is intended to provide a qualitative comparison. Reaction conditions may vary between studies, influencing the reported yields.
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Methoxyphenyl Triflate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄, Dioxane, 80 °C, 1-4 h | 85-95 | [1] |
| 4-Chlorophenyl Nonaflate | Phenylboronic acid | PdCl₂ | KF, Acetonitrile, RT | High | [2] |
| 4-Chlorophenyl Tosylate | Phenylboronic acid | PdCl₂ | KF, Acetonitrile, RT | Unreactive | [2] |
| Aryl Tosylates | Arylboronic acids | NiCl₂(PCy₃)₂ | K₂CO₃, Toluene/H₂O, RT | High | [3] |
Analysis and Field-Proven Insights:
-
4-Methoxyphenyl Trifluoromethanesulfonate consistently demonstrates high reactivity, enabling rapid and high-yielding couplings under relatively mild conditions.[1] Its accessibility from 4-methoxyphenol makes it an attractive choice for many applications.
-
Aryl Nonaflates are often considered superior to triflates, particularly in terms of stability. This increased stability minimizes premature hydrolysis of the leaving group, which can be a significant side reaction with triflates, especially under basic conditions at elevated temperatures.[4] The high yield observed for the nonaflate in the comparative study, even under ligand-free conditions, underscores its exceptional reactivity.[2]
-
Aryl Tosylates , while more economical and stable than their perfluorinated counterparts, are generally less reactive in palladium-catalyzed couplings.[5] The unreactivity of the tosylate under the ligand-free palladium catalysis highlights this difference.[2] However, with the development of more active catalyst systems, particularly those based on nickel or employing specialized ligands, aryl tosylates have become viable and cost-effective coupling partners.[3] In a direct competition between an aryl triflate and an aryl tosylate, a palladium catalyst will preferentially react with the triflate, whereas a nickel catalyst can show a slight preference for the tosylate, opening avenues for orthogonal reactivity.[6][7]
Figure 2. Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. The leaving group's performance in this reaction is equally critical.
| Electrophile | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| Aryl Nonaflates | Primary & Secondary Amines | Pd(OAc)₂ / Ligand | Cs₂CO₃, Toluene | Excellent | [8] |
| Aryl Perfluorooctanesulfonates | Primary & Secondary Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃, Toluene, 90 °C, 48 h | Good | [9] |
| Aryl Tosylates | Anilines | Pd(OAc)₂ / XPhos | K₃PO₄, THF, 80 °C | 48-98 | [5] |
Analysis and Field-Proven Insights:
-
Aryl Nonaflates have proven to be excellent substrates for the Buchwald-Hartwig amination, reacting with a broad range of primary and secondary amines to give high yields of the corresponding anilines. Their enhanced stability compared to triflates is a significant advantage, reducing the formation of phenol byproducts.[8]
-
The successful amination of aryl perfluorooctanesulfonates , which are structurally and electronically similar to nonaflates, further supports the utility of highly fluorinated sulfonates in C-N bond formation.[9]
-
The development of highly active catalyst systems has enabled the efficient use of aryl tosylates in Buchwald-Hartwig aminations. While they may require more forcing conditions or specialized ligands compared to triflates and nonaflates, their low cost and high stability make them a practical choice for large-scale synthesis.[5]
Figure 3. General Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, the following are detailed, self-validating protocols for the synthesis of the aryl sulfonates and their subsequent use in a representative cross-coupling reaction.
Protocol 1: Synthesis of this compound[1]
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate can be purified by column chromatography.
Protocol 2: Synthesis of Aryl Tosylates via Microwave Activation[10]
-
Reaction Setup: In a microwave-transparent vessel, mix the desired phenol (1.0 equiv) and p-toluenesulfonyl chloride (TsCl) (1.0 equiv).
-
Microwave Irradiation: Irradiate the solvent-free mixture for 3-5 minutes at 250 W.
-
Workup: After cooling to room temperature, dissolve the residue in 50 mL of water and stir for several minutes.
-
Purification: Collect the solid product by filtration, wash with a 0.1 N aqueous sodium hydroxide solution, followed by water, and then dry in vacuo.
Protocol 3: Suzuki-Miyaura Coupling of this compound[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Solvent Addition: Add a degassed solvent, such as dioxane or toluene.
-
Reaction: Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Protocol 4: Buchwald-Hartwig Amination of an Aryl Nonaflate[8]
-
Reaction Setup: In a glovebox, charge an oven-dried resealable Schlenk tube with Pd(OAc)₂ (or a suitable palladium precatalyst), a phosphine ligand (e.g., Xantphos), and Cs₂CO₃.
-
Reagent Addition: Add the aryl nonaflate and the desired amine.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between this compound, aryl nonaflates, and aryl tosylates is a strategic decision that should be guided by the specific demands of the synthetic problem at hand.
-
This compound is a highly reactive and reliable electrophile, often providing excellent yields under mild conditions. It represents a go-to option for many standard cross-coupling reactions.
-
Aryl Nonaflates are the premium choice when stability and the minimization of side reactions are critical. Their enhanced stability can lead to cleaner reaction profiles and higher isolated yields, particularly in complex syntheses or when using sensitive substrates.
-
Aryl Tosylates are the most economical option and their improved stability makes them suitable for large-scale applications. While historically considered less reactive, the advent of modern, highly active catalyst systems has significantly broadened their utility in cross-coupling chemistry.
By understanding the nuanced differences in reactivity, stability, and cost, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
- Wu, J. et al. (2006). Solvent-Free Synthesis of Aryl Tosylates Under Microwave Activation.
- Zhang, W. et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(9), 1465-1468. [Link]
- Pouliot, M. et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
- Willard, B. S. et al. (2019). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 21(10), 3843-3847. [Link]
- Kim, S. et al. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Synlett, 29(16), 2165-2168. [Link]
- Yang, C. et al. (2011). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. Chemistry – A European Journal, 17(29), 8086-8097. [Link]
- Green, R. A. et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 140(43), 14349-14362. [Link]
- Zhang, W. et al. (2002). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 4(13), 2249-2252. [Link]
- Wikipedia contributors. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Garg, N. K. et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(15), 5777-5783. [Link]
- Weix, D. J. et al. (2020). Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(24), 10634-10640. [Link]
- Buchwald, S. L. et al. (2003). Palladium-catalyzed amination of aryl nonaflates. The Journal of Organic Chemistry, 68(25), 9563-9573. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Widenhoefer, R. A. et al. (2017). Palladium‐Catalyzed Chemoselective Mono‐α‐Arylation of O‐Protected Hydroxyacetone with Ortho‐Substituted (Hetero)aryl Electrophiles. Chemistry – A European Journal, 23(62), 15699-15703. [Link]
- Nicewicz, D. A. et al. (2020). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 85(24), 16223-16230. [Link]
- Kwong, F. Y. et al. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Letters, 18(8), 1872-1875. [Link]
- Li, C-J. et al. (2018). N2H4 as traceless mediator for homo- and cross- aryl coupling.
- Huffman, J. W. et al. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis, 2005(04), 547-550. [Link]
- Buchwald, S. L. et al. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Heterocycles, 80(2), 1215-1226. [Link]
- Breinbauer, R. et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Gevorgyan, V. et al. (2018). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 57(40), 13375-13379. [Link]
- Weix, D. J. et al. (2020). Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 142(24), 10634-10640. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Palladium-catalyzed amination of aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Methoxyphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, aryl triflates have emerged as highly valuable electrophiles. Their enhanced reactivity compared to aryl halides often allows for milder reaction conditions and broader substrate scope. Among these, 4-Methoxyphenyl trifluoromethanesulfonate is a key building block, frequently employed in the synthesis of complex molecules destined for pharmaceutical and materials science applications.
The synthetic utility of this reagent, however, is intrinsically linked to its purity. Trace impurities can have a profound impact on the efficiency of subsequent catalytic reactions, potentially leading to reduced yields, difficult purification, and the introduction of unwanted side products. This guide, therefore, provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights to ensure the quality of your synthetic intermediates.
The Synthesis of this compound: A Brief Overview
The preparation of this compound is typically a straightforward reaction involving the triflation of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as pyridine.[1]
Sources
The Triflate Advantage: A Head-to-Head Comparison of Yields Using 4-Methoxyphenyl Trifluoromethanesulfonate in Cross-Coupling Reactions
For the modern researcher in synthetic and medicinal chemistry, the efficient construction of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor. While aryl halides have long been the workhorses of this field, their limitations in reactivity and the harsh conditions sometimes required have spurred the search for more potent alternatives. Among these, aryl triflates, and specifically 4-methoxyphenyl trifluoromethanesulfonate, have emerged as highly reactive and versatile electrophilic partners.
This guide provides an in-depth, data-driven comparison of the performance of this compound against traditional aryl halides in key cross-coupling reactions. We will delve into the experimental data, providing not just the "what" but the "why" behind the observed yields and reaction efficiencies, grounded in mechanistic principles. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and leverage the distinct advantages offered by aryl triflates.
The Rise of Aryl Triflates: A More Reactive Alternative
Aryl triflates (ArOTf) are esters of trifluoromethanesulfonic acid. The triflate group is an exceptionally good leaving group due to the high stability of the triflate anion, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group and extensive resonance delocalization. This inherent reactivity makes aryl triflates, such as this compound, excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, often outperforming their halide counterparts.[1][2]
One of the key practical advantages of aryl triflates is their straightforward synthesis from readily available phenols. This allows for the utilization of a vast pool of starting materials that might not be easily accessible as the corresponding aryl halides.
Synthesis of this compound
The preparation of this compound from 4-methoxyphenol is a high-yielding and scalable process.
Experimental Protocol: Synthesis of this compound [3]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.
-
The product can be purified by column chromatography on silica gel.
Head-to-Head in the Suzuki-Miyaura Coupling: A Clear Winner in Efficiency
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. A direct comparison between this compound and 4-bromoanisole in the synthesis of 4-methoxybiphenyl highlights the superior performance of the triflate.[3]
| Parameter | This compound | 4-Bromoanisole |
| Typical Yield | 85-95% | 74-91% |
| Reaction Time | 1-4 hours | 1-12 hours |
| Reaction Temperature | Room Temperature to 80 °C | 50-100 °C |
| Catalyst/Ligand | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ |
Table 1: Comparison of reaction parameters for the Suzuki-Miyaura coupling to synthesize 4-methoxybiphenyl.[3]
The data clearly indicates that the use of this compound leads to higher yields in shorter reaction times and often under milder temperature conditions.[3] This enhanced reactivity is a direct consequence of the facile oxidative addition of the aryl triflate to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4]
Experimental Protocol: Suzuki-Miyaura Coupling with this compound [3]
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Caption: Comparative workflow for the synthesis of 4-methoxybiphenyl.
The Mechanistic Underpinning: Why Triflates Excel
The enhanced reactivity of aryl triflates stems from the electronic nature of the triflate group and its interaction with the palladium catalyst. The catalytic cycle for cross-coupling reactions is initiated by the oxidative addition of the electrophile to a Pd(0) species.[4]
Caption: Simplified mechanism of oxidative addition of an aryl triflate to a Pd(0) complex.
The C-OTf bond is highly polarized, making the ipso-carbon atom electron-deficient and thus highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. Kinetic studies have shown that the oxidative addition of aryl triflates to Pd(0) complexes can be significantly faster than that of the corresponding aryl bromides or chlorides.[5] This facile oxidative addition is the primary reason for the higher reaction rates and milder conditions observed with aryl triflates.
Broadening the Scope: Buchwald-Hartwig Amination and Heck Reaction
The utility of this compound extends beyond the Suzuki-Miyaura coupling. It is also an excellent substrate for other important C-C and C-N bond-forming reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[2] Aryl triflates are highly effective electrophiles in this reaction, often providing excellent yields where aryl chlorides might be unreactive. While direct comparative data for this compound is not as readily available in a head-to-head format as for the Suzuki reaction, the general trend of aryl triflate reactivity suggests superior performance.[6]
Representative Protocol: Buchwald-Hartwig Amination with an Aryl Triflate [6]
-
In a glovebox, charge an oven-dried vial with the aryl triflate (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Add anhydrous toluene.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl electrophiles, is another area where aryl triflates demonstrate high reactivity.[1] They can often be coupled under milder conditions than aryl bromides, and in some cases, can provide different regioselectivity. The use of this compound in Heck reactions allows for the synthesis of various substituted styrenes and cinnamates, which are valuable building blocks in organic synthesis.[7]
Conclusion and Future Outlook
The experimental evidence strongly supports the classification of this compound as a superior electrophilic partner in a range of palladium-catalyzed cross-coupling reactions when compared to its aryl halide counterparts. Its high reactivity, stemming from the excellent leaving group ability of the triflate moiety, translates into tangible benefits for the synthetic chemist: higher yields, shorter reaction times, and milder reaction conditions. Furthermore, its accessibility from inexpensive and abundant phenols broadens the scope of available starting materials.
For researchers in drug development and materials science, the adoption of this compound and other aryl triflates into their synthetic toolbox can lead to more efficient and robust synthetic routes. As the demand for complex molecular architectures continues to grow, the "triflate advantage" will undoubtedly play an increasingly important role in shaping the future of organic synthesis.
References
- AIP Publishing. (n.d.). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins.
- ACS Publications. (n.d.). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt | Organometallics.
- Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing).
- ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy.
- Royal Society of Chemistry. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D.
- The Hartwig Group. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine.
- SciSpace. (n.d.). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of.
- ResearchGate. (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
- ChemRxiv. (n.d.). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis.
- Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro.
- National Institutes of Health. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol.
- ResearchGate. (n.d.). Representative examples of the ligand‐free Suzuki coupling of bromoaryl....
- Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation.
- ResearchGate. (n.d.). Heck reaction of aromatic aryl halides and olefines catalyzed by Fe3O4-mPMF/Pd(II) nanocomposites.
- PrepChem.com. (n.d.). Preparation of 4-methoxyphenol.
- ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- DR-NTU. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN.
- University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
Sources
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Aryl Triflates vs. Aryl Halides in Cross-Coupling Reactions
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, the choice of the aryl electrophile is a critical decision point that dictates reaction parameters, substrate scope, and overall synthetic strategy. While aryl halides have long been the workhorses of this field, aryl triflates (ArOTf), derived from readily available phenols, have emerged as powerful and, in many cases, superior alternatives. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to illuminate the distinct advantages of aryl triflates and provide a framework for their strategic deployment in complex synthetic challenges, particularly within drug development and materials science. We will explore how their unique reactivity profile can unlock transformations that are sluggish or incompatible with traditional aryl halides.
The Decisive Step: Understanding Leaving Group Ability and Oxidative Addition
The efficacy of an aryl electrophile (Ar-X) in cross-coupling is fundamentally tied to the rate-determining oxidative addition step, where the palladium catalyst inserts into the Ar-X bond. The nature of the leaving group (X) is paramount. The general order of reactivity for common electrophiles in palladium-catalyzed couplings is: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl .[1][2]
While aryl iodides are often the most reactive, their higher cost, lower stability, and potential to cause catalyst inhibition can be drawbacks.[3] Aryl triflates position themselves as highly attractive partners, often matching the reactivity of aryl bromides while offering a distinct synthetic entry point.[1]
The triflate group (CF₃SO₃⁻) is an exceptional leaving group due to the high electronegativity of the fluorine atoms and the resonance stabilization of the resulting anion. This inherent reactivity translates to several practical advantages:
-
Milder Reaction Conditions: The facile C-O bond cleavage often allows reactions to proceed at lower temperatures, benefiting thermally sensitive substrates.[4]
-
Activation of Electron-Rich Arenes: Phenols with electron-donating groups, which can be challenging to convert into reactive halides, are easily transformed into highly reactive triflates.
-
Unique Mechanistic Pathway: Unlike the 3-centered concerted mechanism typical for aryl halides, oxidative addition for aryl triflates often proceeds through a nucleophilic displacement mechanism.[5] This alternative pathway can be advantageous for certain substrate and ligand combinations.
Accessibility: A Tale of Two Precursors
A significant strategic advantage of aryl triflates lies in their synthetic accessibility from phenols. Phenols are ubiquitous in commercial libraries, natural products, and are common metabolic endpoints, making them ideal starting points for late-stage functionalization in drug discovery programs.
Aryl Halide Synthesis:
-
Traditional Methods: Direct halogenation of arenes can suffer from poor regioselectivity. Sandmeyer reactions, while effective, require handling of diazonium salts.
-
Modern Methods: While methods for converting phenols to aryl halides exist, they often involve multiple steps or harsh reagents.[6]
Aryl Triflate Synthesis:
-
High Efficiency: Aryl triflates are typically synthesized in a single, high-yielding step from phenols using triflic anhydride (Tf₂O) or other triflating agents like N-phenyltriflimide.[7][8]
-
Mild, Modern Protocols: Recent advancements allow for the practical synthesis of aryl triflates under aqueous, biphasic conditions, omitting amine bases that can interfere with subsequent coupling reactions.[8][9] This simplifies workup and purification, a key consideration for process chemistry.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The choice between an aryl triflate and an aryl halide is often context-dependent, influenced by the specific coupling reaction, the nature of the coupling partners, and the desired outcome.
Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of C-C bond formation. Here, aryl triflates are excellent substrates, often reacting under mild conditions.[4]
| Feature | Aryl Halides (Ar-I, Ar-Br) | Aryl Triflates (Ar-OTf) |
| Reactivity | High (I > Br) | High (≈ Br) |
| Typical Conditions | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, PCy₃, SPhos), aqueous base (Na₂CO₃, K₃PO₄). | Pd(OAc)₂, Pd₂(dba)₃ with specific ligands (e.g., PCy₃) often at room temperature.[4] |
| Key Advantage | Widely established, robust, and cost-effective for simple substrates. | Access from phenols, mild reaction conditions, excellent for electron-rich systems. |
| Consideration | Aryl chlorides require more active, specialized catalyst systems (e.g., using P(t-Bu)₃).[2] | Can be sensitive to hydrolysis under certain basic conditions, potentially reverting to the starting phenol. |
Experimental Data Snapshot: Suzuki Coupling
| Electrophile | Catalyst System | Temp. | Time | Yield (%) | Reference |
| 4-MeO-C₆H₄-Br | Pd(OAc)₂ / SPhos | 100 °C | 12 h | 95% | (Representative) |
| 4-MeO-C₆H₄-OTf | Pd(OAc)₂ / PCy₃ | RT | 3 h | 98% | [4] |
| 4-Cl-C₆H₄-Cl | Pd₂(dba)₃ / P(t-Bu)₃ | 80 °C | 24 h | 94% | [4] |
| 4-Cl-C₆H₄-OTf | Pd(OAc)₂ / PCy₃ | RT | 3 h | 99% | [4] |
Conditions are simplified for comparison. Consult original references for full details.
Heck-Mizoroki Reaction
In the Heck reaction, which forms substituted alkenes, aryl triflates have been instrumental in expanding the reaction's scope, particularly in asymmetric catalysis.[10][11]
| Feature | Aryl Halides (Ar-I, Ar-Br) | Aryl Triflates (Ar-OTf) |
| Reactivity | High (I > Br) | High |
| Typical Conditions | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N). | Pd(OAc)₂, bidentate phosphine ligands (e.g., BINAP, dppf). |
| Key Advantage | Well-established for a wide range of alkenes. | The non-coordinating triflate anion is crucial for creating a cationic palladium intermediate, which is often key for achieving high enantioselectivity in asymmetric Heck reactions.[10] |
| Consideration | Iodides can sometimes lead to catalyst deactivation. | Cost of triflic anhydride can be a factor for large-scale synthesis. |
Buchwald-Hartwig Amination
For C-N bond formation, aryl triflates provide a direct route from phenols to arylamines, a transformation of immense importance in medicinal chemistry.[12] While the general reactivity order often places triflates behind iodides and bromides, the choice of ligand is critical.[3]
| Feature | Aryl Halides (Ar-I, Ar-Br, Ar-Cl) | Aryl Triflates (Ar-OTf) |
| Reactivity | Generally: Br > Cl > I > OTf.[3] Iodide can be inhibitory. | Effective with appropriate catalyst systems. |
| Typical Conditions | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos), strong base (NaOt-Bu, LHMDS). | Requires chelating ligands like DPPF or BINAP.[12][13] P(o-tolyl)₃, effective for bromides, is ineffective for triflates.[12] |
| Key Advantage | Modern ligands enable the coupling of even unreactive aryl chlorides. | Provides a two-step sequence (phenol → triflate → amine), avoiding harsher methods for direct amination. |
| Consideration | Strong bases can limit functional group tolerance. | Slow addition of the aryl triflate may be necessary to prevent competitive hydrolysis back to the phenol, especially with sterically hindered amines.[12] |
Mechanistic Visualization: The Catalytic Cycle
Understanding the catalytic cycle provides insight into why leaving groups matter. The oxidative addition step is where the aryl electrophile enters the cycle, and its facility is a key determinant of the overall reaction rate.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-chloroanisole versus its corresponding triflate.
Protocol 1: Coupling with 4-Bromoanisole
Objective: Synthesize 4-methoxybiphenyl from 4-bromoanisole.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (167 mg, 1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)
-
SPhos (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Causality Note: The use of a biphasic toluene/water system with K₃PO₄ is a robust condition for many Suzuki couplings involving aryl bromides, facilitating the dissolution of the base and activation of the boronic acid.
Protocol 2: Coupling with 4-methoxyphenyl triflate
Objective: Synthesize 4-methoxybiphenyl from 4-methoxyphenyl triflate. (Based on conditions from Fu, et al.[4])
Materials:
-
4-methoxyphenyl triflate (256 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (228 mg, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 3.4 mg, 0.015 mmol, 1.5 mol%)
-
Tricyclohexylphosphine (PCy₃, 8.4 mg, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under argon, add Pd(OAc)₂ and PCy₃.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 4-methoxyphenyl triflate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Seal the tube and stir vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with diethyl ether, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Causality Note: The high reactivity of the aryl triflate allows this reaction to proceed at room temperature. Anhydrous solvent is preferred as triflates can be susceptible to hydrolysis. The PCy₃ ligand is a bulky, electron-rich phosphine that is highly effective for this class of transformation.[4]
Conclusion: Strategic Selection for Modern Synthesis
The choice between an aryl triflate and an aryl halide is not merely a matter of swapping one leaving group for another; it is a strategic decision that can redefine a synthetic route.
Choose Aryl Halides when:
-
The halogenated arene is commercially available and inexpensive.
-
The substrate is robust and can tolerate potentially higher reaction temperatures.
-
A well-established, validated protocol is required for a known transformation.
Choose Aryl Triflates when:
-
The synthesis begins from a phenol, especially in late-stage functionalization scenarios.
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
Coupling of electron-rich aromatic systems is necessary.
-
Specific stereochemical outcomes are desired, as in asymmetric Heck reactions, where the cationic pathway is beneficial.
-
Orthogonal reactivity is needed. For instance, a molecule containing both a chloride and a triflate can be selectively coupled at either position by tuning the catalyst and ligand system.[2]
By understanding the fundamental reactivity, accessibility, and unique mechanistic avenues offered by aryl triflates, researchers can significantly expand their synthetic toolkit, enabling the efficient and elegant construction of complex molecules that drive innovation in science and medicine.
References
- Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
- Kühn, O., & Tissot, M. (2004). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 6(14), 2341–2344. [Link]
- Babinski, D., Soltani, I., & Frantz, D. E. (2008). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 10(13), 2901–2904. [Link]
- Jia, Z.-J., Merten, J., & Gademann, K. (2016). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Angewandte Chemie International Edition, 55(30), 8732-8736. [Link]
- Amatore, C., Leconte, M., & Jutand, A. (1995). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 14(2), 689–695. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Amatore, C., Jutand, A., & Suarez, A. (1994). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic Arylpalladium(II) Complexes. Journal of the American Chemical Society, 116(21), 9533–9540. [Link]
- Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202. [Link]
- Tcyrulnikov, S., et al. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Wikipedia. (2023). Heck reaction. [Link]
- Littke, A. F., & Fu, G. C. (2000). The Suzuki Reaction: A Powerful Method for the Formation of Carbon-Carbon Bonds. Angewandte Chemie International Edition, 38(18), 2411-2413. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Paps, K. C., & MacMillan, D. W. C. (2016). Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates.
- Wikipedia. (2023).
- Paps, K. C., & MacMillan, D. W. C. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
- Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 29(21), e202203672. [Link]
- Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics, 21(3), 491-502. [Link]
- Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(49), 16433–16439. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Ahmad, A., et al. (2023). Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. Journal of Molecular Structure, 1272, 134177. [Link]
- Frisch, A. C., & Beller, M. (2005). Catalytic coupling of non-activated arenes with aryl halides and triflates.
- Carrow, B. P., & Hartwig, J. F. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22938-22956. [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Kariyapperuma, N. L., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(24), 21331–21340. [Link]
- Chemistry LibreTexts. (2023).
- COSyS. (n.d.). Palladium Cross-Coupling. [Link]
- Xu, L., et al. (2020). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Organic Letters, 22(1), 183–188. [Link]
- Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society, 128(6), 2180–2181. [Link]
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
- Finet, J.-P., Fedorov, A. Y., Combes, S., & Boyer, G. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Triarylbismuths with Aryl Halides and Triflates. Current Organic Chemistry, 6(4), 371-391. [Link]
- Louie, J., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
- Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-502. [Link]
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
- Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974–4976. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Synthetic Chemist's Crossroads: A Cost-Benefit Analysis of 4-Methoxyphenyl Trifluoromethanesulfonate
In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is a critical decision point that profoundly influences reaction efficiency, cost, and overall synthetic strategy. Among the array of electrophilic partners for cross-coupling reactions, aryl triflates have emerged as powerful alternatives to traditional aryl halides. This guide provides an in-depth cost-benefit analysis of a key exemplar, 4-Methoxyphenyl trifluoromethanesulfonate (4-MPOTf), to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their synthetic endeavors.
The Triflate Advantage: A Mechanistic and Performance Overview
Aryl triflates, such as 4-MPOTf, are esters of trifluoromethanesulfonic acid. The triflate group (-OTf) is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance. This inherent reactivity often translates to milder reaction conditions and faster reaction times in various palladium-catalyzed cross-coupling reactions compared to their aryl halide counterparts.[1]
4-MPOTf is readily synthesized from the inexpensive and widely available 4-methoxyphenol and triflic anhydride (Tf₂O) or a related triflating agent.[1] This two-step sequence (triflate formation followed by cross-coupling) is often compared to the direct use of a commercially available aryl halide, such as 4-bromoanisole.
Head-to-Head Comparison: 4-MPOTf vs. 4-Bromoanisole in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. A direct comparison in the synthesis of 4-methoxybiphenyl reveals the nuanced trade-offs between the two approaches.[1]
| Parameter | 4-Methoxyphenyl Triflate (4-MPOTf) Route | 4-Bromoanisole Route | Analysis |
| Precursor | Synthesized from 4-methoxyphenol | Commercially available | The triflate route requires an additional synthetic step. |
| Typical Yield | 85-95% | 74-91% | The triflate pathway often affords slightly higher yields under optimized conditions.[1] |
| Reaction Time | 1-4 hours | 1-12 hours | Aryl triflates generally exhibit faster reaction kinetics.[1] |
| Reaction Temp. | Room Temp. to 80 °C | 50-100 °C | The higher reactivity of the triflate group allows for milder reaction conditions.[1] |
| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd(OAc)₂ or Pd/C | The choice of phosphine ligand can be critical for optimizing the reaction with each substrate.[1] |
| Base | K₃PO₄ or KF | K₂CO₃ or Na₂CO₃ | The selection of the base is crucial for the activation of the boronic acid partner.[1] |
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via 4-MPOTf
Step 1: Synthesis of this compound
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv) to the solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 4-methoxyphenyl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the mixture to 80 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.[1]
Cost Analysis: A Tale of Two Pathways
A comprehensive cost analysis extends beyond the price of the primary electrophile. It must encompass the entire synthetic route, including precursors, reagents, and solvents.
| Reagent/Material | 4-MPOTf Route (per mole of product) | 4-Bromoanisole Route (per mole of product) |
| Primary Precursor | 4-Methoxyphenol | 4-Bromoanisole |
| Triflating Agent | Triflic Anhydride | N/A |
| Base | Pyridine, K₃PO₄ | K₂CO₃ |
| Catalyst | Palladium Acetate, Phosphine Ligand | Palladium Acetate |
| Solvents | Dichloromethane, Toluene/Dioxane, Ethyl Acetate | Toluene/Dioxane, Ethyl Acetate |
Key Cost Considerations:
-
Starting Materials: While 4-methoxyphenol is generally inexpensive, the cost of triflic anhydride is a significant contributor to the overall cost of the 4-MPOTf route. 4-bromoanisole is a commercially available reagent, and its price will be a key factor in the economic comparison.
-
Catalyst Loading: The higher reactivity of 4-MPOTf may allow for lower catalyst loadings in some cases, potentially offsetting some of the initial precursor cost.
-
Reaction Time and Throughput: The significantly shorter reaction times for the triflate route can lead to higher throughput in a laboratory or industrial setting, which translates to lower operational costs.
-
Purification: The cleaner reaction profiles sometimes observed with aryl triflates can simplify purification, reducing solvent consumption and labor costs.
Beyond Suzuki: Versatility in Cross-Coupling Reactions
The utility of 4-MPOTf is not limited to Suzuki-Miyaura reactions. Its enhanced reactivity makes it a valuable substrate in a range of other important transformations.
-
Buchwald-Hartwig Amination: The C-N bond formation is crucial in the synthesis of many pharmaceuticals. Aryl triflates are often excellent substrates for this reaction, sometimes providing better yields and requiring milder conditions than the corresponding aryl bromides, especially with challenging amine coupling partners.
-
Heck Reaction: In the formation of C-C bonds between an aryl group and an alkene, the higher reactivity of the C-OTf bond can be advantageous, leading to faster reactions and potentially avoiding the high temperatures often required for less reactive aryl bromides.
-
Sonogashira Coupling: This reaction, which forms a C-C bond between an aryl group and a terminal alkyne, can also benefit from the use of aryl triflates. While aryl iodides are the most reactive partners, triflates offer a viable alternative to bromides, often with improved reaction kinetics.
Safety, Handling, and Environmental Impact
A holistic cost-benefit analysis must weigh the performance advantages against safety and environmental considerations.
Safety and Handling:
-
Triflic Anhydride (Tf₂O): This is the primary hazard in the 4-MPOTf synthesis. It is a corrosive and moisture-sensitive liquid that requires careful handling in a fume hood with appropriate personal protective equipment (PPE). Its reaction with water is highly exothermic.
-
Pyridine: Used as a base in the triflation reaction, pyridine is a flammable and toxic liquid with a pungent odor. It is a known environmental pollutant.[2][3]
-
4-Bromoanisole: While less acutely hazardous than triflic anhydride, 4-bromoanisole is still a chemical that requires careful handling. Brominated organic compounds, in general, can pose environmental risks.[4][5]
Environmental Impact and Green Chemistry Metrics:
-
Atom Economy: The synthesis of 4-MPOTf from 4-methoxyphenol and triflic anhydride has a lower atom economy compared to the direct use of 4-bromoanisole, as the triflate group is ultimately a leaving group. Traditional bromination of phenols can also have poor atom economy, often generating HBr as a byproduct.[6] However, modern bromination methods are being developed with improved sustainability.[7]
-
Waste Generation: The triflation reaction generates pyridinium triflate as a byproduct, which must be disposed of properly. The use of pyridine also contributes to the organic waste stream. The environmental impact of waste from the production of 4-bromoanisole should also be considered in a full lifecycle assessment.
-
Solvent Usage: Both routes utilize organic solvents. The shorter reaction times and potentially easier purification of the triflate route could lead to an overall reduction in solvent consumption.
Industrial Scale-Up: Challenges and Considerations
Scaling up the synthesis and use of 4-MPOTf presents specific challenges that must be addressed for industrial applications.
-
Handling of Triflic Anhydride: The safe handling and storage of large quantities of triflic anhydride require specialized equipment and stringent safety protocols due to its reactivity and corrosivity.
-
Exothermic Reactions: The triflation reaction is exothermic and requires careful temperature control, especially on a large scale, to prevent runaway reactions.
-
Cost of Goods: The high cost of triflic anhydride can be a significant barrier to the economic viability of the 4-MPOTf route on an industrial scale. Process optimization to minimize the excess of this reagent is crucial.
-
Waste Management: The disposal of pyridine-containing waste streams on a large scale needs to be managed in an environmentally responsible and cost-effective manner.
Conclusion and Recommendations
This compound offers clear advantages in terms of reactivity, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to its aryl bromide counterpart, 4-bromoanisole. This enhanced performance can be particularly beneficial in complex syntheses and for challenging cross-coupling reactions.
However, these performance benefits must be carefully weighed against the higher cost of the triflating agent, the safety hazards associated with its use, and the less favorable atom economy of the triflation step.
Recommendations for the Synthetic Chemist:
-
For laboratory-scale synthesis and methods development, where speed and yield are paramount and the cost of reagents is less of a concern, 4-MPOTf is an excellent choice, particularly when dealing with difficult couplings or sensitive substrates.
-
For large-scale synthesis and process development, a thorough cost analysis is essential. The higher initial cost of the triflate route may be justifiable if it leads to significant improvements in throughput, yield, and purity, thereby reducing overall manufacturing costs. However, the challenges of handling triflic anhydride and managing waste streams on a large scale must be carefully evaluated.
-
Consider the "Greenness" of the entire process. While the triflate route may have a lower atom economy in the first step, a full lifecycle analysis that includes solvent usage, energy consumption, and the environmental impact of waste from both the triflation and bromination routes is necessary for a complete picture of the environmental footprint.
Ultimately, the decision to use 4-MPOTf or an alternative like 4-bromoanisole is a multi-faceted one that requires a careful consideration of the specific goals of the synthesis, the available resources, and the priorities of the project, be they speed, cost, safety, or environmental impact.
Visualizing the Synthetic Decision Pathway
Caption: A decision-making workflow for selecting between 4-MPOTf and 4-bromoanisole.
References
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.
- ChemRxiv. (2021).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Centers for Disease Control and Prevention. (n.d.). Pyridine | ToxFAQs™.
- Patel, et al. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
- Monash University. (n.d.).
- MDPI. (2022). Green Chemistry Metrics, A Review.
- RSC Publishing. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design.
- Engineered Science Publisher. (2025).
- PMC. (2021).
- ResearchGate. (2018).
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- PubMed. (2001). Safety issues in scale-up of chemical processes.
- Google Patents. (2014).
- ChemicalBook. (n.d.). 4-Bromoanisole synthesis.
- Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- MDPI. (2020).
- NIH. (2018).
- Beilstein Journal of Organic Chemistry. (2015).
- MDPI. (2021). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monash.edu [monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
A Spectroscopic Journey: From Phenol to Triflate in the Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, aryl triflates have emerged as highly versatile and reactive alternatives to traditional aryl halides. Their enhanced reactivity and accessibility from abundant phenolic starting materials make them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth spectroscopic comparison of 4-Methoxyphenyl trifluoromethanesulfonate with its key precursors, 4-methoxyphenol and trifluoromethanesulfonic anhydride. Through a detailed analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key structural transformations that occur during the synthesis, offering researchers, scientists, and drug development professionals a clear understanding of the spectroscopic markers of this important chemical transformation.
The Synthetic Pathway: A Triflation Reaction
The synthesis of this compound from 4-methoxyphenol is a classic example of a triflation reaction. This process involves the conversion of a phenolic hydroxyl group into a triflate (-OTf) group, which is an excellent leaving group in various catalytic reactions. The reaction is typically carried out by treating the phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid byproduct.
The rationale behind this transformation lies in the significantly increased electrophilicity of the aromatic carbon attached to the triflate group compared to the hydroxyl group of the precursor phenol. This "activation" of the aromatic ring renders it susceptible to a wide range of nucleophilic attacks and oxidative additions, which are pivotal steps in many cross-coupling methodologies.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from a simple phenol to a reactive aryl triflate is accompanied by distinct changes in the spectroscopic signatures of the molecule. By comparing the spectra of the starting material, the triflating agent, and the final product, we can gain a comprehensive understanding of the chemical changes that have occurred.
Infrared (IR) Spectroscopy: The Disappearance of the Hydroxyl and the Emergence of the Triflate
Infrared spectroscopy is a powerful tool for identifying functional groups. The most dramatic change observed in the IR spectrum during the synthesis of this compound is the disappearance of the broad O-H stretching vibration of the phenolic precursor and the appearance of strong absorptions characteristic of the triflate group.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-Methoxyphenol | ~3300-3400 (broad) | O-H stretch of the hydroxyl group |
| ~1230 | C-O stretch (aryl ether) | |
| ~1500, ~1600 | Aromatic C=C stretching | |
| Trifluoromethanesulfonic Anhydride | ~1410, ~1220, ~1130 | S=O and S-O stretching vibrations |
| This compound | ~1420, ~1210, ~1140 | S=O and S-O stretching of the triflate group |
| ~1250 | C-O stretch (aryl ether) | |
| ~1500, ~1600 | Aromatic C=C stretching |
The broad O-H band in the spectrum of 4-methoxyphenol is a definitive marker for the presence of the hydroxyl group. Its absence in the product spectrum is a primary indicator of a successful reaction. Concurrently, the emergence of strong, sharp peaks in the 1420-1140 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the S=O and S-O bonds of the newly formed triflate group, confirms the successful installation of this functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The conversion of the electron-donating hydroxyl group to the strongly electron-withdrawing triflate group significantly alters the electronic environment of the aromatic ring, leading to predictable shifts in the NMR spectra.
¹H NMR Spectroscopy:
| Compound | Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| 4-Methoxyphenol | Ar-H (ortho to -OH) | ~6.8 | d |
| Ar-H (meta to -OH) | ~6.9 | d | |
| -OCH₃ | ~3.8 | s | |
| -OH | Variable (broad s) | s | |
| This compound | Ar-H (ortho to -OTf) | ~7.2 | d |
| Ar-H (meta to -OTf) | ~7.0 | d | |
| -OCH₃ | ~3.8 | s |
The most notable change in the ¹H NMR spectrum is the downfield shift of the aromatic protons. The electron-withdrawing nature of the triflate group deshields the aromatic protons, causing them to resonate at a higher chemical shift compared to the more electron-rich aromatic ring of 4-methoxyphenol. The methoxy protons, being further away from the reaction center, typically show a smaller change in their chemical shift.
¹³C NMR Spectroscopy:
| Compound | Carbon | Approximate Chemical Shift (δ, ppm) |
| 4-Methoxyphenol | C-OH | ~150 |
| C-OCH₃ | ~155 | |
| Ar-CH (ortho to -OH) | ~115 | |
| Ar-CH (meta to -OH) | ~116 | |
| -OCH₃ | ~55 | |
| This compound | C-OTf | ~148 |
| C-OCH₃ | ~158 | |
| Ar-CH (ortho to -OTf) | ~122 | |
| Ar-CH (meta to -OTf) | ~115 | |
| -OCH₃ | ~56 | |
| -CF₃ | ~118 (q, J ≈ 320 Hz) |
Similar to the ¹H NMR, the ¹³C NMR spectrum of the product shows a downfield shift for the aromatic carbons, particularly the carbon directly attached to the triflate group (C-OTf) and the ortho carbons. A key feature in the ¹³C NMR spectrum of the product is the quartet signal for the trifluoromethyl (-CF₃) carbon, arising from coupling with the three fluorine atoms. This signal is a definitive confirmation of the presence of the triflate group.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structure elucidation.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Methoxyphenol | 124 | 109 (-CH₃), 81 |
| This compound | 256 | 123 ([M-CF₃SO₂]⁺), 108 ([M-CF₃SO₃]⁺), 95 |
The mass spectrum of this compound will show a molecular ion peak at m/z 256. A characteristic fragmentation pattern for aryl triflates is the loss of the triflyl group (SO₂CF₃) or the entire triflate group (OSO₂CF₃), leading to prominent fragment ions. The observation of these fragments provides strong evidence for the successful synthesis of the target compound.
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for the synthesis of aryl triflates from phenols.
Materials:
-
4-Methoxyphenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the cooled solution and stir for 10 minutes.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Acquire the IR spectra of 4-methoxyphenol, trifluoromethanesulfonic anhydride, and the purified this compound using a Fourier-transform infrared (FTIR) spectrometer.
-
For solid samples, a KBr pellet or attenuated total reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Record the spectra over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of each sample (4-methoxyphenol and this compound) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Mass Spectrometry (MS):
-
Obtain the mass spectra of 4-methoxyphenol and this compound using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the identity of the compounds.
Caption: Workflow for the spectroscopic analysis of the synthesized product.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and detailed picture of the chemical transformation occurring during its synthesis. The disappearance of the characteristic phenolic O-H stretch in the IR spectrum, coupled with the emergence of strong S=O and S-O vibrations, offers a rapid and reliable method for monitoring the reaction. Furthermore, the downfield shifts of the aromatic protons and carbons in the ¹H and ¹³C NMR spectra, along with the appearance of the characteristic -CF₃ quartet in the ¹³C NMR, provide unambiguous confirmation of the triflate group's installation. Finally, mass spectrometry confirms the molecular weight of the product and reveals a fragmentation pattern consistent with the expected structure. By understanding these key spectroscopic changes, researchers can confidently synthesize, purify, and characterize this important synthetic intermediate, paving the way for its effective use in a wide array of chemical applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxyphenyl Trifluoromethanesulfonate
For the diligent researcher, scientist, and drug development professional, the mastery of chemical synthesis is paralleled by the critical responsibility of safe chemical handling and disposal. 4-Methoxyphenyl trifluoromethanesulfonate, a versatile reagent in modern organic chemistry, demands a rigorous and informed approach to its disposal due to its inherent reactivity and hazardous properties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus extends beyond mere procedure, delving into the causality behind each recommendation to foster a culture of deep-seated safety and scientific integrity.
Foundational Safety and Hazard Assessment: The "Why" Behind the Precautions
This compound, like other triflate esters, is a potent electrophile. Its primary hazards stem from its reactivity, particularly its sensitivity to moisture, and its corrosive nature.[1][2] Understanding these properties is paramount to its safe handling and disposal.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of mists or vapors.[1][3]
-
Moisture Sensitivity: Reacts with water, including atmospheric moisture, to hydrolyze into trifluoromethanesulfonic acid (triflic acid) and 4-methoxyphenol.[4][5] Triflic acid is a superacid, meaning it is significantly stronger than concentrated sulfuric acid, and is highly corrosive.[6][7]
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.[2] Adherence to a strict personal protective equipment (PPE) regimen is non-negotiable.
Quantitative Safety Data Summary
For immediate reference, the following table summarizes crucial safety information.
| Data Point | Value | Source(s) |
| Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents, and moisture.[2] | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up.[1][2] | [1][2] |
| Personal Protective Equipment (PPE) | Chemical splash goggles or a face shield, chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. Use in a well-ventilated area.[1][2] | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that on-site neutralization of bulk quantities by researchers is strongly discouraged due to the potential for uncontrolled exothermic reactions.[2] The standard and required procedure is disposal via a licensed environmental waste management company.[2][8] The following protocol details the necessary steps for waste segregation, collection, and preparation for professional disposal.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials that have come into contact with this compound must be classified as hazardous waste. This includes:
-
Unreacted reagent
-
Reaction mixtures containing the triflate
-
Solvents used to wash glassware
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads)
-
-
Container Selection:
-
Labeling:
-
Waste Accumulation:
-
Storage Pending Disposal:
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Triflate - Wikipedia [en.wikipedia.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Definitive Guide to Personal Protective Equipment for Handling 4-Methoxyphenyl Trifluoromethanesulfonate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4-Methoxyphenyl trifluoromethanesulfonate (CAS No. 66107-29-7). The procedural guidance herein is designed to establish a self-validating system of safety, moving beyond mere compliance to foster a deep, intuitive understanding of risk mitigation when handling this reactive triflating agent.
Hazard Assessment: The "Why" Behind the "What"
This compound, also known as 4-methoxyphenyl triflate, is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. However, its utility is matched by a significant hazard profile that necessitates stringent safety controls. Understanding these hazards is the causal basis for the specific personal protective equipment (PPE) and handling protocols outlined.
The primary risks are associated with its corrosive and irritant properties.[1][2] Exposure can lead to severe damage to the skin, eyes, and respiratory tract. The chemical reactivity that makes it a useful triflating agent also drives its potential to cause harm upon contact with biological tissues.
| Hazard Classification | GHS Hazard Statement | Potential Consequences |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][3] | Direct contact can cause chemical burns, redness, pain, and tissue damage. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2][3] | Splashes can lead to irreversible eye damage, pain, and potential loss of vision. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2][3] | Inhalation of vapors or aerosols can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[3] | Ingestion can cause significant internal injury. |
| Corrosive to Metals | H290: May be corrosive to metals. | Indicates reactive nature; requires proper storage and handling equipment. |
Core PPE Directives: An Integrated System of Protection
The selection of PPE is not a checklist but an integrated system designed to shield all potential routes of exposure. The following directives are the minimum standard for any operation involving 4-methoxyphenyl triflate.
Dermal and Body Protection
Skin contact is a primary exposure route.[4] Protection requires a multi-layered approach.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure (snap buttons) is mandatory. This is the first barrier against incidental splashes and spills.
-
Gloves: Glove selection is critical. Due to the reactive and corrosive nature of the compound, standard lightweight nitrile examination gloves may not provide sufficient protection for prolonged contact.
-
Causality: The goal is to prevent the chemical from reaching the skin. Glove material must be resistant to degradation and permeation by the triflate and any solvents used.
-
Double Gloving: For tasks with higher splash potential or when handling larger quantities, double-gloving provides an additional layer of safety.
-
Ocular and Facial Protection
The risk of severe, irreversible eye damage necessitates robust protection.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes.
-
Protocol:
-
Minimum Requirement: Chemical splash goggles that seal completely around the eyes are mandatory.[2]
-
Best Practice: When handling quantities greater than a few grams, during transfers, or in any situation with an elevated splash risk, a full-face shield must be worn in addition to chemical splash goggles.[2][8] The face shield protects the entire face from direct splashes.
-
Respiratory Protection
The primary method of respiratory protection is an engineering control, not a respirator.
-
Causality: 4-Methoxyphenyl triflate can cause respiratory irritation upon inhalation.[1][2][3] The most effective way to prevent this is to capture vapors and aerosols at the source.
-
Protocol:
-
Primary Control: All handling of 4-methoxyphenyl triflate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with adequate airflow.[6]
-
Respirator Use: A respirator is not required for routine handling within a functioning fume hood. A NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary for emergency situations, such as a large spill or a failure of the primary ventilation system.[9]
-
Operational Protocol: Safe Handling Workflow
This step-by-step workflow integrates the PPE directives into a practical, repeatable process to minimize risk at every stage.
Step 1: Pre-Handling Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly. Check the certification sticker.
-
Designated Area: Clearly define the workspace within the hood where the triflate will be handled.
-
Assemble Materials: Place all necessary equipment (glassware, spatulas, syringes, waste container) inside the hood before introducing the chemical.
-
Don PPE: Put on all required PPE in the correct order: lab coat, chemical splash goggles, face shield (if needed), and gloves.
Step 2: Chemical Handling
-
Transfers: Conduct all transfers of the liquid reagent slowly and carefully to avoid splashing. Use a syringe or cannula for liquid transfers where appropriate.
-
Avoid Inhalation: Keep the sash of the fume hood as low as possible while still allowing for comfortable manipulation.[6]
-
Containment: Keep the container of 4-methoxyphenyl triflate sealed when not in immediate use.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Wipe down the designated area within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the designated solid chemical waste container.
-
Decontaminate Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last using the proper technique.[7]
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even though gloves were worn.[6][8]
Emergency and Disposal Plans
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.
-
Contain: For small spills inside a fume hood, contain the liquid with an inert absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Causality: Improper disposal can harm the environment and violate regulations.[10] 4-Methoxyphenyl triflate and materials contaminated with it must be treated as hazardous chemical waste.
-
Protocol:
-
Collect all waste, including excess reagent, contaminated absorbents, and empty containers, in a dedicated, properly labeled hazardous waste container.[1][3]
-
For empty containers, triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste.[10] Deface the label on the empty container before disposal in appropriate lab glass or solid waste bins.[10]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.[1]
-
Visual Workflow: Safe Handling of 4-Methoxyphenyl Triflate
The following diagram outlines the critical decision points and procedural flow for safely handling this reagent.
Caption: Logical workflow for handling 4-methoxyphenyl triflate.
References
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- LookChem. (n.d.). Methanesulfonic acid, trifluoro-, 4-acetyl-2-methoxyphenyl ester Safety Data Sheets(SDS).
- Safety Data Sheet. (2020). 4-Methoxyphenol.
- Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. lookchem.com [lookchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
